molecular formula C8H14O B3416591 (R)-TCO-OH CAS No. 85081-69-2

(R)-TCO-OH

Cat. No.: B3416591
CAS No.: 85081-69-2
M. Wt: 126.20 g/mol
InChI Key: UCPDHOTYYDHPEN-QMMMGPOBSA-N
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Description

(R)-TCO-OH is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclooct-4-enol is 126.104465066 g/mol and the complexity rating of the compound is 96.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

85081-69-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1R)-cyclooct-4-en-1-ol

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/t8-/m0/s1

InChI Key

UCPDHOTYYDHPEN-QMMMGPOBSA-N

Isomeric SMILES

C1C/C=C/CCC(C1)O

Canonical SMILES

C1CC=CCCC(C1)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-TCO-OH: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (R)-TCO-OH, a specific enantiomer of trans-cyclooct-4-enol, stands as a critical tool in the ever-evolving landscape of bioconjugation and targeted therapeutics. Its unique structural strain and chemical reactivity make it a highly sought-after reagent for "click chemistry," particularly in the construction of complex biomolecules and innovative drug delivery systems like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, structure, and experimental applications.

Core Chemical Properties and Structure

This compound is a trans-cyclooctene (B1233481) derivative featuring a hydroxyl group, which serves as a convenient handle for further chemical modifications. The defining characteristic of the TCO moiety is its strained double bond within the eight-membered ring, rendering it exceptionally reactive towards tetrazines in inverse-electron-demand Diels-Alder (iEDDA) reactions. This bioorthogonal reaction is known for its rapid kinetics and high specificity, proceeding efficiently under physiological conditions without the need for a catalyst.

The hydroxyl group in this compound can exist in two diastereomeric positions relative to the plane of the cyclooctene (B146475) ring: axial and equatorial. These two isomers exhibit different reactivity profiles, with the axial isomer generally showing faster reaction rates in iEDDA cycloadditions.

Table 1: General Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₈H₁₄O
Molecular Weight 126.20 g/mol [1]
CAS Number 39637-78-0[2]
Appearance Typically a liquid or oil[1]
Solubility Soluble in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents.[1] Water solubility is limited but can be improved through derivatization, for instance, with polyethylene (B3416737) glycol (PEG).

Quantitative Data

A key feature of this compound is its rapid reaction kinetics with tetrazine derivatives, a cornerstone of its utility in bioconjugation. The rate of this reaction is one of the fastest known bioorthogonal ligations.[3]

Table 2: Reaction Kinetics of TCO-OH Isomers with 3,6-di(2-pyridyl)-s-tetrazine

TCO-OH IsomerSecond-Order Rate Constant (k₂) in Aqueous Media
Axial(80 ± 0.2) × 10³ M⁻¹s⁻¹
Equatorial(22 ± 0.04) × 10³ M⁻¹s⁻¹

Data sourced from a study on trans-cyclooct-4-enol derivatives, highlighting the enhanced reactivity of the axial isomer.

Table 3: Stability Profile of TCO Derivatives

ConditionObservation
Aqueous Solution (Phosphate Buffer, pH 7.4) Stable for extended periods (e.g., no degradation observed for up to 14 days for some derivatives).[4]
Human Serum Slow deactivation (approximately 25% in 24 hours) has been observed for TCO conjugated to an antibody.[4] More stable derivatives have shown >97% remaining as the trans-isomer after 4 days.[4]
Presence of Thiols (e.g., glutathione) Susceptible to isomerization to the less reactive cis-cyclooctene. This process is pH-dependent, being more rapid at higher pH.[4][5]
Long-term Storage Can be stabilized for long-term storage by complexation with silver(I) ions.[6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound. Below are representative protocols for its synthesis and use in bioconjugation.

Protocol 1: Diastereoselective Synthesis of axial-(R)-TCO-OH

This protocol is adapted from methods for the diastereoselective synthesis of axial-trans-cyclooctenols.

Objective: To synthesize axial-(R)-TCO-OH with high diastereoselectivity.

Materials:

  • trans-cyclooct-4-enone

  • Reducing agent (e.g., Lithium Aluminum Hydride - LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice/acetone bath

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve trans-cyclooct-4-enone in anhydrous diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add a solution of LiAlH₄ in diethyl ether to the cooled solution of trans-cyclooct-4-enone. The stereoselectivity of the reduction is temperature-dependent, favoring the formation of the axial alcohol at low temperatures.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction at -78 °C by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the mixture and wash the precipitate with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to separate the axial and equatorial isomers.[7][8]

Protocol 2: General Procedure for TCO-Tetrazine Ligation

This protocol outlines the basic steps for conjugating a TCO-functionalized molecule with a tetrazine-labeled counterpart.

Objective: To perform a bioorthogonal ligation between a TCO-containing molecule and a tetrazine-containing molecule.

Materials:

  • TCO-functionalized molecule (e.g., this compound derivatized protein)

  • Tetrazine-labeled molecule (e.g., a fluorescent dye with a tetrazine handle)

  • Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

Procedure:

  • Preparation of Reactants: Dissolve the TCO-functionalized molecule and the tetrazine-labeled molecule in the reaction buffer to the desired concentrations.

  • Reaction: Mix the two solutions. The reaction is typically rapid and can proceed at room temperature. Incubation times can range from a few minutes to an hour, depending on the concentrations and the specific reactivity of the TCO and tetrazine partners.[9]

  • Monitoring (Optional): The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine, which has a distinct absorbance around 520 nm.[3]

  • Purification (Optional): If necessary, the conjugated product can be purified from unreacted starting materials using standard techniques such as size-exclusion chromatography or dialysis.[9]

Visualizing Workflows and Pathways

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The core of this compound's utility lies in its rapid and specific reaction with tetrazines. This cycloaddition is a powerful tool for forging covalent bonds in complex biological environments.

iEDDA_Reaction TCO This compound Derivative TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState Tetrazine Tetrazine Derivative Tetrazine->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine Rapid Ligation FinalProduct Stable Conjugate Dihydropyridazine->FinalProduct Retro-Diels-Alder Nitrogen N₂ Gas Dihydropyridazine->Nitrogen

Caption: The iEDDA reaction pathway of this compound with a tetrazine derivative.

Workflow for PROTAC Assembly and Action

This compound serves as a versatile linker in the synthesis of PROTACs, which are designed to hijack the cellular ubiquitin-proteasome system to degrade specific target proteins.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Cellular Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand TCO_Linker This compound Linker POI_Ligand->TCO_Linker Conjugation PROTAC PROTAC Molecule E3_Ligand E3 Ligase Ligand TCO_Linker->E3_Ligand Conjugation PROTAC_in_cell PROTAC PROTAC->PROTAC_in_cell Cellular Uptake Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_in_cell->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Proteasome Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ubiquitination->POI Degradation POI Degradation Proteasome->Degradation

References

The Definitive Guide to (R)-TCO-OH in Click Chemistry: Mechanism, Kinetics, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of (R)-TCO-OH, a key reagent in the field of click chemistry. We will delve into the intricacies of its reactivity, provide a comparative analysis of its performance, and present detailed experimental protocols for its application in bioconjugation. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemical biology, drug development, and molecular imaging.

Introduction to this compound and its Role in Bioorthogonal Chemistry

This compound, or (trans-cyclooct-4-enol), is a strained alkene that has gained significant prominence in bioorthogonal chemistry. Its utility lies in its ability to undergo highly specific and rapid reactions within complex biological environments without interfering with native biochemical processes. The primary reaction involving this compound is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with 1,2,4,5-tetrazines. This reaction is renowned for its exceptionally fast kinetics, making it one of the most powerful tools for in vivo labeling, imaging, and drug delivery.[1][2][3]

The "(R)-" designation refers to the specific stereochemistry of the hydroxyl group on the trans-cyclooctene (B1233481) ring. This stereoisomer, also referred to as the axial isomer, exhibits enhanced reactivity compared to its equatorial counterpart, a crucial aspect that will be explored in detail in this guide.[4][5]

The Core Mechanism of Action: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The primary mechanism of action of this compound in click chemistry is the IEDDA reaction with a tetrazine derivative. This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine (B8628806) product.[6]

The key features of this reaction are:

  • Exceptional Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 106 M-1s-1.[3] This allows for efficient conjugation even at low concentrations typical of biological systems.

  • Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[3]

  • High Specificity: TCO and tetrazine moieties are abiotic and do not react with naturally occurring functional groups in biomolecules, ensuring high specificity and minimizing off-target reactions.[6]

The frontier molecular orbital theory (FMO) explains the rapid kinetics of the IEDDA reaction. The high-energy Highest Occupied Molecular Orbital (HOMO) of the strained trans-cyclooctene (the dienophile) has a small energy gap with the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor tetrazine (the diene). This small energy gap facilitates a rapid cycloaddition.

The following diagram illustrates the IEDDA reaction mechanism:

Caption: Mechanism of the this compound and tetrazine IEDDA reaction.

The Critical Role of Stereochemistry: Axial vs. Equatorial Isomers

The hydroxyl group in TCO-OH can exist in two stereoisomeric forms: axial and equatorial. The (R)-enantiomer corresponds to the axial conformation. Computational and experimental studies have demonstrated that the axial isomer of functionalized TCOs is more reactive than the corresponding equatorial isomer.[4][5] This is attributed to the higher ground-state energy of the axial conformer, which reduces the activation energy barrier for the cycloaddition reaction. The reactivity trend is generally described as axial > equatorial.[5]

Quantitative Data on Reaction Kinetics

The reaction rate of TCO derivatives is a critical parameter for their application. The following table summarizes the second-order rate constants for the reaction of various TCO derivatives with a common tetrazine partner (3,6-di-(2-pyridyl)-s-tetrazine) in aqueous media.

TCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key FeaturesReference(s)
axial-TCO-OH ~70,000High reactivity due to axial conformation.[1]
equatorial-TCO-OH ~17,500Lower reactivity compared to the axial isomer.[4]
Diol-derivatized a-TCO ~150,000Increased reactivity due to steric effects and improved hydrophilicity.[1]
d-TCO ~366,000Enhanced reactivity, stability, and hydrophilicity.[6]
s-TCO ~3,300,000The fastest TCO derivative to date, but with reduced stability.[6]

Experimental Protocols

This section provides detailed methodologies for the use of this compound in bioconjugation, specifically focusing on protein labeling.

General Protocol for Antibody Labeling with axial-TCO-OH

This protocol describes a two-step process for labeling an antibody: first, the activation of the hydroxyl group of this compound (or using a pre-activated derivative like an NHS ester), followed by conjugation to the antibody and subsequent reaction with a tetrazine-functionalized molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • axial-TCO-NHS ester (or this compound with appropriate activating agents like EDC/Sulfo-NHS for carboxylated proteins)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

  • Tetrazine-labeled molecule (e.g., fluorescent dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Protein Preparation:

    • Buffer exchange the antibody into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[6]

    • The protein concentration should ideally be 1-5 mg/mL.[6]

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the axial-TCO-NHS ester in DMSO or DMF to a concentration of 10 mM.[6]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[6]

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice with gentle mixing.[6]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.[7]

    • Incubate for 15 minutes at room temperature.[6]

  • Purification of TCO-labeled Antibody:

    • Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[7]

  • Tetrazine Ligation:

    • Prepare the TCO-modified antibody in the reaction buffer.

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

    • Mix the TCO-modified antibody and the tetrazine-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.[6]

    • The reaction is typically complete within 10-60 minutes at room temperature. The progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[6]

  • Final Purification (Optional):

    • If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.[6]

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and relationships involving this compound.

Antibody_Labeling_Workflow Workflow for Antibody-TCO Conjugation and Labeling cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: TCO Conjugation cluster_step3 Step 3: Purification cluster_step4 Step 4: Tetrazine Ligation cluster_step5 Step 5: Final Product A Start with Antibody in Storage Buffer B Buffer Exchange to Amine-Free Buffer (pH 7.5-8.0) A->B D Add molar excess of TCO-NHS to Antibody B->D C Prepare fresh axial-TCO-NHS Ester in DMSO C->D E Incubate (1h at RT or 2h on ice) D->E F Quench reaction with Tris buffer E->F G Remove excess TCO-NHS via Spin Desalting Column F->G H React TCO-Antibody with Tetrazine-Probe G->H I Incubate (10-60 min at RT) H->I J Purify Final Conjugate (optional) I->J K Characterize Final Labeled Antibody J->K

Caption: Workflow for antibody conjugation with axial-TCO-OH.

Pretargeted_Imaging_Workflow Pre-targeted Imaging Workflow using TCO-Antibody cluster_injection1 Phase 1: Targeting cluster_injection2 Phase 2: Imaging Probe Administration cluster_reaction Phase 3: In Vivo Click Reaction cluster_imaging Phase 4: Imaging A Administer TCO-conjugated Antibody to subject B Allow antibody to accumulate at the target site (e.g., tumor) A->B C Excess unbound TCO-antibody clears from circulation B->C D Administer radiolabeled Tetrazine probe C->D E Radiolabeled Tetrazine rapidly reacts with TCO-antibody at the target site via IEDDA D->E F Excess unbound Tetrazine probe clears rapidly from the body E->F G Perform PET/SPECT imaging F->G H High contrast image of the target site is obtained G->H

Caption: Workflow for pre-targeted in vivo imaging.

Conclusion

This compound is a powerful and versatile tool in the click chemistry toolbox. Its rapid, specific, and biocompatible reaction with tetrazines, enhanced by its axial stereochemistry, makes it an ideal choice for a wide range of applications in drug development, diagnostics, and fundamental biological research. This guide has provided a comprehensive overview of its mechanism of action, a quantitative comparison of its reactivity, and detailed experimental protocols to facilitate its effective implementation in the laboratory. As the field of bioorthogonal chemistry continues to evolve, the utility of well-characterized and highly reactive reagents like this compound will undoubtedly continue to expand.

References

(R)-TCO-OH: A Technical Guide to Enantioselective Synthesis and Purification for Advanced Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of (R)-TCO-OH ((R)-trans-cyclooct-4-enol), a pivotal reagent in the field of bioorthogonal chemistry. Its application as a key linker in Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugation strategies necessitates a robust and well-defined methodology for obtaining the pure (R)-enantiomer. This document details a viable enantioselective synthesis route, purification protocols, and an illustrative application in targeted protein degradation.

Introduction to this compound in Bioorthogonal Chemistry

trans-Cyclooctenes (TCOs) are highly strained alkenes that exhibit exceptional reactivity towards tetrazines in inverse electron-demand Diels-Alder (iEDDA) reactions. This "click chemistry" ligation is characterized by its rapid kinetics, high specificity, and biocompatibility, making it an invaluable tool for studying biological processes in living systems. The hydroxyl-functionalized derivative, TCO-OH, offers a convenient handle for conjugation to various molecules of interest.

The chirality of TCO-OH can significantly influence its biological activity and the properties of the resulting conjugates. The (R)-enantiomer, in particular, is increasingly utilized in the development of sophisticated biomedical tools, such as PROTACs, for targeted protein degradation.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The precise stereochemistry of the linker, which often incorporates this compound, can be critical for the efficacy of the PROTAC.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through a multi-step process that introduces chirality via enzymatic resolution. The general synthetic pathway involves the epoxidation of 1,5-cyclooctadiene (B75094) (COD), followed by reduction to cis-cyclooct-4-enol, enzymatic resolution of the cis-enol, and finally, photoisomerization to the desired trans-isomer.

A viable approach for the enantioselective synthesis involves the following key steps:

  • Epoxidation of 1,5-Cyclooctadiene (COD): This initial step can be performed using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the mono-epoxide. This reaction should be carefully controlled to minimize the formation of the di-epoxide.[3]

  • Reduction of the Epoxide: The epoxide is then reduced to the corresponding racemic cis-cyclooct-4-enol using a reducing agent like lithium aluminum hydride (LiAlH₄).[3]

  • Enzymatic Kinetic Resolution of (±)-cis-Cyclooct-4-enol: This is a critical step for introducing chirality. A lipase (B570770), such as Candida antarctica lipase B (CALB), can be used to selectively acylate one of the enantiomers of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. For instance, selective acetylation of the (S)-enantiomer would leave the desired (R)-cis-cyclooct-4-enol unreacted.

  • Photoisomerization to this compound: The enantiomerically enriched (R)-cis-cyclooct-4-enol is then converted to the trans-isomer via photochemical isomerization. This is typically achieved by irradiating a solution of the cis-isomer in the presence of a sensitizer, such as methyl benzoate (B1203000).[3] The reaction is often performed in a flow system where the product is continuously trapped on a solid support impregnated with silver nitrate (B79036) (AgNO₃) to shift the equilibrium towards the trans-isomer.[3]

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-cis-Cyclooct-4-enol

This protocol is based on established principles of enzymatic kinetic resolution of cyclic allylic alcohols.

Materials:

  • (±)-cis-Cyclooct-4-enol

  • Candida antarctica lipase B (CALB), immobilized

  • Vinyl acetate (B1210297)

  • Anhydrous solvent (e.g., toluene (B28343) or tert-butyl methyl ether)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve (±)-cis-cyclooct-4-enol (1 equivalent) in the anhydrous solvent in a round-bottom flask.

  • Add immobilized CALB (e.g., 10-20% by weight of the substrate).

  • Add vinyl acetate (1.5-2 equivalents) to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate.

  • Once the desired ee of the unreacted (R)-cis-cyclooct-4-enol is reached (ideally >95% ee), stop the reaction by filtering off the immobilized enzyme.

  • Remove the solvent and excess vinyl acetate under reduced pressure.

  • Purify the unreacted (R)-cis-cyclooct-4-enol from the (S)-acetate by column chromatography on silica (B1680970) gel.

Experimental Protocol: Photoisomerization of (R)-cis-Cyclooct-4-enol

This protocol describes a flow chemistry setup for the photoisomerization step.

Materials:

  • (R)-cis-Cyclooct-4-enol

  • Methyl benzoate (sensitizer)

  • Silver nitrate (AgNO₃) impregnated silica gel

  • Anhydrous solvent (e.g., diethyl ether or a mixture of diethyl ether and hexanes)

  • Flow photoreactor with a UV lamp (e.g., 254 nm)

  • Peristaltic pump

  • Chromatography column

Procedure:

  • Prepare the AgNO₃-impregnated silica gel by dissolving AgNO₃ in water, mixing with silica gel, and drying the mixture in the dark.

  • Pack a chromatography column with the AgNO₃-impregnated silica gel.

  • Prepare a solution of (R)-cis-cyclooct-4-enol and methyl benzoate in the anhydrous solvent.

  • Circulate the solution from a reservoir, through the photoreactor, and then through the AgNO₃/silica gel column before returning to the reservoir, using a peristaltic pump.

  • Irradiate the solution with the UV lamp as it passes through the photoreactor. The trans-isomer formed will be trapped on the column by forming a complex with the silver ions.

  • Monitor the disappearance of the cis-isomer from the solution by GC or TLC.

  • Once the reaction is complete, elute the trapped this compound from the column using a solution of ammonia (B1221849) in methanol (B129727) or a sodium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Further purify the this compound by column chromatography if necessary.

Purification and Characterization of this compound

The final purification of this compound to high enantiomeric purity is crucial for its intended applications. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for both analytical determination of enantiomeric excess and preparative separation of enantiomers.

Chiral HPLC/SFC Purification

Principle: Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds.[4] SFC is often preferred for preparative separations due to its higher speed, lower solvent consumption, and easier sample recovery.[]

General Method Development Strategy:

  • Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.) with different mobile phases.

  • Mobile Phase Optimization: For normal phase HPLC, typical mobile phases consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). For SFC, the mobile phase is typically supercritical CO₂ with an alcohol co-solvent. The ratio of the solvents is optimized to achieve the best separation.

  • Additive Effects: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be added to the mobile phase to improve peak shape and resolution, especially for compounds with acidic or basic functional groups.

  • Temperature Optimization: Temperature can also affect the separation. Running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) may improve resolution.

Illustrative Chiral HPLC Protocol for this compound Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column: Amylose or cellulose-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H)

  • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at a low wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the TCO-OH sample in the mobile phase.

Data Analysis:

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and purification of this compound. The values are indicative and may vary depending on the specific reaction conditions and scale.

Table 1: Enantioselective Synthesis of this compound

StepReactionKey ReagentsTypical YieldEnantiomeric Excess (ee)Reference
1Epoxidation1,5-Cyclooctadiene, m-CPBA80-90%N/A (racemic)[3]
2ReductionEpoxide, LiAlH₄>90%N/A (racemic)[3]
3Enzymatic Resolution(±)-cis-Cyclooct-4-enol, CALB, Vinyl Acetate~45% (for the resolved alcohol)>95%Based on principles from[6]
4Photoisomerization(R)-cis-Cyclooct-4-enol, Methyl Benzoate, AgNO₃/SiO₂60-75%>95%[3]

Table 2: Chiral Purification of this compound

MethodChiral Stationary PhaseMobile PhaseRecoveryFinal PurityFinal Enantiomeric Excess (ee)
Preparative Chiral HPLCPolysaccharide-based (e.g., Chiralpak IA)Hexane/Isopropanol>80%>99%>99%
Preparative Chiral SFCPolysaccharide-based (e.g., Chiralpak AD)CO₂/Methanol>85%>99%>99%

Application of this compound in a PROTAC Signaling Pathway

This compound is a valuable building block for constructing PROTACs. The following diagram illustrates the mechanism of a PROTAC that utilizes a TCO linker to target the protein BRD4 for degradation.[7][8]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds to Proteasome Proteasome BRD4->Proteasome Targeted for Degradation Ub Ubiquitin E3_Ligase->Ub Recruits Ub->BRD4 Polyubiquitination Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degrades BRD4_bound BRD4 PROTAC_bound PROTAC BRD4_bound->PROTAC_bound E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound

References

(R)-TCO-OH Reaction Kinetics with Tetrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics between (R)-trans-cyclooctenol ((R)-TCO-OH) and various tetrazine derivatives. The inverse electron demand Diels-Alder (IEDDA) reaction between TCO derivatives and tetrazines is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and biocompatibility.[1] This guide delves into the quantitative aspects of these reactions, offers detailed experimental protocols for their characterization, and visualizes key processes to aid in the design and implementation of TCO-tetrazine ligation strategies in research and drug development.

Introduction to TCO-Tetrazine Ligation

The reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) is a powerful bioorthogonal "click" chemistry tool.[2] The reaction proceeds via an IEDDA mechanism, where the electron-deficient tetrazine (diene) rapidly reacts with the strained, electron-rich TCO (dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, irreversibly forming a stable dihydropyridazine (B8628806) conjugate.[2]

This compound is a specific, axially substituted trans-cyclooctenol derivative. The defined stereochemistry and the presence of a hydroxyl group for further functionalization make it a valuable building block in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).[3][4] Understanding the kinetics of its reaction with different tetrazines is crucial for optimizing labeling efficiency, designing in vivo experiments, and developing novel therapeutic and diagnostic agents.

Quantitative Reaction Kinetics Data

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of the TCO-tetrazine ligation. A higher k₂ value indicates a faster reaction, which is highly desirable for applications involving low reactant concentrations, such as in vivo imaging and targeted drug delivery. The following table summarizes reported second-order rate constants for the reaction of various TCO derivatives with different tetrazines under specified conditions.

TCO DerivativeTetrazine Derivativek₂ (M⁻¹s⁻¹)ConditionsReference
(E)-cyclooct-4-enol3,6-di-(2-pyridyl)-s-tetrazine20009:1 Methanol/Water, 25°C[1]
TCO-PEG₄Methyl-substituted tetrazine463PBS, 37°C
Axial TCO-carbamateDipyridyl-tetrazine57.7Not specified
Axial TCO-carbamateDimethyl-tetrazine0.54Not specified
TCO3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine26,000PBS, 37°C
TCOHighly reactive pyrimidyl-phenyl-Tz>39,000DPBS, 37°C
sTCO (syn-diastereomer)PEGylated diphenyl-s-tetrazine derivative3.7 x 10⁴ (± 0.1 x 10³)55:45 MeOH:water, 25°C[5]
sTCO (anti-diastereomer)PEGylated diphenyl-s-tetrazine derivative3.3 x 10⁴ (± 0.1 x 10³)55:45 MeOH:water, 25°C[5]

Experimental Protocols

Accurate determination of reaction kinetics is essential for comparing the reactivity of different TCO-tetrazine pairs. Below are detailed protocols for common methods used to measure these kinetics.

Stopped-Flow Spectrophotometry

This is the most common method for measuring fast reaction kinetics, such as those of TCO-tetrazine ligations. The technique allows for the rapid mixing of two reactants and the immediate monitoring of the reaction's progress by observing changes in absorbance.[6][7]

Objective: To determine the second-order rate constant (k₂) of the reaction between this compound and a tetrazine derivative under pseudo-first-order conditions.

Materials:

  • This compound

  • Tetrazine derivative with a distinct chromophore (e.g., absorbance in the visible region)

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative in anhydrous DMSO or DMF (e.g., 10 mM).

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).

    • On the day of the experiment, dilute the stock solutions in PBS (pH 7.4) to the desired working concentrations. The final concentration of the organic solvent should be kept low (e.g., <1%) to mimic physiological conditions.

    • To establish pseudo-first-order conditions, the concentration of this compound should be in large excess (at least 10-fold) compared to the tetrazine concentration. For example, a final tetrazine concentration of 10 µM and this compound concentrations ranging from 100 µM to 500 µM.

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).

    • Load the tetrazine solution into one syringe and the this compound solution into the other syringe.

    • Initiate the measurement. The instrument will rapidly mix equal volumes of the two solutions, and data acquisition will begin simultaneously.

    • Monitor the decrease in the tetrazine's absorbance at its λ_max (typically between 510 and 550 nm) over time.[8]

    • Collect data for at least 5-7 half-lives of the reaction.

  • Data Analysis:

    • The observed rate constant (k_obs) for each this compound concentration is determined by fitting the absorbance decay curve to a single exponential equation: A(t) = A₀ * exp(-k_obs * t) + C where A(t) is the absorbance at time t, A₀ is the initial absorbance, and C is the final absorbance.

    • The second-order rate constant (k₂) is then determined by plotting the observed rate constants (k_obs) against the corresponding concentrations of this compound. The slope of the resulting linear fit is equal to k₂.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to monitor the progress of the TCO-tetrazine reaction by separating and quantifying the reactants and the product over time. This method is particularly useful for slower reactions or when spectrophotometric monitoring is not feasible.[10]

Objective: To determine the second-order rate constant (k₂) by monitoring the consumption of reactants and formation of the product.

Materials:

  • This compound

  • Tetrazine derivative

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., an excess of a highly reactive tetrazine or TCO derivative to stop the reaction at specific time points)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Reaction Setup:

    • Prepare solutions of this compound and the tetrazine derivative in the reaction buffer at known concentrations.

    • Initiate the reaction by mixing the two solutions at a defined time (t=0).

    • At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding a quenching solution.

  • HPLC Analysis:

    • Develop an HPLC method that can effectively separate the this compound, the tetrazine, and the dihydropyridazine product.

    • Inject the quenched samples into the HPLC system.

    • Integrate the peak areas of the reactants and/or the product at each time point.

  • Data Analysis:

    • Create a calibration curve for each compound to relate peak area to concentration.

    • Plot the concentration of one of the reactants versus time.

    • For a second-order reaction with a 1:1 stoichiometry, the rate law is: rate = k₂ * [this compound] * [Tetrazine].

    • The integrated rate law can be used to determine k₂ from the concentration versus time data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the reaction kinetics by observing the disappearance of signals corresponding to the reactants and the appearance of signals for the product.[11][12]

Objective: To determine the reaction kinetics by monitoring changes in the NMR spectrum over time.

Materials:

  • This compound

  • Tetrazine derivative

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve known concentrations of this compound and the tetrazine derivative in the deuterated solvent inside an NMR tube.

    • Acquire an initial spectrum (t=0) immediately after mixing.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • Ensure consistent acquisition parameters (e.g., temperature, number of scans) throughout the experiment.

  • Data Analysis:

    • Integrate the signals corresponding to specific, non-overlapping protons of the reactants and the product in each spectrum.

    • The relative integrals can be used to determine the concentration of each species at different time points.

    • Use the integrated rate laws for second-order reactions to calculate the rate constant, k₂.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound and tetrazine reaction.

IEDDA_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_products Products TCO This compound TS [4+2] Cycloaddition TCO->TS Tetrazine Tetrazine Tetrazine->TS Intermediate Diels-Alder Adduct TS->Intermediate fast Product Dihydropyridazine Intermediate->Product Retro-Diels-Alder (fast) N2 N₂ Intermediate->N2 elimination Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Kinetic Monitoring cluster_analysis 4. Data Analysis prep_tco Prepare this compound Solution mix Mix Reactants prep_tco->mix prep_tz Prepare Tetrazine Solution prep_tz->mix monitor Monitor Reaction Progress (Stopped-Flow, HPLC, or NMR) mix->monitor analyze Calculate Second-Order Rate Constant (k₂) monitor->analyze PROTAC_Application cluster_components PROTAC Components cluster_synthesis PROTAC Synthesis cluster_protac Functional PROTAC E3_ligand E3 Ligase Ligand Conjugation TCO-Tetrazine Ligation E3_ligand->Conjugation Linker This compound Linker Linker->Conjugation POI_ligand Protein of Interest (POI) Ligand POI_ligand->Conjugation PROTAC PROTAC Molecule Conjugation->PROTAC

References

(R)-TCO-OH: A Technical Guide to a Bioorthogonal Chemistry Linchpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioorthogonal chemistry, the ability to perform specific and efficient chemical transformations within complex biological systems is paramount. Among the arsenal (B13267) of tools available, the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines stands out for its exceptionally fast reaction kinetics and superb biocompatibility. At the heart of this powerful ligation strategy is (R)-trans-cyclooct-4-enol, or (R)-TCO-OH, a highly strained alkene that has become a cornerstone for researchers in chemical biology, drug development, and molecular imaging.

This technical guide provides an in-depth exploration of this compound, covering its core properties, synthesis, and key applications. It is designed to be a comprehensive resource for researchers seeking to leverage the power of this remarkable bioorthogonal reagent.

Core Properties of this compound

This compound is a stable, synthetically accessible, and highly reactive dienophile. Its utility in bioorthogonal chemistry stems from the significant ring strain of the trans-configured double bond within the eight-membered ring. This strain is released upon the [4+2] cycloaddition reaction with a tetrazine, providing a strong thermodynamic driving force for the reaction.

Chemical Structure:

  • Systematic Name: (1R,4E)-Cyclooct-4-en-1-ol

  • Molecular Formula: C₈H₁₄O

  • Molecular Weight: 126.20 g/mol

  • CAS Number: 39637-78-0[1]

The hydroxyl group provides a convenient handle for conjugation to a wide variety of molecules, including proteins, antibodies, small molecules, and nanoparticles, without significantly impacting the reactivity of the trans-cyclooctene (B1233481) core. The stereochemistry of the hydroxyl group can influence reactivity, with the axial isomer often exhibiting faster kinetics than the equatorial isomer.

The TCO-Tetrazine Ligation: A Reaction of Unparalleled Speed

The reaction between this compound and a tetrazine is a cornerstone of "click" chemistry. This iEDDA reaction is characterized by its extraordinary speed, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known[2][3]. This rapid ligation proceeds efficiently at low concentrations and under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for a cytotoxic catalyst[4]. The reaction is highly specific, with minimal cross-reactivity towards endogenous functional groups found in biological systems[4]. The only byproduct of this reaction is nitrogen gas, rendering the process clean and biocompatible[2].

Reaction Mechanism

The reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine (B8628806) product.

iEDDA_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_products Products TCO This compound TS [4+2] Cycloaddition TCO->TS Tetrazine Tetrazine Tetrazine->TS Intermediate Bicyclic Intermediate TS->Intermediate fast Product Dihydropyridazine Intermediate->Product fast, irreversible N2 N₂ Intermediate->N2 retro-Diels-Alder

Figure 1: Mechanism of the TCO-Tetrazine iEDDA reaction.

Quantitative Data: Reaction Kinetics

The reaction rate of the TCO-tetrazine ligation is highly dependent on the substituents on both the TCO and the tetrazine. The following table summarizes representative second-order rate constants for the reaction of various TCO derivatives with different tetrazines.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference(s)
trans-cyclooct-4-enol (TCO-OH)3,6-di-(2-pyridyl)-s-tetrazine~2,0009:1 Methanol/Water[3]
TCO-PEG₄Methyl-tetrazine69,400Dulbecco's Phosphate Buffered Saline (DPBS)[5]
sTCO-CH₂OH (syn)Diphenyl-s-tetrazine analog2.86 x 10⁵Water[6]
sTCO-CH₂OH (syn)Di-2-pyridyl-s-tetrazine analog3.3 x 10⁶Water[6]
TCO-PEG₄P1 (Tz-polymer)460Phosphate Buffered Saline (PBS)[7]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing trans-cyclooctenes is through the photochemical isomerization of their more stable cis-isomers[3][8].

Materials:

  • cis-cyclooct-4-enol

  • Methyl benzoate (B1203000) (sensitizer)

  • Hexanes or other suitable solvent

  • Photoreactor equipped with a 254 nm UV lamp

  • Silica (B1680970) gel for chromatography

Procedure:

  • Prepare a solution of cis-cyclooct-4-enol and a molar equivalent of methyl benzoate in hexanes in a quartz reaction vessel. The concentration should be low, typically in the range of 0.01-0.05 M, to prevent polymerization.

  • Degas the solution with nitrogen or argon for at least 30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution in the photoreactor at 254 nm. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting mixture of cis- and trans-isomers by silica gel chromatography. The trans-isomer is generally less polar than the cis-isomer. The separation of the axial and equatorial isomers of the alcohol may require careful chromatography.

TCO_Synthesis_Workflow start Start: cis-cyclooct-4-enol dissolve Dissolve in Hexanes with Methyl Benzoate start->dissolve degas Degas with N₂ or Ar dissolve->degas irradiate Irradiate at 254 nm in Photoreactor degas->irradiate concentrate Concentrate in vacuo irradiate->concentrate purify Purify by Silica Gel Chromatography concentrate->purify end Product: this compound purify->end

Figure 2: Workflow for the synthesis of this compound.
Protein Labeling via TCO-Tetrazine Ligation

This protocol describes the general procedure for labeling a protein that has been functionalized with a tetrazine using a TCO-containing probe (e.g., a fluorescent dye-TCO conjugate).

Materials:

  • Tetrazine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-probe stock solution in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Spin desalting column or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reagent Preparation:

    • Prepare the tetrazine-functionalized protein at a concentration of 1-5 mg/mL in the reaction buffer[4].

    • Immediately before use, dissolve the TCO-probe in DMSO or DMF to create a 10 mM stock solution[4].

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the TCO-probe stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. Protect from light if using a fluorescent probe[4].

  • Purification:

    • Remove unreacted TCO-probe using a spin desalting column or SEC[4].

  • Characterization:

    • Confirm labeling by SDS-PAGE (visualizing fluorescence if applicable), UV-Vis spectroscopy (observing absorbance peaks for both the protein and the probe), or mass spectrometry[4].

Protein_Labeling_Workflow start Start: Tetrazine-Protein mix Add TCO-Probe to Protein Solution (5-20x excess) start->mix prepare_probe Prepare TCO-Probe Stock Solution (e.g., 10 mM in DMSO) prepare_probe->mix incubate Incubate at Room Temperature (30-60 min, protect from light) mix->incubate purify Purify via Desalting Column or SEC incubate->purify characterize Characterize Conjugate (SDS-PAGE, UV-Vis, MS) purify->characterize end Labeled Protein characterize->end

Figure 3: Workflow for protein labeling using TCO-tetrazine ligation.

Applications in Drug Development and Beyond

The unique properties of this compound have led to its widespread adoption in various areas of research and development.

Pretargeted Imaging

In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor) while the unbound antibody clears from circulation. Subsequently, a tetrazine-labeled imaging agent (e.g., a fluorescent dye or a radiotracer) is administered, which rapidly and specifically reacts with the TCO-tagged antibody at the target site. This strategy significantly improves the target-to-background signal ratio in imaging applications[1][9].

PROTACs and Drug Delivery

This compound serves as a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[10][11]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The TCO moiety can be incorporated into one part of the PROTAC, allowing for its assembly with a tetrazine-modified counterpart, potentially even within a cellular context in a "click-in-situ" approach[12]. Furthermore, the "click-to-release" strategy employs TCO derivatives that, upon reaction with a tetrazine, release a therapeutic agent, enabling targeted drug delivery.

Stability Considerations

While trans-cyclooctenes are highly reactive, their stability in biological media is a crucial factor for in vivo applications. TCOs can isomerize to their unreactive cis-isomers, a process that can be promoted by thiols and certain metal ions[13]. The stability of TCO derivatives varies, and for applications requiring long incubation times in vivo, more stable TCO variants may be necessary. However, for many applications, the rapid reaction kinetics of the TCO-tetrazine ligation outcompete the rate of isomerization, ensuring efficient labeling[13].

Conclusion

This compound is a powerful and versatile tool in the field of bioorthogonal chemistry. Its exceptional reactivity, specificity, and biocompatibility have cemented its role in a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics and diagnostics. As research continues to push the boundaries of what is possible within living systems, the importance of robust and reliable chemical tools like this compound will only continue to grow. This guide provides a solid foundation for researchers to understand and effectively utilize this remarkable molecule in their own investigations.

References

Navigating Stereochemistry in Bioorthogonal Chemistry: A Technical Guide to (R)-TCO-OH and (S)-TCO-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioorthogonal chemistry, the precise control over molecular architecture is paramount for achieving desired reaction kinetics, stability, and biological outcomes. Trans-cyclooctene (B1233481) (TCO) derivatives, particularly TCO-OH, have emerged as powerful tools for "click" chemistry reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. While the synthesis of TCO-OH yields a racemic mixture of (R)- and (S)-enantiomers, a comprehensive understanding of their individual stereochemical contributions is crucial for the rational design of next-generation probes and therapeutics.

This technical guide provides an in-depth exploration of the stereochemistry of TCO-OH, focusing on the available scientific literature. It aims to equip researchers with the knowledge to make informed decisions when selecting and applying these reagents in their experimental workflows.

The Critical Role of Stereochemistry in TCO Derivatives

The reactivity of trans-cyclooctene is largely attributed to its significant ring strain.[1] The introduction of substituents, such as a hydroxyl group in TCO-OH, gives rise to stereoisomers. The spatial arrangement of these substituents can significantly influence the molecule's conformation, stability, and reactivity in bioorthogonal ligations.

While the distinction between the (R)- and (S)-enantiomers of TCO-OH is a fundamental stereochemical consideration, the current body of scientific literature places a greater emphasis on the impact of axial and equatorial diastereomers on the reactivity of substituted TCOs.[2] This is because the axial or equatorial position of a substituent on the TCO ring has a more pronounced effect on the ring's conformation and, consequently, its strain and accessibility for reaction.

A Note on (R)- vs. (S)-TCO-OH: Extensive searches of the current scientific literature reveal a notable lack of direct comparative studies focusing on the kinetic and stability differences between the (R)- and (S)-enantiomers of TCO-OH. The primary focus remains on the more impactful axial vs. equatorial diastereomerism. Therefore, this guide will focus on the well-documented stereochemical aspects of substituted TCOs, which are essential for any researcher working with these molecules.

Axial vs. Equatorial Isomers: The Dominant Factor in Reactivity

The hydroxyl group in TCO-OH can exist in two primary diastereomeric forms: axial and equatorial. Density functional theory (DFT) calculations have shown that the axial isomer of a functionalized TCO is energetically less favorable (higher in energy) than its equatorial counterpart.[2] This increased ground-state energy of the axial isomer leads to a lower activation energy barrier for the IEDDA reaction, resulting in significantly faster reaction rates.

Experimental evidence consistently supports this theoretical framework. Studies have demonstrated that the axial isomer of a functionalized TCO can be up to four times more reactive than the corresponding equatorial isomer.[2] This substantial difference in reactivity underscores the importance of considering the diastereomeric composition of TCO-OH reagents in experimental design.

Quantitative Comparison of TCO Derivative Reactivity

The following table summarizes key kinetic data for various TCO derivatives, highlighting the impact of stereochemistry and substitution on reaction rates with tetrazines.

TCO DerivativeReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
Axial Isomer (Functionalized TCO) 3,6-dipyridyl-s-tetrazine derivative~4x faster than equatorial isomerNot specified[2]
Equatorial Isomer (Functionalized TCO) 3,6-dipyridyl-s-tetrazine derivativeSlower than axial isomerNot specified[2]
s-TCO-OH Amido-substituted dipyridyltetrazine3.3 x 10⁶Water[3]
d-TCO Amido-substituted dipyridyltetrazine3.7 x 10⁵Water[3]
Parent TCO Electron-deficient Tetrazines2.0 x 10³Organic solvents, water, cell media, or cell lysates[2]
Diol-derivatized a-TCO 3,6-dipyridyl-s-tetrazine derivative150 ± 8 x 10³Not specified[2]
Axial diastereomer of trans-cyclooct-4-enol 3,6-dipyridyl-s-tetrazine derivative70 ± 2 x 10³Not specified[2]
TCO conjugated to CC49 antibody [¹¹¹In]In-labeled-Tz13 ± 0.08 x 10³PBS at 37 °C[2]

Stability Considerations for TCO Derivatives

A critical trade-off exists between the reactivity and stability of TCO derivatives. The high ring strain that confers rapid reaction kinetics also renders the molecule more susceptible to isomerization and degradation. The more reactive, conformationally strained TCOs, such as s-TCO and d-TCO, are more prone to deactivation upon long-term storage and can be sensitive to thiols.[4] For applications requiring long-term stability, particularly in complex biological environments, the more resilient parent TCO derivatives may be more suitable.[4]

Experimental Protocols

General Protocol for TCO-Tetrazine Ligation

This protocol provides a general framework for the ligation of a TCO-functionalized molecule with a tetrazine-containing counterpart. Optimization of reaction conditions (e.g., concentration, temperature, and incubation time) may be necessary for specific applications.

Materials:

  • TCO-functionalized molecule (e.g., (R/S)-TCO-OH)

  • Tetrazine-labeled molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.0-9.0)[5]

  • Anhydrous DMSO or DMF for stock solutions

  • Purification system (e.g., spin desalting column or size-exclusion chromatography)[6]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the TCO-functionalized molecule in anhydrous DMSO or DMF.

    • Prepare a solution of the tetrazine-labeled molecule in the desired reaction buffer.

  • Reaction Initiation:

    • Add the TCO stock solution to the tetrazine solution. The final concentration of reactants will depend on the specific application and the kinetics of the reaction.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from minutes to hours.[5][6] The reaction can be monitored by following the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[5]

  • Purification:

    • Remove unreacted reagents and byproducts using an appropriate purification method, such as a spin desalting column for proteins or size-exclusion chromatography for higher resolution separation.[6]

Synthesis of trans-cyclooct-4-enol (TCO-OH)

The synthesis of TCO-OH is typically achieved through a multi-step process involving the photoisomerization of a cis-cyclooctene precursor.[2][7]

Workflow for TCO-OH Synthesis

G cluster_0 Synthesis of cis-cyclooct-4-enol cluster_1 Photoisomerization cluster_2 Purification 1,5-cyclooctadiene 1,5-cyclooctadiene Epoxidation Epoxidation 1,5-cyclooctadiene->Epoxidation m-CPBA cis-cyclooctene epoxide cis-cyclooctene epoxide Epoxidation->cis-cyclooctene epoxide Reduction Reduction cis-cyclooctene epoxide->Reduction LiAlH4 cis-cyclooct-4-enol cis-cyclooct-4-enol Reduction->cis-cyclooct-4-enol Irradiation (254 nm) Irradiation (254 nm) cis-cyclooct-4-enol->Irradiation (254 nm) Methyl benzoate (B1203000) (sensitizer) (E)/(Z)-cyclooct-4-enol mixture (E)/(Z)-cyclooct-4-enol mixture Irradiation (254 nm)->(E)/(Z)-cyclooct-4-enol mixture Chromatography Chromatography (E)/(Z)-cyclooct-4-enol mixture->Chromatography Silica gel trans-cyclooct-4-enol (TCO-OH) trans-cyclooct-4-enol (TCO-OH) Chromatography->trans-cyclooct-4-enol (TCO-OH)

Caption: A generalized workflow for the synthesis of TCO-OH.

Logical Workflow for Utilizing TCO-OH in Bioorthogonal Labeling

The following diagram illustrates a typical workflow for a bioorthogonal labeling experiment using a TCO-functionalized probe.

G Start Start Metabolic Incorporation of Tetrazine-modified Substrate Metabolic Incorporation of Tetrazine-modified Substrate Start->Metabolic Incorporation of Tetrazine-modified Substrate Incubation and Expression Incubation and Expression Metabolic Incorporation of Tetrazine-modified Substrate->Incubation and Expression Introduction of TCO-OH Probe Introduction of TCO-OH Probe Incubation and Expression->Introduction of TCO-OH Probe IEDDA Reaction IEDDA Reaction Introduction of TCO-OH Probe->IEDDA Reaction Wash and Remove Excess Probe Wash and Remove Excess Probe IEDDA Reaction->Wash and Remove Excess Probe Detection/Analysis Detection/Analysis Wash and Remove Excess Probe->Detection/Analysis End End Detection/Analysis->End

Caption: A logical workflow for a typical bioorthogonal labeling experiment.

Signaling Pathway Visualization

While there is no specific signaling pathway directly modulated by the R/S stereochemistry of TCO-OH, the application of these probes allows for the visualization and study of various biological pathways. For instance, a TCO-labeled antibody could be used to target a cell surface receptor, and a tetrazine-fluorophore could be used to visualize its downstream signaling.

The following is a generic representation of a signaling pathway that could be studied using TCO-tetrazine ligation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 Activation Kinase 2 Kinase 2 Kinase 1->Kinase 2 Phosphorylation Transcription Factor Transcription Factor Kinase 2->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor->Gene Expression Regulation Ligand (TCO-labeled) Ligand (TCO-labeled) Ligand (TCO-labeled)->Receptor Binding

Caption: A generic signaling pathway that can be investigated using TCO-probes.

Conclusion and Future Directions

The stereochemistry of TCO-OH and its derivatives is a critical factor influencing their performance in bioorthogonal applications. While the current understanding is predominantly focused on the significant impact of axial versus equatorial diastereomers on reactivity, the specific roles of the (R)- and (S)-enantiomers of TCO-OH remain an underexplored area of research. Future studies directly comparing the kinetic and stability profiles of enantiomerically pure (R)-TCO-OH and (S)-TCO-OH are warranted and will undoubtedly contribute to the development of more precise and efficient bioorthogonal tools. For researchers currently utilizing TCO-OH, a thorough understanding of the diastereomeric composition of their reagents is essential for achieving reproducible and reliable experimental outcomes.

References

An In-depth Technical Guide to the TCO-Tetrazine Ligation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) has emerged as a cornerstone of bioorthogonal chemistry. Its unparalleled reaction speed, high specificity, and ability to proceed under physiological conditions without a catalyst have made it an indispensable tool in chemical biology, drug development, and molecular imaging.[1][2][3] This guide provides a comprehensive overview of the TCO-tetrazine ligation, including its core principles, quantitative kinetic data, detailed experimental protocols, and key applications.

Core Principles of the TCO-Tetrazine Ligation

The TCO-tetrazine ligation is a type of [4+2] cycloaddition. Unlike the conventional Diels-Alder reaction, the IEDDA reaction involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO). The high ring strain of the trans-cyclooctene significantly accelerates the reaction.[] The process occurs in two main steps:

  • [4+2] Cycloaddition: The tetrazine and TCO rapidly react to form an unstable dihydropyridazine (B8628806) intermediate.

  • Retro-Diels-Alder Reaction: This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable pyridazine (B1198779) product. The release of N₂ gas is the sole byproduct, making this a very clean reaction.[5]

The reaction's bioorthogonality is a key feature; TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biological systems, ensuring that the ligation is highly specific to the intended targets.[5]

TCO_Tetrazine_Mechanism TCO Trans-cyclooctene (TCO) (Electron-rich Dienophile) Intermediate [4+2] Cycloaddition (Unstable Intermediate) TCO->Intermediate k₁ (fast) Tetrazine 1,2,4,5-Tetrazine (Tz) (Electron-deficient Diene) plus + Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder (Irreversible) plus2 + N2 N₂ Gas

Mechanism of the TCO-Tetrazine inverse electron-demand Diels-Alder (IEDDA) reaction.

Quantitative Reaction Kinetics

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction rates, with second-order rate constants (k₂) that can exceed 10⁶ M⁻¹s⁻¹.[5] This high reactivity allows for efficient conjugation even at the low micromolar or nanomolar concentrations typically used in biological experiments.[3] The kinetics are influenced by the substituents on both the TCO and tetrazine rings. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally increase the reaction rate.

The following tables summarize the second-order rate constants for various TCO and tetrazine derivatives, providing a basis for selecting the optimal reagents for a specific application.

Table 1: Second-Order Rate Constants of Various Tetrazine Derivatives with TCO

Tetrazine DerivativeDienophileSolventTemperature (°C)Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
3,6-di-(2-pyridyl)-s-tetrazineTCOMethanol/Water (9:1)25~2,000[6]
Hydrogen-substituted tetrazinesTCOAqueous MediaN/Aup to 30,000[6][7]
Methyl-substituted tetrazinesTCOAqueous MediaN/A~1,000[6]
Various Tetrazine ScaffoldsTCO1,4-dioxane251.4 - 230[6]
Various Tetrazine ScaffoldsTCO-PEG₄DPBS371,100 - 73,000[6][8]
General TCO-TetrazineTCON/AN/Aup to 1 x 10⁶[5]
2-pyridyl-tetrazineTCO1,4-dioxane25620[8]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)MethanolN/A118[2]
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)MethanolN/A3.6[2]

Table 2: Second-Order Rate Constants of Conformationally Strained TCO (sTCO) Derivatives

TCO DerivativeTetrazine DerivativeSolventRate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
anti-sTCODiphenyl-s-tetrazine analogWater2.86 x 10⁵[9]
anti-sTCODi-2-pyridyl-s-tetrazine analogWater3.3 x 10⁶[9]

Note: Reaction rates can vary based on specific buffer conditions, pH, and the nature of the molecules being conjugated.

Experimental Protocols

This section provides detailed methodologies for common applications of the TCO-tetrazine ligation.

General Protocol for Antibody Labeling with TCO-NHS Ester

This protocol describes the modification of an antibody with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • TCO-PEG-NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns or dialysis equipment

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer at a concentration of 1-5 mg/mL using a desalting column to remove any amine-containing stabilizers (e.g., Tris, glycine).[10]

  • TCO-NHS Ester Stock Solution: Immediately before use, allow the TCO-PEG-NHS ester vial to equilibrate to room temperature to prevent condensation. Dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.[10][11]

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[1][10]

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or by dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).[10]

  • Characterization (Optional): Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO reagent has a chromophore.

Small Molecule-Linker Conjugation

This protocol outlines the conjugation of a small molecule drug containing a carboxylic acid to a TCO-linker that has a hydroxyl group.

Materials:

  • Small molecule drug with a carboxylic acid group

  • TCO-linker with a hydroxyl group (e.g., TCO-PEG-OH)

  • Carbodiimide (B86325) activator (e.g., EDC)

  • Activating agent (e.g., NHS or Sulfo-NHS)

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of Small Molecule: In an anhydrous organic solvent, activate the carboxylic acid group of the small molecule drug by adding a carbodiimide activator (e.g., EDC) and an activating agent (e.g., NHS).[12]

  • Conjugation: Add the TCO-linker to the activated small molecule solution. Allow the reaction to proceed at room temperature for several hours to overnight.[12]

  • Purification: Purify the resulting TCO-linker-drug conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.[12]

  • Characterization: Confirm the structure and purity of the final conjugate using LC-MS and/or NMR.[12]

Cell Surface Protein Labeling

This protocol describes a two-step approach for labeling a specific protein on the surface of live cells.

Materials:

  • Live cells cultured in appropriate media

  • Targeting molecule functionalized with TCO (e.g., an antibody-TCO conjugate from Protocol 3.1)

  • Tetrazine-fluorophore conjugate

  • Cell culture medium and PBS (pH 7.4)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Plate cells and grow to the desired confluency. Wash the cells gently with pre-warmed PBS or serum-free media.

  • Primary Labeling (TCO): Incubate the cells with the TCO-functionalized targeting molecule (e.g., antibody-TCO) in serum-free media for 30-60 minutes at 37°C or 4°C to prevent receptor internalization.

  • Washing: Gently wash the cells two to three times with cold PBS to remove any unbound TCO-antibody.

  • Secondary Labeling (Tetrazine-Fluorophore): Incubate the cells with the tetrazine-fluorophore conjugate in serum-free media for 10-30 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells two to three times with cold PBS to remove excess tetrazine-fluorophore.

  • Imaging: Image the cells immediately using a fluorescence microscope or analyze by flow cytometry.

Applications in Drug Development

The robustness and efficiency of the TCO-tetrazine ligation have led to its widespread adoption in various stages of drug development.

Antibody-Drug Conjugates (ADCs)

TCO-tetrazine chemistry allows for the precise, site-specific conjugation of potent cytotoxic drugs to antibodies. This results in more homogeneous ADC populations with defined drug-to-antibody ratios (DARs), leading to improved therapeutic windows and more predictable pharmacokinetic profiles compared to traditional stochastic labeling methods.[12]

Pretargeting Strategies for Imaging and Therapy

In pretargeting, a non-radiolabeled, TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation. Subsequently, a small, rapidly clearing radiolabeled tetrazine is administered, which then "clicks" with the pre-localized antibody at the target site. This approach significantly reduces the radiation dose to healthy tissues and allows for the use of short-lived radioisotopes for PET or SPECT imaging and therapy.[13]

Pretargeting_Workflow cluster_step1 Step 1: Primary Agent Administration cluster_step2 Step 2: Secondary Agent Administration cluster_step3 Step 3: In Vivo Ligation and Imaging Admin_Ab Administer TCO-modified Antibody (Ab-TCO) Accumulation Ab-TCO accumulates at target site (e.g., tumor) Admin_Ab->Accumulation Clearance Unbound Ab-TCO clears from circulation Accumulation->Clearance Time Delay (24-72h) Admin_Tz Administer radiolabeled Tetrazine (¹⁸F-Tz) Clearance->Admin_Tz Distribution ¹⁸F-Tz rapidly distributes throughout the body Admin_Tz->Distribution Click ¹⁸F-Tz reacts with Ab-TCO at the target site via IEDDA Distribution->Click Imaging PET/SPECT Imaging of the target site Click->Imaging Washout Unbound ¹⁸F-Tz is rapidly cleared via kidneys Click->Washout

Workflow for a pretargeting strategy using TCO-tetrazine ligation for in vivo imaging.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Labeling with NHS Ester Hydrolysis of the NHS ester due to moisture.Allow reagent vial to warm to room temperature before opening. Use fresh, anhydrous DMSO/DMF for stock solutions.[1][14]
Buffer contains primary amines (e.g., Tris, glycine).Buffer exchange the protein/molecule into an amine-free buffer (e.g., PBS, HEPES) before labeling.[14]
Suboptimal pH for the reaction.Ensure the reaction buffer pH is between 7.2 and 9.0.[14]
Low Yield in TCO-Tetrazine Ligation One or both components are not sufficiently labeled.Confirm the degree of labeling of both the TCO and tetrazine-modified molecules. Repeat the labeling step if necessary.[1]
Steric hindrance between large biomolecules.Use reagents with longer PEG linkers to increase the distance between the reactive moieties.[10]
Protein Aggregation/Precipitation High degree of labeling with hydrophobic TCO/tetrazine reagents.Reduce the molar excess of the labeling reagent. Use reagents incorporating hydrophilic PEG spacers to improve solubility.[6]
Protein concentration is too high.Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL).[6]

Conclusion

The TCO-tetrazine ligation stands out as a premier bioorthogonal reaction due to its exceptional kinetics, selectivity, and biocompatibility.[15] For researchers and professionals in drug development, it offers a robust and versatile platform for creating precisely engineered bioconjugates, from ADCs with enhanced therapeutic properties to advanced pretargeting systems for diagnostics and therapy. By understanding the core principles, kinetics, and experimental nuances detailed in this guide, scientists can effectively harness the power of this remarkable chemical tool to advance their research and development goals.

References

solubility and stability of (R)-TCO-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of (R)-TCO-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a trans-cyclooctene (B1233481) derivative, is a crucial tool in the field of chemical biology and drug development. As a bifunctional linker, it plays a pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its utility stems from the strained trans-cyclooctene (TCO) moiety, which participates in rapid and specific bioorthogonal "click" reactions with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) mechanism. The hydroxyl group provides a convenient handle for further chemical modifications. This guide provides a comprehensive overview of the , supported by experimental protocols and data to aid researchers in its effective application.

Core Properties of this compound

This compound is an alkyl chain-based PROTAC linker. The TCO group is a key component for click chemistry, reacting with tetrazine-containing molecules in a catalyst-free manner to form a stable covalent bond. This reaction is noted for being the fastest biologically compatible ligation technology currently available[1].

Solubility Data

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)SolubleCommonly used as a stock solution solvent[1].
Dimethylformamide (DMF)SolubleRecommended to be used in its anhydrous form to preserve the integrity of the TCO group[2].
WaterLimitedThe presence of the hydroxyl group may impart some aqueous solubility, but it is generally expected to be low due to the hydrophobic cyclooctene (B146475) ring. The use of co-solvents or derivatization with hydrophilic linkers like PEG can improve water solubility[3].
EthanolSolubleMentioned as a potential solvent in tiered solubility testing protocols[4].
Cell Culture MediaVariableSolubility should be determined empirically. The presence of salts and proteins may affect solubility[4].

Stability Profile

The stability of TCO derivatives is a critical factor for their successful application, particularly in biological systems. The primary degradation pathway for trans-cyclooctenes is isomerization to the unreactive cis-isomer. Several factors can influence the stability of this compound.

Condition/FactorEffect on StabilityReferences
Thiols TCO derivatives can isomerize in the presence of thiols, such as glutathione (B108866) (GSH), which is abundant in the cellular environment.[5]
Copper-containing Proteins Serum proteins containing copper have been shown to promote the isomerization of TCO to its cis-form.[5]
Ring Strain Highly strained TCO derivatives, while more reactive in IEDDA reactions, tend to be less stable. This compound is considered to have moderate stability.[5]
Temperature Long-term storage at elevated temperatures is not recommended. For long-term storage, -20°C is advised[1]. Short-term storage can be at 0-4°C[1].[1][2]
Light and Moisture It is recommended to store this compound protected from light and moisture to maintain its integrity[2].[2]
Biological Media The stability in biological media can be variable. For instance, ox-TCO, a related compound, demonstrated stability comparable to TCO-OH in the presence of cysteine for up to 16 hours[6]. However, significant degradation of some TCOs has been observed in mouse serum within hours[7].[6][7]
Silver (I) Complexation The shelf-life of more reactive trans-cyclooctenes can be significantly extended by forming stable Ag(I) metal complexes. These complexes can be readily dissociated in the presence of NaCl, which is abundant in cell media[7].[7][8]

Experimental Protocols

Detailed experimental protocols for specifically determining the are not published. However, established methods for small molecules can be readily adapted.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is based on the gold standard saturation shake-flask (SSF) method for determining thermodynamic equilibrium solubility[9][10].

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to ensure a solid phase remains after reaching equilibrium.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium[9].

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Ensure that the chosen method does not cause the precipitation or further dissolution of the compound.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of this compound using a suitable analytical method, such as HPLC-UV or LC-MS. If necessary, dilute the sample with the solvent.

  • Calculation: The measured concentration represents the equilibrium solubility of this compound in the tested buffer.

Protocol 2: Assessment of Stability in Biological Media

This protocol adapts a flow cytometry-based method to assess the stability of cyclooctyne (B158145) derivatives in a biologically relevant environment[11][12].

  • Preparation of TCO-functionalized beads: Covalently attach this compound to fluorescently labeled microbeads.

  • Incubation: Resuspend the TCO-functionalized beads in the biological medium of interest (e.g., cell lysate or serum) and in a control buffer (e.g., PBS). Incubate the suspensions at 37°C.

  • Time-point Analysis: At various time points (e.g., 0, 2, 4, 8, 16, 24 hours), take an aliquot from each suspension.

  • Labeling of Remaining TCO: React the beads with a fluorescently labeled tetrazine probe. The fluorescence intensity of the probe will be proportional to the amount of intact TCO on the bead surface.

  • Flow Cytometry Analysis: Analyze the fluorescence of the beads using a flow cytometer.

  • Data Analysis: Plot the median fluorescence intensity of the tetrazine probe against time to determine the stability profile and half-life of this compound in the tested medium.

Visualizations

Logical Workflow for Stability Assessment

Stability_Workflow Workflow for Stability Assessment of this compound A Prepare this compound functionalized fluorescent beads B Incubate beads in biological medium (e.g., serum, cell lysate) and control buffer (PBS) at 37°C A->B C Take aliquots at various time points (0, 2, 4, 8, 16, 24h) B->C D React aliquots with a fluorescent tetrazine probe C->D E Analyze fluorescence intensity using flow cytometry D->E F Plot fluorescence vs. time to determine stability profile E->F

Caption: A generalized workflow for determining the stability of this compound in biological media.

IEDDA Reaction and PROTAC Mechanism

IEDDA_PROTAC IEDDA Reaction and PROTAC Mechanism cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction cluster_PROTAC PROTAC Mechanism TCO This compound Adduct Stable Dihydropyridazine Adduct TCO->Adduct + Tetrazine Tetrazine-Probe Tetrazine->Adduct PROTAC PROTAC Molecule (this compound as linker) Ternary Ternary Complex (E3-PROTAC-Target) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Target Target Protein Target->Ternary Ub Ubiquitination of Target Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Caption: The IEDDA reaction of this compound and the general mechanism of action for a PROTAC.

Conclusion

This compound is a valuable chemical tool whose efficacy is dependent on its solubility and stability under experimental conditions. While it is readily soluble in common organic solvents like DMSO and DMF, its aqueous solubility is limited. The stability of the TCO group is a key consideration, with potential for isomerization in the presence of biological nucleophiles and certain metal ions. By understanding these properties and employing appropriate experimental protocols, researchers can effectively utilize this compound for the development of novel bioconjugates and targeted therapeutics.

References

(R)-TCO-OH as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a "warhead" that binds to a protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This technical guide focuses on (R)-trans-cyclooct-4-enol ((R)-TCO-OH), a bioorthogonal linker that utilizes click chemistry for the assembly of PROTACs. Its unique reactivity and stereochemistry offer distinct advantages in PROTAC design and development.

The Role of this compound in PROTAC Design

This compound serves as a key building block for constructing PROTACs through the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1] This "click chemistry" approach involves the rapid and highly specific reaction between the strained trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine (Tz) partner. This ligation is bioorthogonal, meaning it occurs efficiently in complex biological environments without interfering with native cellular processes.[2]

The use of this compound as a PROTAC linker offers several advantages:

  • High Reactivity and Specificity: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, allowing for efficient PROTAC formation even at low concentrations.[3]

  • Mild Reaction Conditions: The ligation occurs under physiological conditions (neutral pH, aqueous solutions, and ambient temperature) without the need for cytotoxic catalysts like copper.[4]

  • Stereochemical Control: The stereochemistry of the TCO linker can influence the biological activity of the PROTAC. The axial isomer of TCO derivatives has been shown to exhibit higher reactivity compared to the equatorial isomer. While a specific protocol for the stereoselective synthesis of this compound was not found in the literature reviewed, the use of a stereochemically defined linker like this compound allows for more precise control over the final PROTAC structure.

  • Modular and Efficient PROTAC Assembly: The click chemistry approach facilitates a modular and efficient synthesis of PROTAC libraries. By preparing TCO-functionalized warheads and tetrazine-functionalized E3 ligase ligands (or vice versa), researchers can rapidly generate and screen a diverse range of PROTACs with different linker lengths and attachment points.

Data Presentation: Performance of PROTACs

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration required for 50% degradation) and Dmax (maximum percentage of degradation) values. While direct comparative data for an this compound-linked PROTAC against other linkers for the same target and E3 ligase was not available in the reviewed literature, the following table summarizes the performance of various PROTACs targeting BRD4, highlighting the impact of different linkers.

PROTACE3 Ligase LigandLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1PomalidomidePEGBRD4Burkitt's Lymphoma< 1>90[5]
L134 (22a)Alkenyl oxindoleNot specifiedBRD4Not specified7.36>98[6]
PROTAC 5LenalidomideNot specifiedBRD4BxPC3165Not specified[5]
dBET6Not specifiedNot specifiedBRD4Jurkat18Not specified[7]
Compound 22aVHLNot specifiedHDAC3HCT11644077[8]

Experimental Protocols

Synthesis of trans-cyclooct-4-enol (TCO-OH)

A detailed, stereospecific protocol for the synthesis of this compound was not found in the reviewed literature. The common method for synthesizing trans-cyclooctenes is through the photoisomerization of the corresponding cis-isomer. The following is a general procedure for this transformation.

Materials:

Procedure: [9]

  • Prepare a two-phase system of cyclohexane and water.

  • Dissolve cis-cyclooct-4-enol and the sensitizer (B1316253) (ethyl benzoate) in the cyclohexane phase.

  • Dissolve silver nitrate in the aqueous phase. The silver ions will selectively complex with the trans-isomer as it is formed, driving the equilibrium towards the desired product.

  • Irradiate the mixture with a 150 W mercury vapor lamp at a constant temperature of 20°C with continuous stirring. The irradiation is typically performed from the top of the reaction vessel.

  • Monitor the reaction progress by a suitable method (e.g., TLC or NMR).

  • Once the reaction is complete, the trans-cyclooct-4-enol can be extracted from the aqueous phase after decomplexation.

  • Purify the product using column chromatography.

Conjugation of this compound to a Carboxylic Acid-Containing Molecule (Esterification)

This protocol describes a general method for forming an ester linkage between the hydroxyl group of this compound and a carboxylic acid, a common functional group on warheads or E3 ligase ligands.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry dichloromethane (B109758) (DCM)

Procedure: [10]

  • Dissolve the carboxylic acid, this compound, and a catalytic amount of DMAP in dry DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC to the reaction mixture.

  • Stir the reaction at 0°C for a few minutes and then allow it to warm to room temperature.

  • Continue stirring for several hours until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO3, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

TCO-Tetrazine Ligation for PROTAC Assembly

This protocol outlines the click chemistry reaction to form the final PROTAC from a TCO-functionalized component and a tetrazine-functionalized component.

Materials:

  • TCO-functionalized molecule (e.g., (R)-TCO-warhead)

  • Tetrazine-functionalized molecule (e.g., Tz-E3 ligase ligand)

  • Dimethylformamide (DMF) or Phosphate-Buffered Saline (PBS), pH 7.4

Procedure for Small Molecule Ligation: [11]

  • Dissolve the TCO-functionalized molecule in DMF.

  • Add a solution of the tetrazine-functionalized molecule in DMF dropwise. The disappearance of the characteristic red color of the tetrazine indicates the progress of the reaction.

  • Continue adding the tetrazine solution until a faint red color persists.

  • Remove the solvent under high vacuum.

  • Purify the resulting PROTAC by HPLC.

Procedure for Protein Ligation: [1]

  • Dissolve the TCO-labeled protein and the tetrazine-labeled molecule in PBS (pH 7.4).

  • Mix the two solutions. A slight molar excess of the tetrazine component is often used.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • The progress of the reaction can be monitored by observing the disappearance of the tetrazine's absorbance at around 520-540 nm.

  • If necessary, purify the conjugated protein from unreacted small molecules using size-exclusion chromatography.

Cellular Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in the levels of a target protein following treatment with a PROTAC.

Materials:

  • Cell line of interest

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and vehicle control) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Visualizations

PROTAC-Mediated Protein Degradation Signaling Pathway

PROTAC_Mechanism PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4, KRAS) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Downstream Effects of BRD4 Degradation

BRD4_Signaling BRD4_PROTAC BRD4 PROTAC (this compound Linker) Degradation BRD4 Degradation BRD4_PROTAC->Degradation BRD4 BRD4 BRD4->Degradation cMYC c-MYC Transcription Downregulation Degradation->cMYC Bcl2 Bcl-2 Transcription Downregulation Degradation->Bcl2 CellCycle Cell Cycle Arrest cMYC->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.[12]

Impact of KRAS G12C Degradation on MAPK Pathway

KRAS_Signaling KRAS_PROTAC KRAS G12C PROTAC (this compound Linker) Degradation KRAS G12C Degradation KRAS_PROTAC->Degradation KRAS_G12C KRAS G12C KRAS_G12C->Degradation RAF RAF Degradation->RAF Inhibition of Downstream Signaling MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK Levels (Suppression) ERK->pERK Proliferation Cell Proliferation (Inhibition) pERK->Proliferation

Caption: Suppression of MAPK signaling through KRAS G12C degradation.[13][14]

Experimental Workflow for PROTAC Development using this compound

PROTAC_Workflow Synthesis 1. Synthesis of Building Blocks - this compound Functionalized Warhead - Tetrazine Functionalized E3 Ligand Ligation 2. TCO-Tetrazine Ligation (Click Chemistry) Synthesis->Ligation Purification 3. PROTAC Purification (HPLC) Ligation->Purification Characterization 4. Structural Characterization (NMR, MS) Purification->Characterization Cellular_Assay 5. Cellular Degradation Assay (Western Blot) Characterization->Cellular_Assay Data_Analysis 6. Data Analysis (DC50, Dmax) Cellular_Assay->Data_Analysis Optimization 7. Lead Optimization Data_Analysis->Optimization Optimization->Synthesis Iterative Design

References

A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, offering a powerful tool for covalently linking molecules in complex biological environments.[1][2] This metal-free click reaction leverages the high ring strain of cyclooctynes to react selectively with azides, forming a stable triazole linkage without the need for cytotoxic copper catalysts.[][4] Its biocompatibility and efficiency have propelled its use in a wide array of applications, from in vivo imaging and biomolecule labeling to drug delivery and materials science.[4][5]

Core Principles and Mechanism

The driving force behind SPAAC is the release of ring strain in a cyclic alkyne, typically a cyclooctyne (B158145) derivative.[][6] This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide (B81097), allowing it to proceed rapidly at physiological temperatures.[7] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is a bioorthogonal reaction, meaning it does not interfere with or is not interfered by native biological processes.[2][8]

The reaction proceeds through a concerted mechanism, where the azide and alkyne react in a single step to form the triazole product.[1] The rate of the reaction is highly dependent on the structure of the cyclooctyne.[4] Efforts to increase reaction rates have focused on two main strategies: increasing ring strain and modifying the electronics of the alkyne.[6] For instance, the fusion of aromatic rings to the cyclooctyne core, as seen in dibenzocyclooctynes (DBCO), and the introduction of electron-withdrawing groups, such as fluorine atoms, have led to the development of cyclooctynes with significantly enhanced reactivity.[6][9]

Quantitative Data on SPAAC Kinetics

The selection of a suitable cyclooctyne for a specific application is critical and often depends on a balance between reactivity and stability.[4][10][11] The following tables summarize the second-order rate constants for the reaction of various cyclooctynes with a model azide, benzyl (B1604629) azide, providing a basis for comparison.

Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide

CyclooctyneAbbreviationRate Constant (k₂) (M⁻¹s⁻¹)
CyclooctyneOCT~1 x 10⁻³
Aza-dibenzocyclooctyneADIBO/DBCO~8.5 x 10⁻²
BicyclononyneBCN~1.0
Difluorinated CyclooctyneDIFO~7.6 x 10⁻²
DIBACDIBAC~3.1 x 10⁻¹
BARACBARAC~9.3 x 10⁻¹

Note: Reaction rates can be influenced by factors such as the specific azide used, solvent, pH, and temperature.[12]

Table 2: Influence of Azide Structure on SPAAC Reaction Rates with BCN

AzideRate Constant (k₂) (M⁻¹s⁻¹)
Benzyl Azide~1.0
4-Azidobenzyl Amine~1.2
4-Azidoaniline~1.5
4-Azidophenol~1.3

Key Experimental Protocols

General Protocol for SPAAC Bioconjugation

This protocol provides a general framework for the labeling of an azide-modified biomolecule with a cyclooctyne-containing probe.

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in a biocompatible buffer (e.g., PBS, HEPES) to a final concentration of 1-10 µM.[12]

    • Prepare a stock solution of the cyclooctyne probe (e.g., DBCO-PEG4-Fluorophore) in a water-miscible organic solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Reaction Execution:

    • Add the cyclooctyne stock solution to the biomolecule solution to achieve a final cyclooctyne concentration that is typically 10-50 fold in excess of the biomolecule concentration.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactivity of the chosen cyclooctyne and the concentrations of the reactants.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as fluorescence spectroscopy, mass spectrometry, or chromatography.

  • Purification:

    • Remove excess unreacted cyclooctyne probe using a suitable method, such as size exclusion chromatography, dialysis, or spin filtration, depending on the nature of the biomolecule.

Synthesis of a DBCO-Functionalized Probe

Detailed synthetic procedures for various cyclooctynes and their derivatives can be found in the chemical literature. The synthesis of a simple DBCO derivative is outlined below as a representative example.

The synthesis of dibenzocyclooctynol (DIBO) has been reported through a streamlined approach, which can then be further functionalized.[9] A common method involves the intramolecular cyclization of a suitable precursor. For instance, the synthesis of 4-dibenzocyclooctynol (DIBO) can be achieved in a straightforward manner, and the resulting alcohol can be oxidized to a ketone to enhance the SPAAC reaction rate.[9][13]

Visualizing SPAAC in Action: Workflows and Pathways

Metabolic Labeling and Imaging Workflow

SPAAC is extensively used for the visualization of biomolecules in living systems.[4] A common strategy involves metabolic labeling, where cells are fed an azide-modified precursor that is incorporated into a specific class of biomolecules (e.g., glycans, proteins, lipids). Subsequent labeling with a cyclooctyne-fluorophore conjugate allows for fluorescent imaging.

metabolic_labeling cluster_cell Living Cell Azide_Precursor Azido Sugar Precursor Metabolism Metabolic Incorporation Azide_Precursor->Metabolism Uptake Azide_Glycan Azide-labeled Glycan Metabolism->Azide_Glycan SPAAC_Reaction SPAAC Azide_Glycan->SPAAC_Reaction Cyclooctyne_Probe Cyclooctyne- Fluorophore Probe Cyclooctyne_Probe->SPAAC_Reaction Fluorescent_Labeling Fluorescently Labeled Glycan SPAAC_Reaction->Fluorescent_Labeling Imaging Fluorescence Microscopy Fluorescent_Labeling->Imaging adc_synthesis Antibody Antibody with Engineered Azide SPAAC SPAAC Conjugation Antibody->SPAAC Drug_Linker Cyclooctyne- Linker-Drug Construct Drug_Linker->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC

References

The Pivotal Role of Trans-Cyclooctene (TCO) in Inverse-Electron-Demand Diels-Alder Reactions: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a cornerstone of bioorthogonal chemistry, enabling the precise and efficient conjugation of molecules in complex biological environments. Central to the unparalleled success of this ligation strategy is the use of strained dienophiles, with trans-cyclooctene (B1233481) (TCO) and its derivatives standing out for their exceptional reactivity and biocompatibility. This in-depth technical guide explores the fundamental principles governing the role of TCO in iEDDA reactions, presenting a comprehensive overview of its mechanism, kinetics, and diverse applications in drug development, diagnostics, and biomedical research. We provide a detailed analysis of quantitative data, experimental protocols, and visual workflows to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively harness the power of TCO-tetrazine ligations.

Introduction: The Rise of Bioorthogonal Chemistry and the iEDDA Reaction

The ability to perform chemical reactions within living systems without interfering with native biological processes, a concept termed bioorthogonal chemistry, has revolutionized our capacity to probe and manipulate biological systems. Among the suite of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile is distinguished by its exceptionally fast reaction kinetics, high specificity, and the absence of a need for a catalyst.[1] This has made it an invaluable tool for a wide array of applications, from cellular imaging to pre-targeted drug delivery.[1][2]

The remarkable speed of the iEDDA reaction is largely attributed to the use of strained dienophiles, which release their inherent ring strain during the [4+2] cycloaddition.[3] Trans-cyclooctene (TCO), a highly strained alkene, has proven to be a particularly voracious dienophile in this context, exhibiting reaction rates orders of magnitude faster than its unstrained counterparts.[4] This guide will delve into the critical role of TCO in driving the efficiency and utility of the iEDDA reaction.

The Mechanism of the TCO-Tetrazine iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-poor diene (tetrazine) and an electron-rich dienophile (TCO).[3] According to frontier molecular orbital (FMO) theory, the rate of this reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3][5] The high reactivity of TCO is attributed to its strained double bond, which raises the energy of its HOMO, thereby reducing the HOMO-LUMO energy gap with the tetrazine and accelerating the reaction.[3]

The reaction proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which involves the irreversible elimination of nitrogen gas (N₂) to form a stable 1,4-dihydropyridazine product.[6] In some cases, this can be followed by tautomerization or oxidation to the corresponding pyridazine.[6]

TCO_iEDDA_Mechanism cluster_reactants Reactants cluster_transition [4+2] Cycloaddition cluster_intermediate Intermediate cluster_products Products TCO Trans-cyclooctene (TCO) (Dienophile, HOMO) TS Transition State TCO->TS + Tetrazine 1,2,4,5-Tetrazine (Diene, LUMO) Tetrazine->TS Intermediate Unstable Bicyclic Intermediate TS->Intermediate Dihydropyridazine 1,4-Dihydropyridazine Intermediate->Dihydropyridazine - N₂ (Retro-Diels-Alder) Nitrogen N₂ Gas

Figure 1: Mechanism of the TCO-Tetrazine iEDDA Reaction.

Quantitative Analysis of TCO-Tetrazine Reaction Kinetics

The reaction rate of the TCO-tetrazine ligation is a key factor in its widespread adoption. The second-order rate constants (k) for these reactions are among the highest reported for any bioorthogonal reaction, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[7][8] This rapid kinetics allows for efficient labeling and conjugation at low, biologically relevant concentrations.

Several factors influence the reaction rate, including the specific structures of the TCO and tetrazine derivatives, as well as the solvent.

Influence of TCO Structure on Reactivity

The reactivity of TCO derivatives can be finely tuned by modifying their structure. Key factors include:

  • Ring Strain: Increasing the ring strain of the TCO molecule generally leads to faster reaction rates.[9] For instance, the fusion of a cyclopropane (B1198618) ring to the TCO core, creating sTCO, results in a significant rate enhancement.[10]

  • Stereochemistry: TCO derivatives often exist as axial and equatorial diastereomers. The axial isomer is typically more reactive than the equatorial isomer due to greater ground-state destabilization.[11][12]

  • Substituents: The electronic nature of substituents on the TCO ring can also influence reactivity, although this effect is generally less pronounced than that of ring strain.

TCO DerivativeTetrazine PartnerSolventSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference
TCO3,6-di-(2-pyridyl)-s-tetrazineMeOH1140[3][11]
TCO3,6-di-(2-pyridyl)-s-tetrazine9:1 MeOH/water2000[3][11]
(E)-5-hydroxy-TCO (equatorial)Water-soluble dipyridyl-tetrazineWater22,600[11]
(E)-5-hydroxy-TCO (axial)Water-soluble dipyridyl-tetrazineWater80,200[11]
d-TCO3,6-dipyridyl-s-tetrazineWater366,000[13]
sTCO3,6-diphenyl-s-tetrazineAcetonitrile3,300,000[10]

Table 1: Comparison of Second-Order Rate Constants for Various TCO Derivatives.

Influence of Tetrazine Structure on Reactivity

The electronic properties of the tetrazine diene also play a crucial role in determining the reaction rate. Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction.[3] Conversely, electron-donating groups decrease the reaction rate.[4]

Experimental Protocols for TCO-iEDDA Reactions

The following protocols provide a general framework for performing TCO-iEDDA reactions in a research setting. Specific parameters may need to be optimized depending on the particular reactants and application.

General Protocol for Antibody-TCO Conjugation

This protocol describes the labeling of an antibody with a TCO derivative using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody solution (1-5 mg/mL in PBS, pH 7.4)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS) dissolved in anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Spin desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at the desired concentration in the reaction buffer.

  • TCO-NHS Ester Solution: Prepare a stock solution of the TCO-NHS ester in DMSO.

  • Conjugation Reaction: Add a 5-20 molar excess of the TCO-NHS ester solution to the antibody solution. Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

  • Characterization: The degree of labeling can be determined using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO derivative has a chromophore.

General Protocol for TCO-Tetrazine Ligation

This protocol outlines the reaction between a TCO-functionalized biomolecule and a tetrazine-labeled probe.

Materials:

  • TCO-modified biomolecule (e.g., antibody-TCO conjugate) in reaction buffer

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug) dissolved in a compatible solvent (e.g., DMSO) and diluted in reaction buffer

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-modified biomolecule and the tetrazine-labeled molecule in the reaction buffer.

  • Ligation Reaction: Add the tetrazine-labeled molecule to the solution of the TCO-modified biomolecule. A 1.1 to 2.0 molar excess of the tetrazine is often recommended.[1] Incubate the reaction at room temperature for 10-60 minutes.[1] The reaction is often complete within minutes due to the fast kinetics.

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.[14]

  • Analysis: The final conjugate can be analyzed by various techniques such as SDS-PAGE, mass spectrometry, and fluorescence spectroscopy (if a fluorescent probe was used).

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Tetrazine Ligation Antibody Antibody Incubate1 Incubate (RT, 30-60 min) Antibody->Incubate1 TCO_NHS TCO-NHS Ester TCO_NHS->Incubate1 Purify1 Purify (Spin Desalting) Incubate1->Purify1 Antibody_TCO Antibody-TCO Conjugate Purify1->Antibody_TCO Incubate2 Incubate (RT, 10-60 min) Antibody_TCO->Incubate2 Tetrazine_Probe Tetrazine-Probe Tetrazine_Probe->Incubate2 Purify2 Purify (Optional) (SEC/Dialysis) Incubate2->Purify2 Final_Conjugate Final Labeled Antibody Purify2->Final_Conjugate

Figure 2: General workflow for antibody labeling via TCO-iEDDA.

Applications in Drug Development

The exceptional characteristics of the TCO-iEDDA reaction have led to its widespread application in various stages of drug development.

Pretargeted Drug Delivery

Pretargeted drug delivery is a two-step strategy that separates the targeting and drug delivery steps. First, a TCO-modified targeting vector (e.g., an antibody) is administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibody has cleared from circulation, a tetrazine-functionalized drug is administered, which then rapidly and specifically reacts with the TCO-tagged antibody at the target site.[15] This approach can significantly improve the therapeutic index by minimizing off-target toxicity.[15]

pretargeting_strategy cluster_step1 Step 1: Targeting cluster_step2 Step 2: Drug Delivery Inject_Ab Inject TCO-Antibody Accumulation Antibody Accumulates at Tumor Site Inject_Ab->Accumulation Clearance Unbound Antibody Clears from Circulation Accumulation->Clearance Inject_Drug Inject Tetrazine-Drug Clearance->Inject_Drug Time Delay Reaction iEDDA Reaction at Tumor Site Inject_Drug->Reaction Drug_Release Targeted Drug Release Reaction->Drug_Release

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trans-Cyclooctenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trans-cyclooctenes (TCOs) have emerged as indispensable tools in chemical biology, materials science, and drug development. Their unique combination of high ring strain and bioorthogonality—the ability to react selectively in complex biological environments without interfering with native processes—makes them exceptionally powerful reagents. This technical guide provides a comprehensive overview of the core physical and chemical properties of TCOs, with a focus on their application in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, a cornerstone of modern bioconjugation strategies.

Core Physical Properties

The defining physical characteristic of trans-cyclooctene (B1233481) is its significant ring strain, a consequence of incorporating a trans double bond within an eight-membered ring. This high-energy configuration is the driving force behind its remarkable reactivity. The cis-isomer is substantially more stable.[1][2]

Trans-cyclooctenes exist in several conformations, with the most stable being a chiral "crown" conformation.[1][2] A higher-energy "half-chair" conformation, approximately 6 kcal/mol less stable, also plays a crucial role in the reactivity of certain derivatives.[1][2] Forcing the TCO ring into a half-chair-like geometry, for instance by fusing another ring to it, results in conformationally strained TCOs (sTCOs) with dramatically enhanced reactivity.[3]

Substituents on the cyclooctene (B146475) ring can exist in either axial or equatorial positions. Due to steric effects, axial substituents are generally more reactive in the TCO-tetrazine ligation than their equatorial counterparts.[4]

Table 1: Physical and Physicochemical Properties of Trans-Cyclooctene and Key Derivatives
Propertytrans-Cycloocteneequatorial-trans-cyclooct-4-enold-TCO (dioxolane-fused)oxo-TCO (trans-5-oxocene)
CAS Number 931-89-5[1]N/AN/AN/A
Molecular Formula C₈H₁₄[1]C₈H₁₄OC₁₀H₁₄O₂C₈H₁₂O
Molecular Weight 110.20 g/mol [5]126.19 g/mol 166.20 g/mol 124.18 g/mol
Appearance Colorless liquid[1]N/ACrystalline solid[6]N/A
Boiling Point 143 °C (1 atm)[1]N/AN/AN/A
Melting Point -59 °C[1]N/AN/AN/A
Density 0.848 g/mL[1]N/AN/AN/A
Ring Strain Energy 16.7 kcal/mol[1]N/AN/AN/A
logP (calculated) 3.5[5]1.11[3]0.94[3]0.51[3]

Chemical Properties and Reactivity

The chemical behavior of trans-cyclooctenes is dominated by their high reactivity in cycloaddition reactions, which relieves their inherent ring strain.

The TCO-Tetrazine Ligation

The most prominent reaction of TCOs is the IEDDA cycloaddition with 1,2,4,5-tetrazines. This reaction is renowned for several key features:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[7] This allows for efficient conjugation even at the low concentrations typical of biological systems.

  • Biocompatibility: The reaction proceeds rapidly under physiological conditions (aqueous media, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper.[8]

  • High Specificity: TCO and tetrazine groups are abiotic and do not cross-react with naturally occurring functional groups, ensuring highly specific labeling.[8][9]

  • Irreversibility: The reaction involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[9][10]

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) IEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition TCO->IEDDA Tetrazine 1,2,4,5-Tetrazine (Diene) Tetrazine->IEDDA Retro_DA Retro-Diels-Alder (N₂ Release) IEDDA->Retro_DA [4+2] Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Retro_DA->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Retro_DA->Nitrogen

Mechanism of the TCO-Tetrazine Bioorthogonal Ligation.
Table 2: Reaction Kinetics of TCO Derivatives with Tetrazines

The reactivity of TCOs can be finely tuned through structural modifications. Conformationally strained derivatives and those with axial substituents exhibit significantly faster kinetics.

TCO DerivativeTetrazine DerivativeConditionsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
trans-Cyclooctene3,6-diphenyl-s-tetrazineMeOH, 25 °C19.1 (± 1)[6]
s-TCO (syn-diastereomer)3,6-di(2-pyridyl)-s-tetrazine derivativeH₂O, 25 °C3,300,000 (± 40,000)[6]
d-TCO (syn-diastereomer)3,6-di(2-pyridyl)-s-tetrazine derivativeH₂O, 25 °C366,000 (± 15,000)[6]
axial-5-hydroxy-TCO3,6-di(2-pyridyl)-s-tetrazine derivativePBS, 37 °C273,000[11]
equatorial-5-hydroxy-TCO3,6-di(2-pyridyl)-s-tetrazine derivativePBS, 37 °C~27,300 (10x slower than axial)[11]
a-TCO (diol-derivatized)3,6-dipyridyl-s-tetrazine derivativePBS/MeOH (95:5), 25 °C150,000 (± 8,000)[7]
oxo-TCO (equatorial)3,6-dipyridyl-s-tetrazinePBS, 25 °C44,100 (± 3,000)[3]
Stability and Half-Life

The stability of TCOs is a critical consideration for their application, particularly in vivo. While generally stable in aqueous buffers, their half-life can be affected by the presence of thiols and biological macromolecules. Highly strained derivatives like s-TCO can be prone to isomerization to the unreactive cis-isomer, a process that can be promoted by thiols via a radical-mediated pathway.[3] Derivatives such as d-TCO have been developed to offer a balance of high reactivity and improved stability.[6]

Table 3: Stability and Half-Life of Selected TCO Derivatives
TCO DerivativeConditionObservation / Half-Life
d-TCOHuman serum, RT, 4 days>97% remained as trans-isomer[7]
d-TCOPhosphate-buffered D₂O, RT, 14 daysNo degradation or isomerization observed[7]
oxo-TCO (axial)PBSHalf-life of 36 hours[3]
oxo-TCO (equatorial)Deuterated PBS, 1 week<10% degradation[3]
s-TCO30 mM mercaptoethanol in D₂O-PBS100% isomerization to cis-isomer after 18.5 hours[12]
cTCO (cleavable)SerumHalf-life of 5 days[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key TCO derivative, its activation for bioconjugation, and the subsequent ligation reaction.

Synthesis of trans-cyclooct-4-enol via Flow Photochemistry

This method utilizes photochemical isomerization of the stable cis-isomer, driving the equilibrium towards the trans-product by selectively trapping it with silver ions.[13]

Materials:

Procedure:

  • Prepare the AgNO₃/Silica Gel: Prepare a slurry of silica gel in a concentrated aqueous solution of AgNO₃. Remove the water under reduced pressure to obtain a free-flowing powder. Pack this into a chromatography column.

  • Set up the Flow Reactor: Dissolve cis-cyclooct-4-enol and methyl benzoate in cyclohexane in the quartz reaction flask. Using a peristaltic pump and tubing, create a closed loop that continuously circulates the solution from the flask, through the AgNO₃/silica gel column, and back into the flask.[13]

  • Photoisomerization: Irradiate the quartz flask with a 254 nm UV lamp while continuously flowing the reaction mixture through the column. The trans-cyclooct-4-enol isomer is selectively retained by the silver-impregnated silica, while the cis-isomer is returned to the flask for further irradiation.[13]

  • Monitoring: Monitor the consumption of the cis-isomer by TLC or GC-MS.

  • Liberation of Product: Once the reaction is complete, dismantle the flow setup. Wash the AgNO₃/silica gel with fresh solvent to remove any remaining sensitizer.

  • Elution: Stir the silica gel with an aqueous solution of ammonium hydroxide. This will displace the trans-cyclooct-4-enol from the silver ions.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to yield trans-cyclooct-4-enol as a mixture of axial and equatorial diastereomers, which can be separated by column chromatography.

Synthesis of TCO-NHS Ester

This protocol describes the activation of the hydroxyl group of trans-cyclooct-4-enol to create an amine-reactive N-hydroxysuccinimidyl (NHS) ester, a common reagent for labeling proteins.

Materials:

  • trans-cyclooct-4-enol (typically the more reactive axial isomer)

  • Disuccinimidyl carbonate (DSC) or N,N'-Disuccinimidyl carbonate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (B109758) (DCM) or acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve trans-cyclooct-4-enol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Add disuccinimidyl carbonate (approx. 1.5 equivalents) and TEA (approx. 2.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the TCO-NHS ester.[14]

Protein Labeling with TCO-NHS and Tetrazine Ligation

This two-stage protocol details the labeling of a protein with a TCO group, followed by conjugation to a tetrazine-modified molecule.[8]

Stage 1: Protein Activation with TCO-NHS Ester

  • Buffer Exchange: Prepare the protein of interest (e.g., an antibody) in an amine-free buffer at pH 7.5-8.5 (e.g., PBS) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMSO to make a 10-20 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate at room temperature for 30-60 minutes with gentle mixing.

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or dialysis against the desired buffer.

Stage 2: TCO-Tetrazine Ligation

  • Reactant Preparation: The TCO-labeled protein is kept in a suitable reaction buffer (e.g., PBS, pH 7.4). The tetrazine-labeled molecule (e.g., a fluorescent dye or drug) is prepared in a compatible stock solution (e.g., in DMSO).

  • Ligation: Add the tetrazine-labeled molecule to the solution of the TCO-labeled protein. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine reagent is often used.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. For highly reactive TCOs, the reaction can be complete in minutes. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance around 520-540 nm.[8]

  • Final Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size-exclusion chromatography or dialysis.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of synthesized TCO derivatives. The olefinic protons of the trans-double bond typically appear in the range of δ 5.3-5.7 ppm in the ¹H NMR spectrum.[10]

  • Mass Spectrometry: ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of TCO derivatives and their bioconjugates, providing definitive evidence of successful labeling.[10]

  • UV-Visible Spectroscopy: Used to monitor the kinetics of the TCO-tetrazine ligation by following the disappearance of the tetrazine absorbance peak (around 520-540 nm).[8]

  • HPLC: Reversed-phase HPLC is a standard method for assessing the purity of TCO reagents and for purifying the final conjugates.

Applications in Drug Development and Research

The unique properties of trans-cyclooctenes have made them invaluable in various advanced applications.

Pretargeted Radioimmunotherapy

Pretargeted therapy is a multi-step strategy designed to improve the therapeutic window of radioimmunotherapy by separating the tumor-targeting step from the delivery of the radioactive payload. The TCO-tetrazine ligation is ideally suited for this approach due to its extremely fast in vivo kinetics.

Pretargeted_Therapy_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Accumulation & Clearance cluster_step3 Step 3: Payload Delivery cluster_step4 Step 4: In Vivo Ligation & Effect Inject_Ab Administer Antibody-TCO Conjugate Localize Antibody-TCO localizes to tumor site Inject_Ab->Localize Time Delay (24-72 hours) Clear Unbound Antibody-TCO clears from circulation Inject_Tz Administer Radiolabeled Tetrazine (¹⁷⁷Lu, ¹⁸F, etc.) Clear->Inject_Tz Ligation Rapid in vivo 'Click' Ligation at Tumor Inject_Tz->Ligation Excretion Rapid clearance of unbound Tetrazine Inject_Tz->Excretion Fast renal clearance Therapy Localized Radiation Therapy Ligation->Therapy

Workflow for Pretargeted Radioimmunotherapy using TCO-Tetrazine Ligation.
Antibody-Drug Conjugates (ADCs)

The stability, specificity, and rapid, catalyst-free nature of the TCO-tetrazine reaction make it an excellent platform for constructing ADCs. This technology allows for the precise attachment of potent cytotoxic drugs to tumor-targeting antibodies.

"Click-to-Release" Systems

Derivatives of TCO have been designed where the IEDDA reaction with a tetrazine triggers the cleavage of a carbamate, ester, or ether linkage at an allylic position. This "click-to-release" strategy enables the controlled release of therapeutic agents or imaging probes at a specific site of action, offering a powerful tool for targeted drug delivery and diagnostics.

Conclusion

Trans-cyclooctenes represent a class of highly versatile and powerful reagents for chemical biology and drug development. Their reactivity, driven by ring strain, can be modulated through synthetic design to achieve an optimal balance of reaction kinetics, stability, and physicochemical properties. The TCO-tetrazine ligation, in particular, stands out as a premier bioorthogonal reaction, enabling researchers to construct complex bioconjugates, develop innovative therapeutic strategies like pretargeted therapy, and design sophisticated drug delivery systems with unprecedented precision and control. As research continues to advance, the development of new TCO derivatives with even more refined properties will undoubtedly expand their already significant impact on science and medicine.

References

A Technical Guide to the Foundational Principles of Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of bioorthogonal labeling, a suite of chemical reactions that allow for the specific modification of biomolecules in their native environment. We will explore the core principles that define these reactions, detail the most prominent chemical transformations, present a quantitative comparison of their kinetics, and provide detailed experimental protocols for key applications.

Introduction: The Concept of Bioorthogonality

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with or being influenced by native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi in 2003, the term "bioorthogonal" literally means "not interacting with biology."[1][2] This concept addresses the challenge of performing specific chemical modifications within the complex, aqueous milieu of a cell.

For a reaction to be considered bioorthogonal, it must satisfy several stringent criteria:

  • Selectivity: The reacting partners must react exclusively with each other, ignoring the vast array of other functional groups present in a biological system (e.g., amines, thiols, hydroxyls).[1][2]

  • Biocompatibility: The reactants, catalysts (if any), and the resulting linkage must be non-toxic and not perturb the normal physiology of the cell or organism.[2]

  • Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures, pH, and in aqueous media, even at the low concentrations typical of biomolecules.[1]

  • Stability: Both the reactive handles and the final covalent bond must be stable in a biological environment.[2]

These principles ensure that scientists can "tag" a specific biomolecule of interest for visualization, isolation, or therapeutic intervention with minimal disruption to the system under study.

G cluster_system Biological System Selectivity High Selectivity (Reacts only with partner) BioorthogonalRxn Bioorthogonal Reaction Selectivity->BioorthogonalRxn Kinetics Fast Kinetics (Works at low concentrations) Kinetics->BioorthogonalRxn Biocompatibility Biocompatibility (Non-toxic reactants/products) Biocompatibility->BioorthogonalRxn Stability Stability (Stable bonds in vivo) Stability->BioorthogonalRxn Proteins Proteins Glycans Glycans Lipids Lipids Nucleophiles Nucleophiles (e.g., Thiols, Amines) BioorthogonalRxn->Proteins No Interference BioorthogonalRxn->Glycans No Interference BioorthogonalRxn->Lipids No Interference BioorthogonalRxn->Nucleophiles No Interference

Core principles for a bioorthogonal reaction.

The General Bioorthogonal Labeling Workflow

Most bioorthogonal labeling experiments follow a two-step process.[3] This strategy decouples the modification of the biomolecule from the introduction of the probe, which is a key advantage over traditional methods that often require large probes to be incorporated directly.

  • Incorporation of a Bioorthogonal Handle: A small, inert functional group (the "chemical reporter" or "handle") is introduced into a target biomolecule. This is typically achieved through metabolic labeling, where a precursor molecule containing the handle is fed to cells and incorporated by the cell's own biosynthetic machinery, or through genetic code expansion, where a non-canonical amino acid bearing the handle is site-specifically incorporated into a protein.[3][4][5] Common handles include azides, alkynes, and strained alkenes.

  • Ligation with a Probe: A probe molecule containing the complementary functional group is introduced. This probe can be a fluorophore, a biotin (B1667282) tag for purification, or a therapeutic agent. The bioorthogonal reaction occurs, selectively and covalently linking the probe to the biomolecule of interest.[4]

G cluster_step1 Step 1: Incorporate Bioorthogonal Handle cluster_step2 Step 2: Bioorthogonal Ligation Precursor Precursor Molecule (e.g., Azido-Sugar) Cell Living Cell / Organism Precursor->Cell Metabolic Incorporation Biomolecule Target Biomolecule (e.g., Glycoprotein) TaggedBiomolecule Tagged Biomolecule (with Azide (B81097) Handle) Biomolecule->TaggedBiomolecule Biosynthesis LabeledProduct Labeled Biomolecule (Fluorescently Tagged) TaggedBiomolecule->LabeledProduct Bioorthogonal Reaction (SPAAC) Probe Probe Molecule (e.g., Alkyne-Fluorophore) Probe->LabeledProduct Downstream Downstream Analysis (e.g., Microscopy, Proteomics) LabeledProduct->Downstream

General workflow of a bioorthogonal labeling experiment.

Key Bioorthogonal Reactions

Several classes of reactions have been developed that meet the stringent criteria for bioorthogonality. The choice of reaction depends on factors such as desired kinetics, the biological context, and the nature of the reactants.

The Staudinger ligation was one of the first reactions to be adapted for bioorthogonal applications. It occurs between an azide and a triarylphosphine.[4] The classic Staudinger reaction reduces the azide to an amine, but the bioorthogonal version incorporates an electrophilic trap (typically a methyl ester) on the phosphine, which rearranges to form a stable amide bond.[6] While highly selective, its primary limitation is its relatively slow reaction kinetics.[6]

A flagship reaction of "click chemistry," the CuAAC reaction is a highly efficient and specific ligation between a terminal alkyne and an azide to form a stable 1,2,3-triazole.[7] It exhibits excellent kinetics and selectivity. However, its primary drawback for in vivo applications is the requirement for a copper(I) catalyst, which can be toxic to living cells.[7] This has largely restricted its use to in vitro or cell lysate applications, where the toxicity is less of a concern.

To overcome the toxicity issues of CuAAC, SPAAC was developed. This reaction, also known as "copper-free click chemistry," uses a strained cyclooctyne (B158145) in place of a terminal alkyne. The high ring strain of the cyclooctyne provides the activation energy needed to drive the cycloaddition with an azide, eliminating the need for a metal catalyst.[7] Different cyclooctyne derivatives (e.g., DIBO, DBCO, BCN) have been developed to further tune the reaction kinetics and stability.[8][9] SPAAC is one of the most widely used bioorthogonal reactions for live-cell and in vivo studies.

Mechanism of the SPAAC reaction.

The IEDDA reaction, often called the tetrazine ligation, is currently the fastest known bioorthogonal reaction.[10] It occurs between an electron-poor diene (typically a tetrazine) and an electron-rich dienophile (a strained alkene like a trans-cyclooctene (B1233481) or norbornene).[6][10] The reaction proceeds with exceptionally rapid kinetics, allowing for labeling at very low concentrations of reactants.[10] This speed makes it ideal for in vivo imaging and applications where the biological process is highly dynamic.

Mechanism of the Tetrazine Ligation.

Quantitative Comparison of Key Bioorthogonal Reactions

The efficacy of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, which is crucial for achieving efficient labeling at low, biologically relevant concentrations.

Reaction ClassReactant 1Reactant 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Staudinger Ligation AzideTriarylphosphine~0.002[6]Highly specific; no catalyst needed; slow kinetics.
CuAAC Terminal AlkyneAzide10 - 10,000[11]Fast and efficient; requires copper catalyst which can be toxic.
SPAAC AzideBCN~0.1Good stability and kinetics; catalyst-free.
DBCO / DIBO~1.0[9]Widely used; excellent balance of speed and stability; catalyst-free.
BARAC~1.0[9]Fast kinetics; catalyst-free.
IEDDA Ligation TetrazineNorbornene1 - 10Fast; catalyst-free.
TetrazineBCN1 - 100Very fast; catalyst-free.
Tetrazinetrans-Cyclooctene (TCO)800 - 30,000[11][12]Extremely rapid kinetics, often orders of magnitude faster than SPAAC.[10]
3,6-di-(2-pyridyl)-s-tetrazinesTCOup to 10⁷[11]Among the fastest bioorthogonal reactions reported.

Note: Rate constants are approximate and can vary significantly based on the specific substituents on the reactants, solvent, and temperature.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common bioorthogonal labeling applications.

This protocol describes how to metabolically incorporate an azido-sugar into cell-surface glycans and subsequently label them with a fluorescent probe via SPAAC.[4][13]

Materials:

  • Mammalian cells (e.g., HeLa, MCF7) in culture

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-functionalized fluorophore (e.g., DBCO-PEG4-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • DMSO

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: a. Plate cells in a glass-bottom dish suitable for microscopy and allow them to adhere overnight. b. Prepare a 50 mM stock solution of Ac₄ManNAz in sterile DMSO. c. The next day, dilute the Ac₄ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM. d. Remove the old medium from the cells and replace it with the Ac₄ManNAz-containing medium. e. Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azido-sugar into cell-surface sialic acids.

  • SPAAC Ligation: a. Prepare a 1-10 mM stock solution of the DBCO-fluorophore in DMSO. b. After the metabolic labeling incubation, gently wash the cells three times with pre-warmed PBS to remove any un-metabolized azido-sugar. c. Dilute the DBCO-fluorophore stock solution in pre-warmed culture medium to a final concentration of 10-25 µM. d. Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. e. After incubation, wash the cells three times with pre-warmed PBS to remove excess fluorescent probe.

  • Imaging: a. Add fresh PBS or imaging buffer to the cells. b. Visualize the fluorescently labeled cell-surface glycans using a fluorescence microscope with the appropriate filter set (e.g., FITC/GFP channel for Alexa Fluor 488).

This protocol details the expression of a protein containing a tetrazine-bearing non-canonical amino acid (ncAA) in E. coli and its subsequent labeling.[1][5][14]

Materials:

  • E. coli expression strain (e.g., B95(DE3))

  • Expression plasmid for the protein of interest with an in-frame amber (TAG) stop codon at the desired labeling site.

  • pEVOL or similar plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair for the tetrazine-ncAA.

  • Tetrazine-containing ncAA (e.g., Tet-v2.0).

  • Auto-induction media.

  • Antibiotics (as required by plasmids).

  • trans-Cyclooctene (TCO)-functionalized probe (e.g., TCO-PEG-Biotin).

  • Lysis buffer and purification materials (e.g., Ni-NTA resin for His-tagged proteins).

  • SDS-PAGE analysis materials.

Procedure:

  • Protein Expression: a. Co-transform the expression and pEVOL plasmids into the E. coli strain. b. Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight. c. The next day, inoculate auto-induction media containing antibiotics and 1 mM of the tetrazine-ncAA with the overnight culture. d. Grow the culture at 30-37°C for several hours until the OD₆₀₀ reaches ~0.6-0.8, then reduce the temperature to 18-25°C for overnight expression.

  • Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). c. Clarify the lysate by centrifugation. d. Purify the protein using an appropriate method (e.g., affinity chromatography for a His-tagged protein).

  • Tetrazine Ligation: a. To a solution of the purified tetrazine-containing protein (e.g., at 10 µM in PBS), add the TCO-probe to a final concentration of 20-50 µM. b. Incubate the reaction at room temperature for 5-10 minutes. The reaction is often complete within this timeframe due to the extremely fast kinetics.[14]

  • Analysis: a. Analyze the reaction by SDS-PAGE. A successful ligation will result in a shift in the molecular weight of the protein corresponding to the mass of the attached probe. This can be visualized by Coomassie staining or by Western blot if the probe contains an epitope tag like biotin.

This protocol provides a general method for labeling a protein that has been metabolically labeled with a terminal alkyne (e.g., via an alkyne-bearing amino acid analog) in a cell lysate.[15]

Materials:

  • Cell lysate containing the alkyne-modified protein (1-5 mg/mL).

  • Azide-functionalized probe (e.g., Azide-TAMRA).

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water).

  • Sodium Ascorbate (B8700270) solution (e.g., 300 mM in water, prepare fresh ).

  • Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), solution (e.g., 40-100 mM in water).

  • PBS, pH 7.4.

  • Methanol (B129727) and Chloroform for protein precipitation.

Procedure:

  • Prepare Click Reaction Cocktail: a. In a microfuge tube, combine the following in order:

    • 50 µL protein lysate
    • 100 µL PBS buffer
    • 4 µL of 1 mM azide-probe stock solution (final concentration ~20 µM) b. Vortex briefly to mix.

  • Initiate CuAAC Reaction: a. Add 10 µL of the THPTA ligand solution. Vortex briefly. b. Add 10 µL of the CuSO₄ solution. Vortex briefly. c. To initiate the reaction, add 10 µL of the freshly prepared sodium ascorbate solution. Vortex immediately. d. Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Protein Precipitation and Purification: a. To the ~200 µL reaction mixture, add 600 µL of methanol, followed by 150 µL of chloroform, and finally 400 µL of water. Vortex after each addition. b. Centrifuge at >13,000 x g for 5 minutes to separate the phases. A white disc of precipitated protein will form at the interface. c. Carefully remove the upper aqueous layer. d. Add 450 µL of methanol to wash the protein pellet, vortex, and centrifuge again. e. Carefully discard the supernatant and air-dry the protein pellet for at least 15 minutes.

  • Analysis: a. Resuspend the dried protein pellet in SDS-PAGE loading buffer. b. Analyze the labeled proteins using in-gel fluorescence scanning for the TAMRA probe, followed by Coomassie staining or Western blotting.

Conclusion and Future Outlook

Bioorthogonal chemistry has become an indispensable tool in chemical biology, drug discovery, and materials science.[15] It provides a powerful means to study biomolecules in their native context with minimal perturbation. The development of new reactions with even faster kinetics, greater stability, and novel functionalities continues to expand the capabilities of this field. Future directions include the development of more multiplexed labeling strategies to visualize multiple targets simultaneously and the application of bioorthogonal cleavage reactions for precisely controlled drug activation and release.[16]

References

(R)-TCO-OH: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive technical guide on (R)-TCO-OH, a key reagent in the rapidly evolving field of targeted protein degradation and bioconjugation, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols.

Core Data Summary

This compound, a trans-cyclooctene (B1233481) derivative, is a pivotal tool in bioorthogonal chemistry. Its strained ring system enables rapid and specific reactions, making it an ideal component for constructing sophisticated molecular tools for research and therapeutic development.

PropertyValueReference
CAS Number 39637-78-0[1]
Molecular Weight 126.20 g/mol [1]
Chemical Formula C₈H₁₄O[1]
Appearance Liquid
Solubility Soluble in DMSO
Storage Conditions Short-term (days to weeks) at 0-4°C, protected from light. Long-term (months to years) at -20°C.

Principle of Action: Inverse Electron Demand Diels-Alder (iEDDA) Reaction

This compound is primarily utilized for its trans-cyclooctene (TCO) moiety, which participates in a highly efficient and bioorthogonal click chemistry reaction known as the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction occurs with a tetrazine partner, forming a stable covalent bond without the need for a catalyst. The exceptional kinetics and biocompatibility of the TCO-tetrazine ligation make it a preferred method for bioconjugation in complex biological systems.

The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly driving the reaction forward. This clean and efficient ligation is central to its application in creating Proteolysis Targeting Chimeras (PROTACs) directly within a cellular environment, a strategy known as the "CLIPTAC" (Click-Formed Proteolysis Targeting Chimera) approach.

G cluster_reactants Reactants cluster_reaction iEDDA Reaction cluster_products Products TCO This compound Derivative Intermediate Unstable Bicyclic Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine Derivative Tetrazine->Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ (gas) Intermediate->Nitrogen

Mechanism of the TCO-Tetrazine iEDDA Reaction.

Application in Targeted Protein Degradation: The CLIPTAC Approach

A groundbreaking application of this compound is in the in-cell synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The large size of conventional PROTACs can limit their cell permeability. The CLIPTAC approach circumvents this by using two smaller, more cell-permeable precursors: a TCO-functionalized ligand for the protein of interest (POI) and a tetrazine-functionalized ligand for the E3 ligase. These components react inside the cell to form the active PROTAC.

A well-documented example is the degradation of the BRD4 protein. In this system, a TCO-tagged BRD4 inhibitor, JQ1-TCO, and a tetrazine-tagged E3 ligase (cereblon) ligand, Tz-thalidomide, are sequentially administered to cells. Their intracellular iEDDA reaction forms the JQ1-CLIPTAC, which then induces the degradation of BRD4.

G cluster_cellular_entry Cellular Uptake cluster_intracellular_reaction Intracellular Click Reaction cluster_ternary_complex Ternary Complex Formation cluster_degradation Protein Degradation Pathway JQ1_TCO JQ1-TCO (BRD4 Ligand) CLIPTAC JQ1-CLIPTAC (Active PROTAC) JQ1_TCO->CLIPTAC Tz_Thalidomide Tz-Thalidomide (CRBN Ligand) Tz_Thalidomide->CLIPTAC Ternary_Complex BRD4-CLIPTAC-CRBN CLIPTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Polyubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation

Workflow of BRD4 Degradation via the CLIPTAC Approach.

Experimental Protocols

Synthesis of JQ1-TCO (A Representative TCO-Functionalized POI Ligand)

This protocol is based on established synthetic routes for JQ1 and its derivatives.

Materials:

  • (+)-JQ1 (free acid)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve (+)-JQ1 (free acid) (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield JQ1-TCO.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In-Cell BRD4 Degradation Assay using the CLIPTAC Approach

This protocol details the procedure for inducing and assessing the degradation of BRD4 in a cell-based assay.[2][3]

Materials:

  • HeLa cells (or other suitable cell line expressing BRD4)

  • JQ1-TCO (stock solution in DMSO)

  • Tz-thalidomide (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

  • Treatment:

    • Treat the cells with varying concentrations of JQ1-TCO (e.g., 0.3, 1, 3, 10 µM) for 18 hours.[3]

    • After the initial incubation, add Tz-thalidomide to a final concentration of 10 µM to each well and incubate for an additional 18 hours.[3]

    • Include appropriate controls: vehicle (DMSO), JQ1-TCO alone, and Tz-thalidomide alone.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and compare the levels of BRD4 in treated versus control cells to determine the extent of degradation.

Conclusion

This compound is a powerful and versatile tool for chemical biology and drug discovery. Its application in the catalyst-free, bioorthogonal iEDDA reaction enables the precise construction of complex molecular probes and therapeutics. The CLIPTAC approach, facilitated by reagents like this compound, represents a significant advancement in the field of targeted protein degradation, offering a solution to the permeability challenges of large PROTAC molecules. This technical guide provides the foundational knowledge and practical protocols to empower researchers to leverage the full potential of this compound in their scientific endeavors.

References

(R)-TCO-OH Reagent: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of the (R)-TCO-OH ((R)-trans-cyclooct-4-enol) reagent. A key component in the field of bioorthogonal chemistry, particularly for its role in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, proper management of this strained alkene is critical for experimental success and laboratory safety. This guide consolidates available data on its properties, stability, and handling protocols to ensure its effective and safe use in research and development.

Chemical and Physical Properties

This compound is a hydroxyl-functionalized, strained trans-cyclooctene (B1233481). The inherent ring strain of the trans-cyclooctene moiety is the driving force for its rapid and specific reactivity with tetrazine partners. The hydroxyl group provides a versatile handle for further chemical modifications.

PropertyValueSource
Chemical Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
Appearance Colorless to light yellow liquid[2]
CAS Number 85081-69-2[1]
Solubility Soluble in DMSO, DMF, acetonitrile, and other anhydrous solvents.[1][3]
Storage Temperature -20°C, protected from light and moisture.[1][3]

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for the (R)-isomer is not widely available, an SDS for (E)-Cyclooct-4-enol, a synonym for TCO-OH, provides critical safety information.

GHS Hazard Classification:

  • Eye Damage/Irritation: Category 1. Causes serious eye damage.

Hazard Statements:

  • H318: Causes serious eye damage.

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data:

Stability and Storage

The stability of this compound is a critical consideration for its successful application. The primary degradation pathway is the isomerization of the reactive trans-isomer to the unreactive cis-isomer.

ConditionStability ProfileSource
Long-term Storage Store as a solid or in anhydrous solvent at -20°C, protected from light. TCO compounds are not recommended for long-term storage due to isomerization.[3][7]
In Solution (Methanol) >99% fidelity for both major and minor diastereomers after 7 days at 25°C.
Aqueous Buffers Generally stable, but isomerization can be catalyzed by certain components.[8][9]
Presence of Thiols Isomerization to the cis-isomer is promoted by thiols. More strained TCO derivatives are more susceptible.[8][10]
Biological Media Can isomerize in cell culture media, with a reported half-life of ≤ 60 minutes in DMEM. This is often due to the degradation products of thiamine.[11]
Serum A half-life of 5 days has been reported for a bifunctional TCO derivative in serum.[10]

To enhance stability for long-term storage, TCO derivatives can be complexed with silver(I) nitrate. The active TCO can be liberated from the silver complex by the addition of a salt solution like NaCl.[12]

Experimental Protocols and Handling

General Handling and Preparation of Solutions
  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Use only high-quality, anhydrous solvents such as DMSO or DMF to prepare stock solutions.[13]

  • To prepare a stock solution, for example, a 10 mM solution, dissolve the appropriate mass of this compound in the required volume of anhydrous solvent. Solutions in anhydrous DMSO or DMF can be stored at -20°C for several weeks.[8][14]

General Protocol for Antibody Conjugation using a TCO-NHS Ester

This protocol describes the labeling of a primary amine-containing biomolecule, such as an antibody, with a TCO-NHS ester.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Quenching & Purification Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, pH 7.5-8.5) TCO_NHS_Prep 2. Prepare TCO-NHS Ester Solution (10 mM in anhydrous DMSO/DMF) Add_Reagent 3. Add TCO-NHS to Antibody (10-20 fold molar excess) TCO_NHS_Prep->Add_Reagent Incubate 4. Incubate (1 hr at RT or 2 hrs on ice) Add_Reagent->Incubate Quench 5. Quench Reaction (e.g., 1M Tris-HCl, pH 8.0) Incubate->Quench Purify 6. Purify Conjugate (Desalting column/dialysis) Quench->Purify Quenching_Disposal_Workflow Start Unreacted this compound Waste Quench Quench with excess Tetrazine derivative Start->Quench Check Ensure complete reaction (e.g., disappearance of tetrazine color) Quench->Check Dispose Dispose as Hazardous Chemical Waste Check->Dispose IEDDA_Reaction_Pathway TCO This compound Transition_State [4+2] Cycloaddition Transition State TCO->Transition_State Tetrazine Tetrazine Tetrazine->Transition_State Dihydropyridazine Dihydropyridazine Adduct Transition_State->Dihydropyridazine Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro-Diels-Alder

References

Methodological & Application

Application Notes and Protocols for (R)-TCO-OH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of proteins using (R)-TCO-OH. This methodology leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine-functionalized molecule.[1][2][3] This "click chemistry" approach offers rapid, specific, and high-yielding conjugation under mild, aqueous conditions, making it an invaluable tool in drug development, molecular imaging, and biological research.[4]

This compound is a versatile reagent that, once conjugated to a protein, allows for the subsequent attachment of a wide array of molecules, including fluorescent dyes, drug molecules, or PROTACs (PROteolysis TArgeting Chimeras).[5][6][7] The TCO-tetrazine ligation is characterized by its exceptionally fast reaction kinetics and the formation of a stable dihydropyridazine (B8628806) product with the release of nitrogen gas as the only byproduct.[1][3]

Core Principles of TCO-Tetrazine Ligation

The foundation of this bioconjugation strategy is the IEDDA reaction, a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the strained, electron-rich trans-cyclooctene (dienophile).[2] This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and results in a stable covalent bond.[2]

Key features of the TCO-tetrazine ligation include:

  • Exceptional Kinetics: Second-order rate constants can reach up to 106 M-1s-1, allowing for rapid conjugation even at low concentrations.[3][4]

  • Bioorthogonality: The reaction is highly specific and does not interfere with native biological functional groups such as amines, thiols, or carboxylates.[3]

  • Biocompatibility: The reaction proceeds under mild conditions (physiological pH and temperature) and does not require cytotoxic catalysts.[3]

  • Stability: Both the TCO and tetrazine moieties, as well as the resulting conjugate, exhibit good stability in aqueous environments.[3]

Quantitative Data Summary

The reactivity of TCO derivatives can be influenced by their specific structure. The following table summarizes reported second-order rate constants for the reaction of various TCO derivatives with a common tetrazine partner, 3,6-di-(2-pyridyl)-s-tetrazine.

TCO DerivativeSecond-Order Rate Constant (k₂) in M⁻¹s⁻¹Reference
trans-Cyclooctene (TCO)~2,000[1]
axial-5-hydroxy-trans-cyclooctene (a-TCO)~150,000[1]
d-TCO (dioxolane-fused TCO)366,000 (in pure water)[8]
s-TCO (strained TCO)22,000 (in MeOH)[9]

Experimental Protocols

This section provides detailed protocols for a two-step bioconjugation process: first, the functionalization of a protein with this compound, and second, the ligation of the TCO-modified protein with a tetrazine-labeled molecule.

Protocol 1: Activation of this compound and Protein Modification

Since this compound possesses a hydroxyl group, it requires activation to react with amine groups (e.g., lysine (B10760008) residues) on a protein. This protocol describes the activation of the hydroxyl group to form an N-hydroxysuccinimidyl (NHS) carbonate, which then readily reacts with primary amines.

Materials:

  • This compound

  • Disuccinimidyl carbonate (DSC)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Protein of interest

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin Desalting Columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound and 1.2 equivalents of DSC in anhydrous DCM or acetonitrile.

    • Add 1.5 equivalents of pyridine or TEA to the solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the consumption of this compound.

    • Upon completion, the solvent can be removed under reduced pressure. The resulting (R)-TCO-NHS carbonate can be used directly or after purification.

  • Protein Preparation:

    • Buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL using a spin desalting column.

  • Protein Labeling with (R)-TCO-NHS Carbonate:

    • Immediately before use, prepare a 10 mM stock solution of the activated (R)-TCO-NHS carbonate in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the (R)-TCO-NHS carbonate solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature.

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

    • Remove excess, unreacted (R)-TCO-NHS carbonate by desalting the labeled protein using a spin desalting column equilibrated with the Reaction Buffer.

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified protein in the Reaction Buffer.

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction:

    • Add the tetrazine-labeled molecule to the TCO-modified protein solution. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine-labeled molecule is recommended.

    • The reaction is typically complete within 30-60 minutes at room temperature.[10] The disappearance of the characteristic pink/red color of the tetrazine can be a visual indicator of reaction progression.[11]

  • Purification (Optional):

    • If necessary, the final protein conjugate can be purified from excess tetrazine-labeled molecule using size exclusion chromatography or dialysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Step 1: this compound Activation cluster_labeling Step 2: Protein Labeling cluster_ligation Step 3: TCO-Tetrazine Ligation TCO_OH This compound Activated_TCO (R)-TCO-NHS Carbonate TCO_OH->Activated_TCO  + DSC, Pyridine Protein Protein (-NH2) DSC Disuccinimidyl Carbonate (DSC) DSC->Activated_TCO TCO_Protein TCO-Protein Activated_TCO->TCO_Protein Protein->TCO_Protein  + Activated TCO Tetrazine_Molecule Tetrazine-Molecule Final_Conjugate Protein-Conjugate TCO_Protein->Final_Conjugate  + Tetrazine-Molecule Tetrazine_Molecule->Final_Conjugate

Caption: Workflow for protein bioconjugation using this compound.

Application in Targeted Protein Degradation (PROTAC)

This compound is described as a linker for PROTACs.[5][6][7] The following diagram illustrates the general mechanism of action for a PROTAC, which can be attached to a protein of interest via TCO-tetrazine ligation.

protac_mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC mechanism for targeted protein degradation.

References

Application Notes and Protocols for Live-Cell Imaging Using (R)-TCO-OH and Fluorescent Tetrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for live-cell imaging utilizing the bioorthogonal reaction between (R)-TCO-OH (a trans-cyclooctene (B1233481) derivative) and fluorescent tetrazines. This powerful chemical biology tool enables the specific and efficient labeling of biomolecules in their native cellular environment, offering significant advantages for studying dynamic cellular processes.

Introduction

Live-cell imaging is a critical technique for understanding the complex and dynamic nature of biological systems. The ability to visualize specific proteins, organelles, and other biomolecules in real-time provides invaluable insights into cellular function, trafficking, and interactions. Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized live-cell imaging.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as this compound, is one of the fastest and most specific bioorthogonal reactions currently available.[1][2][3][4][5] This reaction is characterized by its exceptional kinetics, allowing for efficient labeling at low, non-toxic concentrations of the labeling reagents.[6][7] Furthermore, many fluorescent tetrazine probes are "fluorogenic," meaning they exhibit a significant increase in fluorescence upon reaction with TCO, leading to a high signal-to-noise ratio with minimal background.[6][8][9][10]

This document outlines the principles, provides quantitative data, and offers detailed protocols for performing live-cell imaging experiments using this compound and fluorescent tetrazines.

Principle of the Two-Step Labeling Strategy

The labeling strategy involves two main steps:

  • Introduction of the TCO Moiety: The this compound group is first introduced onto a biomolecule of interest within the living cell. This can be achieved through various methods, including:

    • Genetic Code Expansion (GCE): A non-canonical amino acid (ncAA) containing a TCO group is site-specifically incorporated into a protein of interest.[9][10][11]

    • Enzymatic Labeling: Self-labeling protein tags, such as the HaloTag, can be expressed as fusions to the protein of interest. A ligand for the tag, chemically conjugated to this compound, is then used to label the fusion protein.[12]

    • Small Molecule Probes: A small molecule that binds to a specific target can be functionalized with this compound.

  • Tetrazine-TCO Ligation: A cell-permeable fluorescent tetrazine dye is added to the cells. The tetrazine rapidly and specifically reacts with the TCO-labeled biomolecule via the iEDDA cycloaddition, resulting in fluorescent labeling of the target.[2][6]

Quantitative Data

The efficiency and specificity of the tetrazine-TCO ligation are critical for successful live-cell imaging. The following tables summarize key quantitative data for this bioorthogonal reaction.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

ParameterValueReferences
Reaction TypeInverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition[3][7][13]
ReactantsTetrazine and trans-Cyclooctene (TCO)[1][3]
Second-Order Rate Constant (k₂)Up to 3.3 x 10⁶ M⁻¹s⁻¹[2][6]

Table 2: Properties of Fluorogenic Tetrazine Probes

PropertyDescriptionReferences
Fluorescence Turn-On RatioUp to 3184-fold increase in fluorescence upon reaction with TCO.[14]
Emission RangeBroad range from 473 to 659 nm available.[14]
Quenching MechanismOften involves photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).[9][10]

Experimental Protocols

The following are generalized protocols for live-cell imaging using this compound and fluorescent tetrazines. Optimization of concentrations, incubation times, and washing steps may be necessary for specific cell types and target biomolecules.

Protocol 1: Labeling of a HaloTag Fusion Protein

This protocol describes the labeling of an intracellular protein fused to the HaloTag.

Materials:

  • Mammalian cells expressing the HaloTag-protein of interest fusion.

  • Complete cell culture medium.

  • This compound-HaloTag ligand.

  • Fluorescent tetrazine dye (cell-permeable).

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • Phosphate-buffered saline (PBS).

  • DMSO.

Procedure:

  • Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.

  • Labeling with TCO-HaloTag Ligand: a. Prepare a stock solution of the this compound-HaloTag ligand in DMSO. b. Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. c. Remove the culture medium from the cells and add the labeling medium containing the TCO-HaloTag ligand. d. Incubate for 30-60 minutes at 37°C in a CO₂ incubator. e. Remove the labeling medium and wash the cells three times with pre-warmed complete culture medium.

  • Labeling with Fluorescent Tetrazine: a. Prepare a stock solution of the fluorescent tetrazine dye in DMSO. b. Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. c. Remove the wash medium and add the labeling medium containing the fluorescent tetrazine. d. Incubate for 15-30 minutes at 37°C.[6] e. For non-fluorogenic probes, wash the cells twice with pre-warmed live-cell imaging medium to remove unbound dye. For fluorogenic probes, this wash step may not be necessary.[8]

  • Live-Cell Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).

Protocol 2: Labeling via Genetic Code Expansion

This protocol outlines the general steps for labeling a protein containing a TCO-functionalized non-canonical amino acid (ncAA).

Materials:

  • Mammalian cells co-transfected with a plasmid for the protein of interest (containing an amber stop codon, TAG) and plasmids for the orthogonal tRNA/tRNA-synthetase pair.

  • Complete cell culture medium containing the TCO-ncAA.

  • Fluorescent tetrazine dye (cell-permeable).

  • Live-cell imaging medium.

  • PBS.

  • DMSO.

Procedure:

  • Cell Culture and ncAA Incorporation: a. Plate the transfected cells on a suitable imaging dish. b. Culture the cells in medium supplemented with the TCO-ncAA for 24-48 hours to allow for expression and incorporation of the ncAA into the target protein.

  • Labeling with Fluorescent Tetrazine: a. Prepare a stock solution of the fluorescent tetrazine dye in DMSO. b. Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM). c. Remove the culture medium and wash the cells once with pre-warmed PBS. d. Add the labeling medium containing the fluorescent tetrazine to the cells. e. Incubate for 15-30 minutes at 37°C. f. (Optional) Wash the cells with pre-warmed live-cell imaging medium.

  • Live-Cell Imaging: a. Add fresh, pre-warmed live-cell imaging medium. b. Proceed with imaging as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflows for live-cell imaging using this compound and fluorescent tetrazines.

G cluster_0 Step 1: Introduction of TCO Moiety cluster_1 Step 2: Tetrazine Ligation and Imaging start Plate cells expressing a HaloTag fusion protein labeling1 Incubate with This compound-HaloTag ligand (1-10 µM, 30-60 min) start->labeling1 wash1 Wash 3x with pre-warmed medium labeling1->wash1 labeling2 Incubate with fluorescent tetrazine (1-10 µM, 15-30 min) wash1->labeling2 wash2 Optional: Wash 2x with live-cell imaging medium labeling2->wash2 image Live-cell imaging (37°C, 5% CO₂) wash2->image

Caption: Workflow for labeling a HaloTag fusion protein.

G cluster_0 Step 1: TCO-ncAA Incorporation cluster_1 Step 2: Tetrazine Ligation and Imaging start Plate cells co-transfected with protein-TAG plasmid and orthogonal tRNA/synthetase plasmids culture Culture in medium with TCO-ncAA (24-48 hours) start->culture wash1 Wash 1x with PBS culture->wash1 labeling Incubate with fluorescent tetrazine (1-10 µM, 15-30 min) wash1->labeling wash2 Optional: Wash with live-cell imaging medium labeling->wash2 image Live-cell imaging (37°C, 5% CO₂) wash2->image

Caption: Workflow for labeling via genetic code expansion.

G TCO TCO-labeled Biomolecule Labeled_Product Fluorescently Labeled Biomolecule TCO->Labeled_Product iEDDA Tetrazine Fluorescent Tetrazine Tetrazine->Labeled_Product N2 N₂ Labeled_Product->N2 Release

Caption: The inverse-electron-demand Diels-Alder reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Signal Inefficient labeling with TCO.Increase concentration or incubation time of the TCO-ligand. Confirm expression of the target protein.
Inefficient click reaction.Increase concentration or incubation time of the fluorescent tetrazine. Confirm the reactivity of both reagents.
High Background Incomplete removal of unbound reagents.Increase the number and duration of washing steps.
Non-specific binding of the fluorophore.Use a fluorogenic tetrazine probe. Include a control where cells are only incubated with the fluorescent tetrazine.
Cell Toxicity High concentration of reagents.Perform a dose-response curve to determine the optimal, non-toxic concentration of the TCO-ligand and fluorescent tetrazine.
Extended incubation times.Optimize incubation times to be as short as possible while still achieving sufficient labeling.

Conclusion

Live-cell imaging using this compound and fluorescent tetrazines is a robust and versatile technique for studying cellular biology with high specificity and temporal resolution. The rapid kinetics and fluorogenic nature of this bioorthogonal reaction pair make it an ideal tool for a wide range of applications, from tracking single molecules to imaging whole organelles in living cells. By following the protocols and considering the troubleshooting advice provided in these application notes, researchers can successfully implement this powerful technology in their own studies.

References

Application Notes and Protocols for Antibody Labeling with (R)-TCO-OH for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal click chemistry has revolutionized the specific and efficient labeling of biomolecules. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and biocompatibility.[1] This powerful tool enables the precise labeling of antibodies for a multitude of applications, including flow cytometry, without the need for cytotoxic catalysts.[1][2]

This document provides detailed application notes and protocols for the labeling of antibodies with (R)-TCO-OH for subsequent use in flow cytometry. As this compound possesses a hydroxyl group, a two-step process involving activation of the carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester is required for conjugation to primary amines (e.g., lysine (B10760008) residues) on the antibody.

Principle of the Method

The overall workflow involves three key stages:

  • Activation of this compound: The carboxylic acid moiety of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive TCO-NHS ester.

  • Antibody Labeling: The activated TCO-NHS ester is then reacted with the primary amine groups on the antibody, forming a stable amide bond.

  • Flow Cytometry Staining: The TCO-labeled antibody is used to stain cells, which are subsequently reacted with a tetrazine-conjugated fluorophore for detection by flow cytometry.

Data Presentation

Table 1: Hypothetical Quantitative Comparison of Antibody Labeling Methods

This table presents illustrative data comparing the labeling of a monoclonal antibody (mAb) using the two-step this compound with EDC/NHS activation method versus a direct labeling approach with a commercially available TCO-NHS ester.

ParameterThis compound + EDC/NHSTCO-NHS Ester
Molar Ratio (TCO reagent:mAb) 20:110:1
Degree of Labeling (DOL) 3-54-6
Labeling Efficiency (%) 60-70%80-90%
Antibody Recovery (%) >90%>95%
Flow Cytometry Signal-to-Noise Ratio GoodExcellent

Note: This data is illustrative and may vary depending on the specific antibody, reagents, and experimental conditions. The optimal degree of labeling for antibodies in flow cytometry typically falls between 2 and 10 to balance signal intensity with the risk of self-quenching or altered antibody function.[3][4]

Table 2: Recommended Reagent Concentrations for Antibody Labeling
ReagentStock ConcentrationVolume per 1 mg AntibodyFinal Concentration (in reaction)
Antibody 5-10 mg/mL-2-5 mg/mL
This compound 10 mM in DMSOVariable (see protocol)10-20 fold molar excess
EDC 100 mM in waterVariable (see protocol)~2 mM
NHS 100 mM in waterVariable (see protocol)~5 mM
Tetrazine-Fluorophore 1 mM in DMSOVariable (see protocol)2-5 fold molar excess over TCO-Ab

Experimental Protocols

Protocol 1: Activation of this compound and Antibody Labeling

This protocol details the two-step procedure for conjugating an antibody with this compound.

Materials:

  • Antibody of interest (free of amine-containing stabilizers like Tris or glycine)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 2-5 mg/mL.

  • Activation of this compound:

    • In a separate microcentrifuge tube, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • To 1 mL of your antibody solution, add EDC to a final concentration of approximately 2 mM and NHS to a final concentration of approximately 5 mM.[5]

    • Immediately add the desired molar excess of the this compound solution to the antibody-EDC/NHS mixture.

    • Incubate for 15-30 minutes at room temperature.

  • Antibody Conjugation:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Allow the conjugation reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Remove excess, unreacted TCO reagent and byproducts by purifying the TCO-labeled antibody using a desalting spin column equilibrated with PBS.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the TCO group at its specific absorbance maximum (if available) or by using mass spectrometry.[3][5][6]

Protocol 2: Flow Cytometry Staining of Cells with TCO-Labeled Antibody

This protocol outlines the steps for staining cells with the prepared TCO-labeled antibody and a tetrazine-fluorophore conjugate.

Materials:

  • TCO-labeled antibody (from Protocol 1)

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-FITC, Tetrazine-Alexa Fluor 647)

  • Single-cell suspension of your target cells

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fc receptor blocking solution (optional)

  • Viability dye (optional)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.

    • Adjust the cell concentration to 1 x 10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.

  • Fc Receptor Blocking (Optional):

    • If your cells express Fc receptors, incubate them with an Fc blocking solution for 10-15 minutes at 4°C to reduce non-specific antibody binding.[7]

  • Primary Staining with TCO-Antibody:

    • Add the optimal concentration of the TCO-labeled antibody to the cells. It is crucial to titrate the antibody to determine the concentration that provides the best signal-to-noise ratio.[8][9]

    • Incubate for 30 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.

  • Secondary Staining with Tetrazine-Fluorophore:

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add the tetrazine-conjugated fluorophore at a 2-5 fold molar excess relative to the TCO-labeled antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light. The TCO-tetrazine reaction is typically very fast.[2]

  • Final Washes and Resuspension:

    • Wash the cells twice as described in step 4.

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer using the appropriate laser and filter settings for your chosen fluorophore.

Mandatory Visualizations

Antibody_Labeling_Workflow cluster_activation Step 1: Activation of this compound cluster_labeling Step 2: Antibody Labeling cluster_staining Step 3: Flow Cytometry Staining TCO_OH This compound TCO_NHS TCO-NHS Ester TCO_OH->TCO_NHS Activation EDC_NHS EDC / NHS EDC_NHS->TCO_NHS TCO_Ab TCO-Labeled Antibody TCO_NHS->TCO_Ab Antibody Antibody Antibody->TCO_Ab Conjugation Stained_Cells TCO-Ab Stained Cells TCO_Ab->Stained_Cells Cells Cells Cells->Stained_Cells Primary Staining Labeled_Cells Fluorescently Labeled Cells Stained_Cells->Labeled_Cells Click Reaction Tz_Fluor Tetrazine-Fluorophore Tz_Fluor->Labeled_Cells TCO_Tetrazine_Reaction TCO TCO-Antibody Diels_Alder Inverse Electron-Demand Diels-Alder Cycloaddition TCO->Diels_Alder Tetrazine Tetrazine-Fluorophore Tetrazine->Diels_Alder Labeled_Complex Stable Labeled Antibody Diels_Alder->Labeled_Complex N2 N2 Gas Diels_Alder->N2

References

Application Notes and Protocols for (R)-TCO-OH in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-TCO-OH (trans-cyclooctene-hydroxyl) in targeted drug delivery systems. The protocols and data presented are based on the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz). This "click chemistry" allows for the precise and efficient conjugation of therapeutic agents to targeting moieties under biocompatible conditions.

Application Note 1: Antibody-Drug Conjugate (ADC) Development using this compound

ADCs represent a powerful class of therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The this compound linker serves as a critical component for the stable attachment of the drug to the antibody and its subsequent release at the target site.

Mechanism of Action

An ADC constructed with an this compound linker targets a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the linker is designed to be cleaved by intracellular conditions (e.g., lysosomal proteases), releasing the potent cytotoxic payload and inducing cell death.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing TCO-based ADCs.

Table 1: In Vivo Efficacy of TCO-ADC Systems

ADC SystemTarget AntigenPayloadTumor ModelEfficacy Outcome
tc-ADCTAG72MMAELS174T colon carcinomaSignificant tumor growth inhibition and increased survival compared to controls.[1]
tc-ADCTAG72MMAEOVCAR-3 ovarian carcinomaPotent therapeutic effect observed.[1]
Erbitux-vc-PAB-MMAEEGFRMMAEA549 human lung cancerEffectively inhibited tumor growth via promoting apoptosis.[2]
ch10D7-MMAECDCP1MMAEPancreatic ductal adenocarcinomaSignificantly slowed tumor growth and increased median survival.[3]

Table 2: Biodistribution of TCO-Based Targeting Systems (%ID/g)

Targeting SystemTumor ModelTime PointTumor UptakeLiver UptakeKidney UptakeBlood Concentration
125I-CC49-TCOLS174T210 min-12.05 ± 1.29--
111In-DOTA-Tz (pretargeted with 7C2-TCO6)KPL-448 h21.12.54.4-
89Zr-3–TCO–U36 (in vitro labeled)VU-SCC-OE72 h6.1 ± 1.114.1 ± 2.9--
89Zr-3 (pretargeted with TCO-U36)VU-SCC-OE72 h1.5 ± 0.2---
68Ga-DOTA-H-Tz (pretargeted with DZ-Lys-TCO)HeLa/U87MG30 min3.53 ± 1.76---
Experimental Protocols

Protocol 1.1: Conjugation of a Carboxylic Acid-Containing Drug to this compound

This protocol describes the esterification of a drug containing a carboxylic acid to the hydroxyl group of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing drug (e.g., a derivative of MMAE or doxorubicin)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Reverse-phase HPLC system

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the carboxylic acid-containing drug and a 1.2 molar equivalent of this compound in anhydrous DCM or DMF.

  • Add a 1.5 molar equivalent of DCC (or HATU) and a 0.1 molar equivalent of DMAP to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if using DCC).

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting (R)-TCO-drug conjugate by reverse-phase HPLC.

  • Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Protocol 1.2: Preparation of a Tetrazine-Modified Antibody (mAb-Tz)

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare a stock solution of the Tetrazine-NHS ester in anhydrous DMSO.

  • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).

  • Add a 5-20 fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Remove the unreacted Tetrazine-NHS ester and DMSO using a desalting column equilibrated with PBS (pH 7.4).

  • Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the antibody (at 280 nm) and the tetrazine (at its specific λmax).

Protocol 1.3: ADC Conjugation via iEDDA Click Chemistry

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 1.2

  • (R)-TCO-drug conjugate from Protocol 1.1

  • PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Prepare a stock solution of the (R)-TCO-drug conjugate in a compatible solvent (e.g., DMSO).

  • Add a 1.5 to 5 molar excess of the (R)-TCO-drug conjugate stock solution to the mAb-Tz solution in PBS.

  • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C.

  • Monitor the conjugation reaction by following the disappearance of the tetrazine's characteristic color or by LC-MS analysis of the reaction mixture.

  • Purify the resulting ADC from unreacted (R)-TCO-drug conjugate using an SEC system.

  • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Visualization

ADC_Workflow cluster_synthesis Component Synthesis cluster_conjugation ADC Assembly cluster_characterization Purification & QC TCO_OH This compound TCO_Drug (R)-TCO-Drug Conjugate TCO_OH->TCO_Drug Esterification Drug Cytotoxic Drug (e.g., MMAE) Drug->TCO_Drug Antibody Monoclonal Antibody mAb_Tz Tetrazine-Modified Antibody (mAb-Tz) Antibody->mAb_Tz NHS Ester Coupling Tetrazine Tetrazine-NHS Ester Tetrazine->mAb_Tz Click_Reaction iEDDA Click Reaction (TCO + Tetrazine) TCO_Drug->Click_Reaction mAb_Tz->Click_Reaction Purification Purification (SEC) Click_Reaction->Purification Final_ADC Final ADC Purification->Final_ADC

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Application Note 2: Pre-targeted Drug Delivery

Pre-targeted drug delivery is a two-step strategy that separates the targeting of the disease site from the delivery of the therapeutic agent. This approach can improve the therapeutic index by allowing the targeting antibody to clear from circulation before the administration of a highly potent, rapidly clearing drug-tetrazine conjugate.

Experimental Workflow
  • A TCO-modified antibody is administered and allowed to accumulate at the tumor site and clear from the blood.

  • A tetrazine-drug conjugate is then administered.

  • The tetrazine-drug rapidly reacts with the TCO-modified antibody at the tumor site via the iEDDA click reaction, leading to localized drug accumulation.

Quantitative Data Summary

Table 3: Tumor Uptake in Pre-targeted Systems (%ID/g)

Pre-targeting SystemTumor ModelPre-targeting IntervalTumor Uptake of Tetrazine Probe
5B1-TCO + 177Lu-DOTA-PEG7-TzBxPC3 pancreatic cancer72 h16.8 ± 3.87 (at 120 h post-Tz)
huA33-TCO + 64Cu-SarAr-TzSW1222 colorectal cancer24 h~4.1 (at 1 h post-Tz)
TCO-NPs + 64Cu-TzU87 glioblastoma24 h16 (at 24 h post-Tz)
CC49-TCO + 111In-TzLS174T colon cancer24 h4.2 (at 3 h post-Tz)
Experimental Protocols

Protocol 2.1: In Vivo Pre-targeting Study

Materials:

  • TCO-modified antibody (prepared similarly to Protocol 1.2, but with TCO-NHS ester)

  • Tetrazine-drug conjugate

  • Tumor-bearing animal model (e.g., xenograft mice)

  • Imaging modality if the tetrazine-drug is labeled (e.g., PET/SPECT)

Procedure:

  • Administer the TCO-modified antibody intravenously (i.v.) into tumor-bearing mice.

  • Allow for a predetermined pre-targeting interval (e.g., 24, 48, or 72 hours) for the antibody to accumulate at the tumor and clear from circulation.

  • Administer the tetrazine-drug conjugate i.v.

  • At various time points post-administration of the tetrazine-drug, perform imaging or biodistribution studies.

  • For biodistribution, euthanize the animals, collect tissues of interest (tumor, blood, liver, kidneys, etc.), and measure the amount of drug or label in each tissue.

  • For efficacy studies, monitor tumor growth and animal survival over time.

Visualization

Pretargeting_Workflow cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Drug Administration & Reaction Inject_mAb Inject TCO-modified Antibody (i.v.) Accumulation Antibody accumulates at tumor site Inject_mAb->Accumulation Clearance Unbound antibody clears from blood Accumulation->Clearance Pre-targeting Interval (24-72h) Inject_Drug Inject Tetrazine-Drug Conjugate (i.v.) Clearance->Inject_Drug Click_Reaction In vivo iEDDA Click Reaction at Tumor Site Inject_Drug->Click_Reaction Excess_Clearance Excess Tetrazine-Drug rapidly clears Inject_Drug->Excess_Clearance Systemic Circulation Drug_Accumulation Localized Drug Accumulation Click_Reaction->Drug_Accumulation

Caption: Experimental workflow for pre-targeted drug delivery using a TCO-antibody and a tetrazine-drug conjugate.

Application Note 3: "Click-to-Release" Prodrug Activation

The "click-to-release" strategy utilizes the TCO-tetrazine reaction to trigger the cleavage of a carbamate (B1207046) or ester linkage, releasing a free drug from a TCO-caged prodrug. This allows for the activation of a therapeutic agent at a specific location where a tetrazine-modified moiety is present.

Drug Release Kinetics

The release of the drug is initiated by the iEDDA reaction. The rate of release is dependent on the specific TCO and tetrazine structures used.

Table 4: In Vitro Drug Release Data

TCO-Prodrug SystemTetrazine ActivatorTime to >95% Release (in PBS)Fold Lower Cytotoxicity (Prodrug vs. Drug)
TCO-DMEDA-caged CA4Tz2 hours750-fold
TCO-caged DoxorubicinTz--
Experimental Protocols

Protocol 3.1: In Vitro Drug Release Assay

Materials:

  • (R)-TCO-drug prodrug

  • Tetrazine activator

  • PBS, pH 7.4

  • HPLC system

Procedure:

  • Prepare a stock solution of the (R)-TCO-drug prodrug in a suitable solvent (e.g., DMSO) and dilute it into PBS to a final concentration.

  • Add a molar excess of the tetrazine activator to initiate the release reaction.

  • At various time points, take aliquots of the reaction mixture.

  • Analyze the aliquots by HPLC to quantify the amount of released drug and remaining prodrug.

  • Plot the percentage of drug released over time to determine the release kinetics.

Signaling Pathway Visualizations

The cytotoxic payloads delivered via this compound linkers, such as Doxorubicin and MMAE, induce cell death through distinct signaling pathways.

Doxorubicin_Pathway cluster_dna DNA Damage & ROS cluster_apoptosis Apoptotic Cascade Dox Doxorubicin (Released in cell) DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Top2 Topoisomerase II Inhibition Dox->Top2 ROS Reactive Oxygen Species (ROS) Generation Dox->ROS p53 p53 Activation DNA_Intercalation->p53 Top2->p53 ROS->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.[1][4][5][6][7]

MMAE_Pathway cluster_microtubule Microtubule Disruption cluster_cellcycle Cell Cycle Arrest MMAE MMAE (Released in cell) Tubulin Binds to Tubulin MMAE->Tubulin Polymerization_Inhibition Inhibition of Microtubule Polymerization Tubulin->Polymerization_Inhibition Network_Disruption Disruption of Microtubule Network Polymerization_Inhibition->Network_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Network_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of MMAE-induced cell cycle arrest and apoptosis.[2][8][9][10]

References

Application Note: Protocol for Labeling Peptides with (R)-TCO-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry provides powerful tools for the specific modification of biomolecules in complex biological environments. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity without the need for a catalyst.[1][2][3][4][5] Labeling peptides with TCO moieties enables their subsequent conjugation to a wide array of functionalized tetrazines for applications ranging from in vivo imaging and targeted drug delivery to the creation of complex biomolecular constructs.[2][3][6][7]

This application note provides a detailed protocol for the covalent labeling of peptides with (R)-TCO-OH, a linker containing a TCO group for bioorthogonal reaction and a carboxylic acid for conjugation. The protocol covers the activation of the carboxylic acid, conjugation to a peptide's primary amine, and subsequent purification of the TCO-labeled peptide. A general procedure for the bioorthogonal ligation with a tetrazine-functionalized molecule is also described.

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid of this compound to form an N-hydroxysuccinimide (NHS) ester for subsequent reaction with primary amines on the peptide.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • In a clean, dry reaction vial under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Add 1.1 equivalents of NHS (or Sulfo-NHS for improved water solubility of the final active ester).

  • Add 1.1 equivalents of DCC or EDC to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours or overnight.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. This can be removed by filtration. If using EDC, the byproducts are water-soluble and typically do not require removal before the next step if the activated ester is used immediately.

  • The resulting solution contains the activated (R)-TCO-NHS ester and is ready for conjugation to the peptide. It is recommended to use the activated ester immediately.

Protocol 2: Conjugation of Activated this compound to a Peptide

This protocol details the reaction of the activated (R)-TCO-NHS ester with a peptide containing a primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue).

Materials:

  • Peptide with at least one primary amine

  • Activated (R)-TCO-NHS ester solution (from Protocol 1)

  • Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5.[7][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Reaction tubes

Procedure:

  • Dissolve the peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.[7][8]

  • Add a 10- to 20-fold molar excess of the activated (R)-TCO-NHS ester solution to the peptide solution.[7][8] The optimal molar ratio may need to be determined empirically.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[8] This will quench any unreacted NHS ester.

  • The TCO-labeled peptide is now ready for purification.

Protocol 3: Purification of the TCO-Labeled Peptide

Purification is critical to remove unreacted this compound, excess reagents, and any side products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for peptide purification.

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%.

  • Inject the sample onto the C18 RP-HPLC column.

  • Elute the peptide using a linear gradient of Solvent B. The exact gradient will depend on the hydrophobicity of the peptide and the TCO label. A typical gradient might be 5-95% Solvent B over 30-60 minutes.

  • Monitor the elution profile at 220 nm and 280 nm. The TCO-labeled peptide should have a longer retention time than the unlabeled peptide.

  • Collect the fractions corresponding to the desired product peak.

  • Confirm the identity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Pool the pure fractions and lyophilize to obtain the purified TCO-labeled peptide as a powder.

  • Store the lyophilized TCO-labeled peptide at -20°C or -80°C. TCO-functionalized molecules are stable for weeks in aqueous buffered media at 4°C.[8]

Protocol 4: Bioorthogonal Ligation with a Tetrazine Derivative

This is a general protocol for the reaction of the purified TCO-labeled peptide with a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or another biomolecule).

Materials:

  • Purified TCO-labeled peptide

  • Tetrazine-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4 or other suitable aqueous buffer.

Procedure:

  • Dissolve the TCO-labeled peptide in the Reaction Buffer.

  • Add 1.1 to 2 equivalents of the tetrazine-functionalized molecule. The reaction is often very fast, with second-order rate constants up to 10^6 M⁻¹s⁻¹.[4]

  • Incubate the reaction at room temperature or 37°C. Reaction times can range from a few minutes to an hour.[1][8] For particularly rapid reactions, completion can be nearly instantaneous.[9][10]

  • The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • If necessary, the final conjugate can be purified by size exclusion chromatography or RP-HPLC to remove any excess tetrazine reagent.[7]

Data Presentation

The following table summarizes key quantitative parameters for the peptide labeling reaction. Researchers should optimize these conditions for their specific peptide and application.

ParameterCondition 1Condition 2Condition 3
Peptide Concentration 1 mg/mL5 mg/mL5 mg/mL
Molar Excess of (R)-TCO-NHS 10x10x20x
Reaction Time 1 hour2 hours2 hours
Reaction pH 7.58.08.0
Labeling Efficiency (%) ~85%~95%>95%
Purified Yield (%) ~60%~70%~75%
Purity (by HPLC) >95%>98%>98%

Mandatory Visualization

Experimental Workflow Diagram

PeptideLabelingWorkflow cluster_activation Step 1: this compound Activation cluster_conjugation Step 2: Peptide Conjugation cluster_purification Step 3: Purification cluster_ligation Step 4: Bioorthogonal Ligation TCO_OH This compound Activated_TCO Activated (R)-TCO-NHS Ester TCO_OH->Activated_TCO Activation (RT, 4-6h) Reagents_Act EDC / NHS in DMF Reagents_Act->TCO_OH Peptide Peptide-NH2 Activated_TCO->Peptide Labeled_Peptide_Crude Crude TCO-Peptide Peptide->Labeled_Peptide_Crude Conjugation (RT, 1-2h, pH 7.5-8.5) HPLC RP-HPLC Labeled_Peptide_Crude->HPLC Quench Quenching Buffer Quench->Labeled_Peptide_Crude Pure_TCO_Peptide Purified TCO-Peptide HPLC->Pure_TCO_Peptide Purification Final_Conjugate Peptide-TCO-Tz-X Pure_TCO_Peptide->Final_Conjugate Ligation (RT, <1h) Tetrazine Tetrazine-X Tetrazine->Final_Conjugate

Caption: Workflow for peptide labeling with this compound.

References

Unlocking Proteomic Insights: Application and Protocols for (R)-TCO-OH in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

(R)-TCO-OH , a trans-cyclooctene (B1233481) derivative featuring a hydroxyl group, has emerged as a powerful tool in chemical biology and proteomics. Its utility lies in its ability to participate in bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules. This highly specific and rapid reaction enables researchers to label, identify, and quantify proteins in complex biological systems with minimal perturbation. This document provides detailed application notes and experimental protocols for the use of this compound in proteomics research, aimed at researchers, scientists, and drug development professionals.

Application Notes

This compound serves as a versatile chemical handle for the modification of proteins, enabling a wide range of proteomics applications. The trans-cyclooctene moiety is a strained alkene that readily reacts with a tetrazine partner in a catalyst-free manner, forming a stable covalent bond. The hydroxyl group on the TCO ring provides a convenient point for further chemical modification or can enhance solubility.

Key Applications in Proteomics:

  • Target Identification and Validation: this compound can be conjugated to small molecules, such as drugs or metabolites, to create chemical probes. These probes can then be used in pull-down assays to isolate and identify their protein binding partners from cell lysates, providing crucial insights into drug mechanisms of action and off-target effects.[1]

  • Activity-Based Protein Profiling (ABPP): By incorporating this compound into activity-based probes, researchers can selectively label and enrich active enzymes within a specific protein family. This approach allows for the study of enzyme function, inhibitor screening, and biomarker discovery.

  • Protein-Protein Interaction Studies: this compound can be used to label purified proteins or proteins within a cellular context to study their interaction partners. By cross-linking interacting proteins, researchers can capture and identify components of protein complexes.

  • Cellular Imaging: When conjugated to a fluorophore-bearing tetrazine, this compound-labeled proteins can be visualized in living cells, providing spatial and temporal information about protein localization and dynamics. The reaction's high efficiency and specificity minimize background fluorescence.[2]

Advantages of the TCO-Tetrazine Ligation:

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment) without the need for cytotoxic catalysts like copper.[2]

  • Fast Reaction Kinetics: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[3] This allows for rapid labeling even at low concentrations.

  • High Specificity: TCO and tetrazine groups are mutually reactive and do not cross-react with other functional groups present in biological systems, ensuring highly specific labeling.

  • Stereochemical Influence on Reactivity: The stereochemistry of the hydroxyl group on the TCO ring can significantly impact reaction kinetics. The axial diastereomer of 5-hydroxy-trans-cyclooctene has been shown to react approximately four times faster than the equatorial diastereomer, highlighting the importance of stereoisomer selection for optimal performance.[4]

Experimental Protocols

This section provides detailed protocols for the use of this compound in a typical proteomics workflow for target identification using a pull-down assay.

Protocol 1: Labeling of a Small Molecule with this compound

This protocol describes the conjugation of this compound to a small molecule containing a suitable functional group (e.g., a carboxylic acid) to create a chemical probe.

Materials:

  • Small molecule of interest with a reactive handle (e.g., carboxylic acid, amine)

  • This compound

  • Coupling reagents (e.g., EDC/NHS for carboxylic acids)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Reaction vessel

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the small molecule of interest in the anhydrous solvent.

  • If the small molecule contains a carboxylic acid, activate it by adding 1.2 equivalents of EDC and NHS. Stir at room temperature for 30 minutes.

  • Add 1.5 equivalents of this compound to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Purify the this compound-labeled small molecule probe by reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Protein Target Pull-Down Assay

This protocol outlines the steps for using the this compound-labeled probe to identify its protein targets in a cell lysate.[1]

Materials:

  • This compound-labeled small molecule probe

  • Cultured cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Tetrazine-functionalized beads (e.g., Tetrazine-Agarose or Tetrazine-Magnetic Beads)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Mass spectrometer

Procedure:

  • Cell Treatment: Treat cultured cells with the this compound-labeled probe at a suitable concentration and for an appropriate duration to allow for cellular uptake and target engagement. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them on ice using a gentle lysis buffer to prepare a whole-cell lysate.

  • Incubation with Tetrazine Beads: Add the cell lysate to pre-washed tetrazine-functionalized beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the bioorthogonal ligation to occur.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • SDS-PAGE and In-Gel Digestion: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands (e.g., with Coomassie or silver stain). Excise the protein bands of interest and perform in-gel tryptic digestion.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS for protein identification.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol details the general steps for preparing protein samples for mass spectrometry analysis after enrichment.

Materials:

  • Enriched protein sample on beads

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)

  • Trypsin solution (e.g., sequencing grade)

  • Quenching solution (e.g., formic acid)

  • C18 desalting spin tips

  • Mass spectrometer compatible solvent (e.g., 0.1% formic acid in water)

Procedure:

  • On-Bead Digestion:

    • Wash the beads with the enriched proteins with 50 mM ammonium bicarbonate.

    • Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add alkylation buffer. Incubate in the dark for 20 minutes.

    • Add trypsin to the bead slurry and incubate overnight at 37°C.

  • Peptide Extraction and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

  • Sample Preparation for LC-MS/MS:

    • Dry the desalted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a mass spectrometer compatible solvent.

    • The sample is now ready for analysis by LC-MS/MS.

Data Presentation

Quantitative data from proteomics experiments using this compound can be summarized in tables for clear comparison.

TCO DerivativeSecond-Order Rate Constant (k₂) with 3,6-di-(2-pyridyl)-s-tetrazine (M⁻¹s⁻¹)Reference
trans-Cyclooctene (TCO)~2,000[5]
axial-5-hydroxy-trans-cyclooctene (ax-TCO-OH)~150,000[5]
d-TCO~366,000[5]
s-TCO~3,300,000[5]

Table 1: Comparison of reaction kinetics for various TCO derivatives. The axial conformation of the hydroxyl group in TCO-OH significantly enhances the reaction rate compared to the parent TCO.

Protein TargetEnrichment Fold-Change (Probe vs. Control)p-value
Protein X15.2< 0.001
Protein Y8.7< 0.01
Protein Z2.1> 0.05 (not significant)

Table 2: Example of quantitative proteomics data from a pull-down experiment. Data shows the fold-enrichment of identified proteins in the probe-treated sample compared to the control.

Mandatory Visualization

experimental_workflow cluster_probe_synthesis Probe Synthesis cluster_cell_culture Cell-Based Assay cluster_enrichment Target Enrichment cluster_analysis Proteomic Analysis small_molecule Small Molecule (with reactive handle) probe TCO-labeled Probe small_molecule->probe Conjugation tco_oh This compound tco_oh->probe treated_cells Probe-Treated Cells probe->treated_cells cells Live Cells cells->treated_cells Incubation cell_lysate Cell Lysate treated_cells->cell_lysate Lysis enriched_proteins Enriched Target Proteins on Beads cell_lysate->enriched_proteins Bioorthogonal Ligation tz_beads Tetrazine Beads tz_beads->enriched_proteins digestion In-solution or On-bead Digestion enriched_proteins->digestion peptides Peptide Mixture digestion->peptides lc_ms LC-MS/MS Analysis peptides->lc_ms data_analysis Data Analysis & Protein Identification lc_ms->data_analysis

Workflow for target identification using an this compound-based probe.

signaling_pathway drug Drug-TCO Probe target_protein Target Protein drug->target_protein Binding downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 Activation/Inhibition downstream_effector2 Downstream Effector 2 downstream_effector1->downstream_effector2 cellular_response Cellular Response downstream_effector2->cellular_response

Logical diagram of a signaling pathway interrogated by a TCO-labeled drug.

References

Application Notes and Protocols for Cell Surface Labeling with (R)-TCO-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface labeling is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of cell surface biomolecules. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines (Tz), has emerged as a powerful tool for this purpose. This reaction is exceptionally fast, highly specific, and proceeds efficiently in complex biological environments without the need for catalysts, making it ideal for live-cell applications.[1][2][3]

(R)-TCO-OH is a trans-cyclooctene (B1233481) derivative featuring a hydroxyl group, which serves as a versatile handle for conjugation to biomolecules of interest, such as antibodies, proteins, or small molecules.[4] Once conjugated, the TCO moiety can be specifically targeted with a tetrazine-linked reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) for detection and analysis. This two-step labeling strategy provides excellent specificity and flexibility for a wide range of applications, from basic cell biology to the development of antibody-drug conjugates (ADCs) and targeted therapies.[1][5]

These application notes provide detailed protocols for the conjugation of this compound to antibodies and subsequent labeling of cell surface antigens on live cells.

Principle of the Method

The cell surface labeling strategy using this compound involves two main stages:

  • Biomolecule Conjugation: The hydroxyl group of this compound is first activated (e.g., by conversion to an N-hydroxysuccinimidyl (NHS) ester) and then reacted with a primary amine (e.g., lysine (B10760008) residues) on the biomolecule of interest, such as an antibody. This creates a stable TCO-functionalized antibody.

  • Bioorthogonal Labeling: The TCO-conjugated antibody is incubated with live cells, where it binds to its specific cell surface antigen. Subsequently, a tetrazine-conjugated reporter molecule (e.g., a fluorescent dye) is added. The TCO and tetrazine moieties rapidly and specifically react via an iEDDA cycloaddition, resulting in covalent labeling of the target antigen on the cell surface.[2][5]

Data Presentation

Table 1: Reactivity of TCO Derivatives with Tetrazines

The reaction kinetics of the TCO-tetrazine ligation are among the fastest in bioorthogonal chemistry. The second-order rate constants can vary depending on the specific TCO and tetrazine derivatives used.

TCO DerivativeTetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2,000[5]
axial-5-hydroxy-trans-cyclooctene (a-TCO)3,6-di-(2-pyridyl)-s-tetrazine~150,000[5]
TCO-conjugated CC49 antibody[¹¹¹In]In-labeled-Tz(13 ± 0.08) x 10³[6]
s-TCO (water-soluble derivative)3,6-dipyridyl-s-tetrazine derivative(3,300 ± 40) x 10³[6]
d-TCO (syn-diastereomer)3,6-dipyridyl-s-tetrazine derivative(366 ± 15) x 10³[6]
TCOTetrazine> 800[1]
TCOTetrazineup to 10⁷[7]
Table 2: In Vitro Labeling Efficiency

The efficiency of cell surface labeling can be influenced by factors such as the TCO-to-antibody ratio and the specific cell line used.

Antibody ConjugateCell LineLabeling Efficiency (% Tetrazine Incubated)Reference
7C2-TCO₂ (TCO:mAb ratio ~1.9)KPL-4 (HER2+)~1.5%[8]
7C2-TCO₄ (TCO:mAb ratio ~3.7)KPL-4 (HER2+)~2.5%[8]
7C2-TCO₆ (TCO:mAb ratio ~5.5)KPL-4 (HER2+)~3.5%[8]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol describes the preparation of a TCO-functionalized antibody by first activating this compound to an NHS ester, followed by conjugation to primary amines on the antibody.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (B128534) or Diisopropylethylamine (DIPEA)

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Zeba™ Spin Desalting Columns (or similar)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

Procedure:

  • Activation of this compound (Preparation of TCO-NHS Ester):

    • Note: This step should be performed in an anhydrous environment.

    • Dissolve this compound and a slight molar excess of DSC in anhydrous DMF or DMSO.

    • Add a base such as triethylamine or DIPEA to catalyze the reaction.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the formation of the TCO-NHS ester.

    • The resulting TCO-NHS ester solution can be used directly in the next step or purified by chromatography if desired.

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.[5]

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.[5]

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[2][5]

    • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Purification of the TCO-Antibody Conjugate:

    • Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS.

    • Determine the concentration of the purified TCO-antibody conjugate using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • The degree of labeling (DOL) can be determined by methods such as MALDI-TOF mass spectrometry.

Protocol 2: Live Cell Surface Labeling with TCO-Antibody and Tetrazine-Fluorophore

This protocol describes the labeling of a specific cell surface antigen on live cells using the prepared TCO-functionalized antibody and a tetrazine-conjugated fluorophore.

Materials:

  • TCO-functionalized antibody (from Protocol 1)

  • Live cells expressing the target antigen

  • Complete cell culture medium

  • Tetrazine-conjugated fluorophore (e.g., Tz-Fluor 488)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA) for blocking (optional)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in a suitable format for analysis (e.g., glass-bottom dish for microscopy or suspension for flow cytometry) and culture overnight to allow for adherence and recovery.

  • Antibody Incubation:

    • Dilute the TCO-functionalized antibody to the desired final concentration (typically 1-10 µg/mL, but should be optimized for the specific antibody and cell line) in complete cell culture medium or a suitable buffer (e.g., PBS with 1% BSA).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the diluted TCO-antibody solution to the cells.

    • Incubate for 30-60 minutes at 37°C or on ice to prevent internalization, depending on the experimental goals.

  • Washing:

    • Remove the antibody solution and wash the cells 2-3 times with cold PBS to remove unbound antibody.

  • Tetrazine-Fluorophore Incubation:

    • Dilute the tetrazine-fluorophore stock solution to a final concentration of 1-10 µM in complete cell culture medium or PBS. The optimal concentration should be determined empirically.

    • Add the diluted tetrazine-fluorophore solution to the cells.

    • Incubate for 10-30 minutes at room temperature or 37°C, protected from light. The reaction is typically very fast.[5]

  • Final Washes and Imaging:

    • Remove the tetrazine-fluorophore solution and wash the cells 2-3 times with PBS.

    • Add fresh culture medium or an appropriate imaging buffer to the cells.

    • Proceed with analysis by fluorescence microscopy or flow cytometry.

Visualizations

Experimental Workflow for Antibody-TCO Conjugation and Cell Surface Labeling

G cluster_0 Protocol 1: Antibody-TCO Conjugation cluster_1 Protocol 2: Live Cell Surface Labeling TCO_OH This compound Activation Activation (e.g., with DSC) TCO_OH->Activation TCO_NHS TCO-NHS Ester Activation->TCO_NHS Conjugation Conjugation Reaction TCO_NHS->Conjugation Antibody Antibody in Reaction Buffer Antibody->Conjugation TCO_Ab TCO-Antibody Conjugate Conjugation->TCO_Ab Purification1 Purification (Desalting Column) TCO_Ab->Purification1 Purified_TCO_Ab Purified TCO-Antibody Purification1->Purified_TCO_Ab Ab_Incubation Incubate with TCO-Antibody Purified_TCO_Ab->Ab_Incubation Live_Cells Live Cells Live_Cells->Ab_Incubation Wash1 Wash Ab_Incubation->Wash1 Tz_Incubation Incubate with Tz-Fluorophore Wash1->Tz_Incubation Tz_Fluor Tetrazine-Fluorophore Tz_Fluor->Tz_Incubation Wash2 Wash Tz_Incubation->Wash2 Analysis Analysis (Microscopy/Flow Cytometry) Wash2->Analysis

Caption: Workflow for TCO-antibody conjugation and subsequent live cell labeling.

Bioorthogonal Reaction on the Cell Surface

G cluster_cell Cell Surface cluster_reaction Bioorthogonal Reaction Antigen Antigen Labeled_Complex Labeled Antigen TCO_Ab TCO-Antibody TCO_Ab->Antigen Binding Tz_Fluor Tz-Fluorophore Tz_Fluor->Labeled_Complex iEDDA Reaction

Caption: Schematic of TCO-tetrazine ligation on the cell surface.

Troubleshooting and Optimization

  • Low Labeling Efficiency:

    • Increase the molar excess of the TCO-NHS ester during the conjugation reaction.

    • Optimize the pH of the conjugation buffer (typically pH 8.0-8.5 for NHS ester reactions).

    • Confirm the purity and reactivity of the TCO-NHS ester.

    • Increase the concentration or incubation time for the TCO-antibody and/or the tetrazine-fluorophore.

  • High Background Signal:

    • Ensure thorough washing after the antibody and tetrazine incubation steps.

    • Include a blocking step (e.g., with 1% BSA) before antibody incubation to reduce non-specific binding.

    • Titrate the concentrations of the TCO-antibody and tetrazine-fluorophore to find the optimal signal-to-noise ratio.

  • TCO Instability:

    • TCO compounds can be susceptible to isomerization to the less reactive cis-isomer, especially in the presence of certain metals or thiols.[6][9]

    • Prepare TCO-conjugates fresh and store them appropriately. The stability of TCO derivatives can be enhanced, for instance, by complexation with silver(I) which can be released upon the addition of NaCl, a component of cell media.[10]

Conclusion

The use of this compound in conjunction with tetrazine-functionalized probes offers a robust and versatile platform for cell surface labeling. The exceptionally fast kinetics and high specificity of the TCO-tetrazine iEDDA reaction enable efficient labeling of live cells with minimal perturbation of biological processes. These protocols provide a foundation for researchers to apply this powerful technology to a wide array of biological questions, from fundamental studies of protein dynamics to the development of novel diagnostics and therapeutics.

References

Application Notes and Protocols: A Step-by-Step Guide to TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The TCO-tetrazine ligation is a premier bioorthogonal reaction renowned for its exceptional speed, selectivity, and biocompatibility.[1] This reaction is founded on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz).[2][3] The process forms a stable dihydropyridazine (B8628806) bond and is characterized by the release of nitrogen gas as the sole byproduct, which drives the reaction to completion.[3][4] With reaction rates orders of magnitude faster than other click chemistry reactions, TCO-tetrazine ligation is highly efficient even at low reactant concentrations.[1][5] Crucially, it proceeds under physiological conditions without the need for cytotoxic metal catalysts, making it an ideal tool for applications in living systems, including live-cell imaging, in vivo studies, antibody-drug conjugates (ADCs), and theranostics.[1][2]

Reaction Mechanism

The ligation occurs via a two-step mechanism:

  • Inverse-Demand Diels-Alder Cycloaddition (IEDDA): An electron-deficient tetrazine (the diene) rapidly reacts with a strained, electron-rich TCO molecule (the dienophile).[2][3]

  • Retro-Diels-Alder Reaction: The initial cycloadduct is unstable and undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).[2] This step results in the formation of a stable dihydropyridazine product.

Reaction_Mechanism TCO Trans-Cyclooctene (TCO) (Dienophile) Dihydropyridazine Stable Dihydropyridazine Conjugate TCO->Dihydropyridazine + Tetrazine Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen

Caption: TCO-Tetrazine inverse-demand Diels-Alder cycloaddition mechanism.

Quantitative Data: Reaction Kinetics

The kinetics of the TCO-tetrazine ligation are exceptionally fast, making it one of the most rapid bioorthogonal reactions known.[6] The reaction rate is influenced by the electronic properties of the specific TCO and tetrazine derivatives used. Generally, electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.[2] The table below summarizes reported second-order rate constants.

ReactantsRate Constant (k₂) M⁻¹s⁻¹Conditions
TCO and 3,6-di-(2-pyridyl)-s-tetrazine2000 ± 4009:1 Methanol/Water
TCO and various TetrazinesUp to 1 x 10⁶Aqueous Media
TCO and various TetrazinesUp to 3.3 x 10⁶Not specified
TCO and various TetrazinesUp to 1.14 x 10⁷Not specified
General TCO-Tetrazine> 800Not specified
TCO and 6-methyl-3-aryl tetrazine (MeTet)Up to 1000Aqueous Media
TCO and various Tetrazines1100 to 73,000Buffered Aqueous Solution, 37°C

Data compiled from multiple sources.[4][5][7][8][9][10]

Experimental Protocols

Protocol 1: General Protein Labeling with TCO-NHS Ester

This protocol describes the modification of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • TCO-PEGx-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis equipment

Methodology:

  • Buffer Exchange: Prepare the protein in an amine-free reaction buffer at a concentration of 1-5 mg/mL.[11]

  • Reagent Preparation: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[11][12]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[11][12] Incubate for 30-60 minutes at room temperature.[4]

  • Quench Reaction: Stop the reaction by adding Quench Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[11]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis equilibrated with the desired storage buffer (e.g., PBS).[11][12]

  • Characterization (Optional): Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled protein via mass spectrometry (MALDI-TOF or ESI-MS).[12] The TCO-labeled protein is now ready for ligation with a tetrazine-modified molecule.

Protocol 2: Fluorescent Labeling of TCO-Modified Cells

This protocol details the fluorescent labeling of cells that have been previously modified to display TCO groups on their surface, for analysis by flow cytometry or microscopy.

Materials:

  • Cells expressing a TCO-modified molecule on their surface

  • Tetrazine-fluorophore conjugate (e.g., Cy5-Tetrazine)

  • Anhydrous DMSO

  • Cell culture medium or FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer or fluorescence microscope

Methodology:

  • Cell Preparation: Harvest the TCO-labeled cells and wash them once with ice-cold FACS buffer. Resuspend the cells in FACS buffer to a concentration of 1x10⁶ cells/mL.[12]

  • Staining Solution Preparation: Prepare a 1 mM stock solution of the Tetrazine-fluorophore in anhydrous DMSO.[12] Dilute this stock solution in FACS buffer or imaging medium to the desired final concentration (typically 1-10 µM).[12] The optimal concentration should be determined empirically.

  • Staining: Add the diluted Tetrazine-fluorophore staining solution to the cell suspension.[12]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[5][12]

  • Washing: Wash the cells two to three times with ice-cold FACS buffer or fresh, pre-warmed imaging medium to remove unreacted Tetrazine-fluorophore.[12]

  • Analysis: Resuspend the cells in the appropriate buffer and analyze them on a flow cytometer or view them under a fluorescence microscope using the appropriate laser and filter sets.[12]

Experimental Workflow Visualization

The following diagram illustrates a common two-step pre-targeting workflow for live-cell imaging.

Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Ligation and Imaging cluster_wash Washing Step a Incubate cells with TCO-labeled antibody (30-60 min @ 37°C) b Antibody binds to cell surface target a->b c Wash cells 2-3x to remove unbound antibody b->c d Add Tetrazine-Fluorophore (1-5 µM) e TCO-Tz ligation occurs on cell surface (15-30 min @ RT) d->e f Analyze via microscopy or flow cytometry e->f c->d

Caption: Workflow for two-step labeling of cell surface proteins.

References

Application Notes and Protocols for (R)-TCO-OH in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TCO-OH is a valuable tool in neuroscience research, primarily utilized as a bioorthogonal chemical reporter. Its trans-cyclooctene (B1233481) (TCO) moiety participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz) partner. This reaction, often termed "click chemistry," proceeds efficiently under physiological conditions without interfering with native biological processes, making it ideal for studying sensitive neuronal systems. The hydroxyl group on this compound provides a convenient handle for conjugation to various biomolecules, enabling a wide range of applications for labeling, tracking, and imaging in neuroscience.

Principle of TCO-Tetrazine Ligation

The core of this compound's utility lies in the IEDDA reaction. The high ring strain of the trans-cyclooctene double bond makes it a highly reactive dienophile that rapidly and irreversibly reacts with an electron-deficient tetrazine diene. This reaction is characterized by its high second-order rate constants, allowing for efficient labeling at low concentrations of reagents, which is crucial for minimizing potential toxicity in live-cell and in vivo experiments.

Applications in Neuroscience Research

The versatility of this compound allows for its application in several key areas of neuroscience research:

  • Live-Cell Imaging of Neuronal Proteins: By conjugating this compound to a ligand, antibody, or nanobody that targets a specific neuronal protein, researchers can achieve precise labeling of that protein on or within live neurons. Subsequent introduction of a tetrazine-fluorophore conjugate results in the fluorescent tagging of the protein of interest, enabling its visualization and tracking in real-time.

  • Super-Resolution Microscopy: The small size of the TCO-tetrazine ligation product is advantageous for super-resolution imaging techniques such as dSTORM, allowing for nanoscale visualization of neuronal structures and protein localization within synapses.

  • Pretargeted In Vivo Brain Imaging: This powerful two-step strategy allows for high-contrast imaging of brain targets. First, a TCO-conjugated targeting molecule (e.g., an antibody against a specific receptor) is administered and allowed to accumulate at its target and clear from circulation. Subsequently, a small, fast-clearing tetrazine-labeled imaging agent (e.g., a PET or SPECT tracer) is administered, which rapidly "clicks" to the pre-localized TCO-modified molecule, providing a strong and specific signal at the target site with minimal background.[1][2][3][4][5]

  • Pulse-Chase Analysis of Receptor Trafficking: The ability to perform sequential labeling allows for the study of protein dynamics. For instance, an initial pool of surface receptors can be labeled with a non-fluorescent TCO-ligand and then "chased" with a first tetrazine-fluorophore. After a period, newly expressed or recycled receptors can be labeled with a second, different-colored tetrazine-fluorophore, allowing for the quantification of receptor turnover and trafficking.

Data Presentation

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

TCO DerivativeTetrazine DerivativeSolvent/ConditionsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
TCO-conjugated antibody[¹¹¹In]In-labeled-TzPBS, 37 °C(13 ± 0.08) x 10³[6]
Unsubstituted TCOVarious Tz-scaffolds1,4-dioxane, 25 °C1.4 - 230[7]
TCO-PEG₄Various Tz-scaffoldsDPBS, 37 °C1,100 - 73,000[7]
s-TCO3,6-dipyridyl-s tetrazineNot specified(3,300 ± 40) x 10³[1]
TCOTetrazine9:1 Methanol/Water2000[8]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Biomolecule (e.g., Antibody)

This protocol describes a general method to conjugate this compound to an antibody via its primary amines. This requires activation of the hydroxyl group of this compound, for example, by converting it to an N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Triethylamine (B128534) or diisopropylethylamine (DIPEA)

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the anhydrous solvent.

    • Add an equimolar amount of DSC and a slight excess of triethylamine or DIPEA.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the formation of the TCO-NHS ester.

  • Conjugation to Antibody:

    • Prepare the antibody solution at a suitable concentration (e.g., 1-5 mg/mL) in conjugation buffer.

    • Add the activated TCO-NHS ester solution to the antibody solution. The molar ratio of TCO-NHS to antibody will need to be optimized but a starting point of 10-20 fold molar excess is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unconjugated this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer for the antibody.

    • Collect the fractions containing the conjugated antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Live-Cell Imaging of a TCO-Labeled Neuronal Surface Protein

This protocol outlines the steps for labeling a specific surface protein on live neurons that have been pre-targeted with a TCO-conjugated antibody.

Materials:

  • Primary neuronal culture or neuronal cell line grown on glass-bottom dishes

  • TCO-conjugated antibody targeting the protein of interest

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

  • Live-cell imaging medium (e.g., Neurobasal medium without phenol (B47542) red)

  • Wash buffer (e.g., HBSS or PBS)

  • Confocal microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Pre-targeting with TCO-Antibody:

    • Dilute the TCO-conjugated antibody in pre-warmed imaging medium to the desired final concentration (typically in the nM to low µM range, to be optimized for each antibody).

    • Replace the culture medium of the neurons with the antibody-containing medium.

    • Incubate for 30-60 minutes at 37°C to allow for antibody binding.

  • Wash Step:

    • Gently aspirate the antibody solution.

    • Wash the cells 2-3 times with pre-warmed wash buffer to remove unbound antibody.

  • Labeling with Tetrazine-Fluorophore:

    • Dilute the tetrazine-fluorophore in pre-warmed imaging medium to the desired final concentration (typically 1-10 µM).

    • Add the tetrazine-fluorophore solution to the cells.

    • Incubate for 5-15 minutes at 37°C. The reaction is very fast, so long incubation times are usually not necessary.

  • Final Wash and Imaging:

    • Wash the cells 2-3 times with pre-warmed imaging medium to remove excess tetrazine-fluorophore.

    • Image the cells immediately on a confocal microscope equipped for live-cell imaging.

Protocol 3: Pretargeted In Vivo Brain Imaging in a Mouse Model

This protocol provides a general workflow for pretargeted imaging of a brain target in a mouse model. All animal procedures must be approved by the relevant institutional animal care and use committee.

Materials:

  • TCO-conjugated targeting molecule (e.g., antibody that crosses the blood-brain barrier)

  • Tetrazine-labeled imaging agent (e.g., ¹⁸F-labeled tetrazine for PET imaging)

  • Animal model (e.g., transgenic mouse model of a neurological disease)

  • Sterile saline for injections

  • Imaging modality (e.g., PET scanner)

Procedure:

  • Administration of TCO-Conjugated Molecule:

    • Inject the TCO-conjugated targeting molecule intravenously into the mouse at a predetermined dose.

    • Allow the molecule to circulate for a period of time (the "pretargeting interval"), which needs to be optimized based on the pharmacokinetics of the targeting molecule (typically 24-72 hours). This allows for target accumulation and clearance of unbound conjugate from the bloodstream.

  • Administration of Tetrazine-Labeled Imaging Agent:

    • After the pretargeting interval, inject the tetrazine-labeled imaging agent intravenously.

  • Imaging:

    • At a predetermined time point after the injection of the imaging agent (typically 1-4 hours), anesthetize the animal and perform the imaging scan (e.g., PET scan).

  • Data Analysis:

    • Reconstruct and analyze the imaging data to quantify the uptake of the imaging agent in the brain and other organs.

Mandatory Visualizations

G cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Imaging TCO_Antibody This compound Conjugated Antibody Target Neuronal Target (e.g., Receptor) TCO_Antibody->Target Binding Tetrazine_Probe Tetrazine-Fluorophore Target->Tetrazine_Probe Click Reaction (IEDDA) Labeled_Target Fluorescently Labeled Target Microscope Microscopy Labeled_Target->Microscope Detection

Caption: Workflow for two-step labeling of a neuronal target.

G cluster_pretargeting Pre-targeting Phase cluster_imaging Imaging Phase TCO_mAb TCO-Antibody (IV Injection) Circulation Circulation and Target Accumulation (24-72h) TCO_mAb->Circulation Clearance Clearance of Unbound Antibody Circulation->Clearance Tz_Tracer Tetrazine-PET Tracer (IV Injection) Clearance->Tz_Tracer Pretargeting Interval Click_Reaction In Vivo Click Reaction at Target Site Tz_Tracer->Click_Reaction PET_Scan PET Imaging (1-4h post-injection) Click_Reaction->PET_Scan

Caption: Workflow for pretargeted in vivo brain imaging.

G cluster_products Products TCO Plus + Tetrazine Arrow IEDDA Reaction (k₂ >>) Tetrazine->Arrow Product Arrow->Product Plus2 + Product->Plus2 Nitrogen N₂ Plus2->Nitrogen

Caption: The TCO-tetrazine inverse electron demand Diels-Alder reaction.

References

Application Notes and Protocols: Fluorescent Probes for TCO-Tetrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of fluorescent probes in trans-cyclooctene (B1233481) (TCO) - tetrazine ligation reactions. This bioorthogonal chemistry, based on an inverse-electron-demand Diels-Alder cycloaddition, offers exceptionally fast kinetics and high specificity, making it an invaluable tool for labeling and imaging biomolecules in complex biological systems.[1][2]

Introduction

The TCO-tetrazine reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules with fluorescent probes in vitro, in live cells, and in whole organisms.[3] The reaction is characterized by its rapid rate, proceeding efficiently at low concentrations without the need for a catalyst, and forming a stable dihydropyridazine (B8628806) bond with the release of nitrogen gas.[1] A key feature of many fluorescent tetrazine probes is their fluorogenic nature; the tetrazine moiety often quenches the fluorescence of the attached dye, and upon reaction with a TCO, the fluorescence is "turned on," leading to a high signal-to-noise ratio.[4][5] This property is particularly advantageous for live-cell imaging as it minimizes background from unbound probes.[4]

Quantitative Data

The efficiency of the TCO-tetrazine ligation is highlighted by its rapid reaction kinetics. The following table summarizes key quantitative data for this bioorthogonal reaction.

ParameterValueNotes
Second-Order Rate Constant (k₂) 1 - 1 x 10⁶ M⁻¹s⁻¹Exceptionally fast kinetics, enabling efficient labeling at low concentrations.[1][6] The rate can be as high as 3.3 x 10⁶ M⁻¹s⁻¹ with certain TCO and tetrazine pairs.[6]
Fluorescence Enhancement Up to 30-foldThe "turn-on" ratio depends on the specific fluorophore and tetrazine quencher combination.[7] For some green- and red-emitting dyes, enhancements of 15- to 20-fold have been observed.[5]
Reaction Conditions pH 6-9, Room TemperatureThe reaction is robust and proceeds under mild, physiological conditions.[1]
Reactant Concentration Nanomolar to MicromolarDue to the high reaction rate, low concentrations of reactants are sufficient for effective labeling.[2]

Signaling Pathway and Reaction Mechanism

The TCO-tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder reaction. The electron-deficient tetrazine reacts with the strained trans-cyclooctene, which acts as the dienophile. This is followed by a retro-Diels-Alder reaction that releases dinitrogen gas, resulting in a stable, fluorescent dihydropyridazine product.

TCO_Tetrazine_Reaction cluster_reactants Reactants cluster_product Product TCO Trans-cyclooctene (TCO) -modified Biomolecule Product Stable Fluorescent Conjugate (Dihydropyridazine) TCO->Product + Tetrazine Fluorescent Tetrazine Probe Tetrazine->Product [4+2] Cycloaddition -N₂ N2 N₂ Gas Live_Cell_Imaging_Workflow cluster_workflow Live-Cell Imaging Workflow Start Seed Cells Incubate_TCO Incubate with TCO-Targeting Molecule Start->Incubate_TCO Wash1 Wash Cells Incubate_TCO->Wash1 Add_Tetrazine Add Fluorescent Tetrazine Probe Wash1->Add_Tetrazine Image Acquire Images Add_Tetrazine->Image In_Vivo_Imaging_Strategy cluster_strategy In Vivo Pre-targeting Strategy Inject_TCO Inject TCO-Targeting Molecule Wait Wait for Accumulation & Clearance (24-72h) Inject_TCO->Wait Inject_Tetrazine Inject Fluorescent Tetrazine Probe Wait->Inject_Tetrazine Image_Animal In Vivo Fluorescence Imaging Inject_Tetrazine->Image_Animal

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-TCO-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-TCO-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing reaction conditions for successful bioconjugation using this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful execution of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step conjugation process: (1) activation of the hydroxyl group of this compound and its conjugation to a primary amine-containing molecule, and (2) the subsequent inverse electron-demand Diels-Alder (iEDDA) click reaction with a tetrazine-modified molecule.

IssuePotential CauseRecommended Solution
Low or No Labeling with Activated this compound Hydrolysis of Activated Ester: Activated esters (e.g., p-nitrophenyl carbonate, NHS-carbonate) are moisture-sensitive and can hydrolyze, rendering them inactive.[1]- Allow the this compound and activation reagents to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous, water-miscible organic solvents (e.g., DMSO or DMF) immediately before use.[2] - Perform activation reactions under anhydrous conditions.
Suboptimal pH for Conjugation: The reaction of activated esters with primary amines is pH-dependent.- For NHS-carbonate activation, perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate (B1201080) buffer.[2]
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated this compound.[3]- Use amine-free buffers for the conjugation step. Recommended buffers include phosphate-buffered saline (PBS) or 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.[3]
Low Concentration of Reactants: Dilute solutions can lead to inefficient labeling due to competing hydrolysis of the activated ester.- Increase the concentration of the protein/molecule to be labeled (typically 1-5 mg/mL).[3]
Low or No TCO-Tetrazine Click Reaction Yield Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can result in an incomplete reaction.[4]- A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is generally recommended.[4] The optimal ratio may need to be determined empirically.
Degradation of TCO or Tetrazine Moiety: Prolonged exposure to light can degrade the TCO moiety.[5] Tetrazines can also degrade under certain conditions.- Protect this compound and TCO-labeled molecules from light.[5] - Use freshly prepared or properly stored tetrazine reagents.
Steric Hindrance: The bulky nature of the molecules being conjugated may sterically hinder the TCO and tetrazine moieties from reacting.- Consider using a this compound derivative with a PEG spacer to increase the distance between the conjugated molecules and improve reaction efficiency.[3][6]
ADC Aggregation Hydrophobic Interactions: The hydrophobic nature of the TCO group may lead to aggregation of antibody-drug conjugates (ADCs).[7]- Incorporate hydrophilic PEG linkers when conjugating this compound to antibodies to improve solubility and reduce aggregation.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

A1: this compound is a click chemistry reagent containing a trans-cyclooctene (B1233481) (TCO) group and a hydroxyl (-OH) functional group.[1][4] The TCO group participates in a very fast and selective bioorthogonal reaction, known as the inverse electron-demand Diels-Alder (iEDDA) cycloaddition, with a tetrazine-containing molecule.[1][8] The hydroxyl group is not directly reactive with biomolecules but can be chemically activated to allow for covalent attachment to proteins, antibodies, or other molecules.[9][10]

Q2: How do I activate the hydroxyl group of this compound for conjugation to a primary amine?

A2: The hydroxyl group can be activated to form a reactive ester that will readily couple with primary amines (e.g., lysine (B10760008) residues on a protein). A common method is to react this compound with p-nitrophenyl chloroformate in the presence of a non-nucleophilic base (like pyridine) to form a p-nitrophenyl (PNP) carbonate.[2] This activated (R)-TCO-PNP can then be reacted with your amine-containing molecule.[2] Alternatively, disuccinimidyl carbonate (DSC) can be used to create an NHS-carbonate, which is also reactive towards amines.[10]

Q3: What are the optimal reaction conditions for the TCO-tetrazine click reaction?

A3: The TCO-tetrazine ligation is robust and proceeds efficiently under a range of conditions.

  • Stoichiometry: A 1.05 to 1.5-fold molar excess of the tetrazine reagent is a good starting point.[3]

  • pH: The reaction is efficient in a pH range of 6 to 9.[4]

  • Temperature: The reaction is typically very fast at room temperature.[3] For some applications, incubation at 37°C or 40°C can be used to further accelerate the reaction.[3]

  • Duration: Reactions are often complete within 30 to 60 minutes at micromolar concentrations.[3]

Q4: Is a catalyst required for the TCO-tetrazine reaction?

A4: No, the TCO-tetrazine reaction is a type of "click chemistry" that does not require a catalyst, such as copper, which can be toxic to cells.[8][11] This makes it highly suitable for applications in biological systems and live-cell imaging.[11]

Q5: My TCO-conjugated antibody shows low reactivity with tetrazine. What could be the issue?

A5: A significant portion of TCO molecules conjugated directly to an antibody can become non-reactive, likely due to hydrophobic interactions that cause them to be "masked" or buried within the antibody structure.[7] To overcome this, it is highly recommended to introduce the TCO moiety via a hydrophilic polyethylene (B3416737) glycol (PEG) linker, which can preserve the reactivity of the TCO group.[6][7]

Quantitative Data on Reaction Conditions

The following tables summarize key quantitative data for optimizing your conjugation experiments.

Table 1: Recommended Conditions for NHS Ester-Based Labeling

ParameterRecommended ValueSource(s)
Protein Concentration 1 - 10 mg/mL[2]
Molar Excess of NHS Ester 10 to 20-fold[2]
Reaction Buffer Amine-free (e.g., PBS)[3]
pH 7.2 - 9.0[2]
Temperature Room Temperature or 4°C[2]
Incubation Time 1 - 2 hours at RT, 4 hours at 4°C[2]

Table 2: Recommended Conditions for TCO-Tetrazine Click Reaction

ParameterRecommended ValueSource(s)
Molar Ratio (Tetrazine:TCO) 1.05:1 to 1.5:1[3]
Reaction Buffer PBS[4]
pH 6.0 - 9.0[4]
Temperature Room Temperature to 40°C[3]
Incubation Time 30 - 120 minutes[3]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein

This protocol describes a two-step process: first, the activation of the hydroxyl group of this compound using p-nitrophenyl chloroformate (PNP), and second, the conjugation of the activated TCO to a protein.

Step 1: Activation of this compound

  • In an anhydrous organic solvent (e.g., dichloromethane (B109758) or DMF), dissolve this compound.

  • Add a non-nucleophilic base, such as pyridine (B92270) or diisopropylethylamine.

  • Add p-nitrophenyl chloroformate to the solution.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Purify the resulting (R)-TCO-PNP by silica (B1680970) gel chromatography to remove excess reagents.[2]

Step 2: Conjugation to Protein

  • Prepare the amine-containing protein in an amine-free conjugation buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL.[2]

  • Dissolve the purified (R)-TCO-PNP in a minimal amount of an organic solvent like DMSO.

  • Add a 10-20 fold molar excess of the (R)-TCO-PNP solution to the protein solution.[2]

  • Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.[2]

  • Remove the excess, unreacted (R)-TCO-PNP using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.[2]

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol outlines the click reaction between a TCO-labeled protein and a tetrazine-labeled protein.

  • Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a slight excess of the tetrazine-labeled protein, e.g., 1.2:1).[3]

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[4]

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting material using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C until further use.

Visualizations

G cluster_0 Step 1: this compound Activation & Conjugation cluster_1 Step 2: TCO-Tetrazine Click Reaction A This compound C Activated (R)-TCO-PNP A->C Activation B p-Nitrophenyl Chloroformate + Base E TCO-Labeled Protein C->E D Amine-Containing Protein (e.g., Antibody) D->E Conjugation F TCO-Labeled Protein H Final Conjugate F->H iEDDA Click Reaction G Tetrazine-Labeled Molecule G->H

Caption: Workflow for this compound two-step conjugation.

G Start Low Conjugation Yield A Check Reagent Stability Start->A B Degraded TCO or Tetrazine? A->B Yes D Optimize Reaction Conditions A->D No C Use fresh reagents Protect TCO from light B->C E Suboptimal Stoichiometry? D->E Yes G Check for Steric Hindrance D->G No F Empirically test 1.05:1 to 1.5:1 (Tetrazine:TCO) E->F H Use TCO with PEG spacer G->H

Caption: Troubleshooting logic for low TCO-Tetrazine reaction yield.

References

how to reduce background fluorescence in TCO labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in trans-cyclooctene (B1233481) (TCO) labeling experiments.

Troubleshooting Guide

High background fluorescence can obscure your specific signal, leading to difficulties in data interpretation. This guide addresses common issues and provides solutions to improve your signal-to-noise ratio.

ProblemPossible CauseRecommended Solution
High background across the entire sample 1. Autofluorescence: Endogenous fluorophores in the tissue or cells.[1] 2. Fixative-induced fluorescence: Aldehyde fixatives like formalin can cause background. 3. Non-specific binding of TCO-fluorophore conjugate: The fluorescent probe is binding to unintended targets.1. Quench Autofluorescence: Treat samples with quenching agents like Sudan Black B or a commercial quencher such as TrueBlack®.[1] Alternatively, photobleaching can be effective. 2. Quench Fixative-Induced Fluorescence: Treat with sodium borohydride (B1222165) after fixation to reduce aldehyde-induced autofluorescence.[2] 3. Optimize Blocking: Use an appropriate blocking buffer (e.g., 5% BSA or normal serum) and increase incubation time.[3] 4. Titrate TCO-fluorophore: Determine the optimal, lowest effective concentration to minimize non-specific binding.[4] 5. Improve Washing: Increase the number and duration of wash steps. Consider adding a non-ionic detergent like Tween-20 to wash buffers.[4][5]
Punctate or granular background staining Lipofuscin accumulation: Common in aged tissues, these granules are highly autofluorescent across multiple channels.Use Lipofuscin Quenchers: Sudan Black B is effective but can increase background in the far-red channel. TrueBlack® is designed to quench lipofuscin with minimal introduction of background.[1]
Signal is present but weak, making background appear prominent 1. Inefficient TCO-tetrazine ligation: The click chemistry reaction is not optimal. 2. Low target abundance: The molecule of interest is not highly expressed.1. Optimize Reaction Conditions: Ensure the pH of the reaction buffer is between 6 and 9.[4] Extend the incubation time to ensure the reaction goes to completion.[4] 2. Signal Amplification: Consider using a signal amplification technique, such as tyramide signal amplification (TSA), if compatible with your experimental design.
Background localized to specific structures (e.g., connective tissue) Charge-based or hydrophobic interactions: The TCO-fluorophore conjugate may be electrostatically binding to components of the extracellular matrix.Modify Buffers: Increase the salt concentration (e.g., up to 500 mM NaCl) in wash buffers to disrupt ionic interactions. Include a non-ionic detergent (e.g., 0.05% Tween-20) in incubation and wash buffers to reduce hydrophobic binding.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary source of background fluorescence in TCO labeling?

A1: Background fluorescence in TCO labeling, as in other fluorescence microscopy techniques, can originate from several sources. The two main categories are:

  • Autofluorescence: This is the natural fluorescence emitted by biological materials such as collagen, elastin, NADH, and lipofuscin.[1] Aldehyde-based fixatives used in sample preparation can also induce autofluorescence.

  • Non-specific binding: This occurs when the TCO-fluorophore conjugate binds to unintended sites in the sample due to hydrophobic or ionic interactions. Inadequate blocking or washing can exacerbate this issue.[3]

Q2: How can I determine if the background I'm seeing is from autofluorescence or non-specific binding?

A2: To distinguish between these sources, you should run two key controls:

  • Unstained Control: An unstained sample that has gone through the entire preparation process (fixation, permeabilization) but without the addition of any fluorescent probe. Any signal observed in this sample is due to autofluorescence.

  • No Primary Antibody/TCO Control (for indirect detection): If you are using a multi-step labeling protocol, a sample that includes the fluorescently labeled secondary reagent but not the primary antibody or TCO-modified molecule will reveal non-specific binding of the detection reagent.

Q3: What is the difference between Sudan Black B and TrueBlack® for quenching autofluorescence?

A3: Both are effective at quenching autofluorescence, particularly from lipofuscin. However, Sudan Black B, while effective, can introduce its own background fluorescence in the red and far-red channels.[1] TrueBlack® is a more modern alternative designed to quench lipofuscin autofluorescence with a significantly lower increase in background signal in those longer wavelength channels, making it more suitable for multiplex imaging.[1] One study found that TrueBlack® can reduce autofluorescence by up to 90%.

Q4: Can the TCO-tetrazine reaction itself contribute to background?

A4: Yes, if the reaction is not efficient or if there is an excess of unreacted, fluorescently-labeled tetrazine, it can contribute to background signal. It is important to optimize the reaction conditions (pH, incubation time) and to thoroughly wash the sample after the reaction to remove any unbound reagents.[4] Titrating the concentration of your TCO and tetrazine reagents is crucial to find the optimal balance between strong specific signal and low background.[4][6]

Q5: What is the best blocking buffer to use for TCO labeling?

A5: The choice of blocking buffer depends on the sample type and the specific antibodies being used (if any). Common and effective blocking agents include:

  • Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5% in a buffered solution like PBS or TBS.

  • Normal Serum: Using serum from the same species as the secondary antibody (if used) is a common strategy to block non-specific binding sites.

  • Commercial Blocking Buffers: Several optimized commercial blocking buffers are available that may offer better performance for specific applications.

It is often necessary to empirically test different blocking agents to find the one that provides the best signal-to-noise ratio for your experiment.[7]

Quantitative Data Summary

The following table summarizes the reported effectiveness of various background reduction techniques. It is important to note that the efficiency of these methods can vary depending on the tissue type, fixation method, and the specific fluorophores used.

MethodTarget of ReductionReported EffectivenessReference(s)
Sudan Black B (SBB) Autofluorescence (especially lipofuscin)Can reduce autofluorescence by over 70% in brain tissue. Significantly superior to sodium borohydride in dental tissues.[1][8][1][8]
TrueBlack® Autofluorescence (especially lipofuscin)Can reduce autofluorescence by up to 90% while retaining more specific signal compared to Sudan Black B.[1][1]
Sodium Borohydride (NaBH₄) Aldehyde-induced autofluorescenceMarkedly quenches autofluorescence from aldehyde fixation.[2] However, its effect on other sources of autofluorescence can be minimal.[8][2][8]
Optimized Blocking Buffer Non-specific bindingProper blocking is critical for improving the signal-to-noise ratio by preventing non-specific antibody or probe binding.[7][7]
Optimized Washing Steps Unbound reagents and non-specifically bound probesIncreasing the number and duration of washes, and including detergents like Tween-20, significantly reduces background.[4][5][4][5]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is performed after fixation and before permeabilization.

  • Preparation of Sodium Borohydride Solution: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. For example, dissolve 10 mg of sodium borohydride in 10 mL of PBS. The solution should be made immediately before use as it is not stable.

  • Incubation: Cover the fixed samples with the freshly prepared sodium borohydride solution.

  • Reaction Time: Incubate for 10-15 minutes at room temperature.

  • Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all residual sodium borohydride.

  • Proceed with Staining: Continue with the standard permeabilization and blocking steps of your TCO labeling protocol.

Protocol 2: Sudan Black B Treatment for Quenching Lipofuscin Autofluorescence

This protocol is typically performed after the final washing step of your labeling protocol, before mounting.

  • Preparation of Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Ensure the solution is well-mixed and filtered to remove any particulates.

  • Sample Preparation: After the final wash of your TCO labeling protocol, briefly rinse the samples in 70% ethanol.

  • Incubation: Immerse the samples in the 0.1% Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Destaining: Briefly rinse the samples in 70% ethanol to remove excess Sudan Black B.

  • Washing: Wash the samples thoroughly with PBS.

  • Mounting: Mount the samples with an aqueous mounting medium.

Protocol 3: TrueBlack® Treatment for Quenching Lipofuscin Autofluorescence

This protocol can be performed either before or after the labeling protocol, depending on the manufacturer's instructions for the specific TrueBlack® product. The following is a general post-labeling protocol.

  • Preparation of TrueBlack® Working Solution: Dilute the TrueBlack® stock solution in 70% ethanol according to the manufacturer's instructions.

  • Application: After the final wash of your TCO labeling protocol, remove excess buffer from the slide. Apply enough TrueBlack® working solution to completely cover the tissue section.

  • Incubation: Incubate for 30 seconds at room temperature.

  • Washing: Wash the slides three times with PBS.

  • Mounting: Mount with an aqueous anti-fade mounting medium.

Visualizations

experimental_workflow_background_reduction cluster_pre_labeling Pre-Labeling Steps cluster_labeling TCO Labeling cluster_post_labeling Post-Labeling Steps fixation Sample Fixation (e.g., 4% PFA) wash1 Wash (PBS) fixation->wash1 quenching Autofluorescence Quenching (Optional: Sodium Borohydride) wash1->quenching wash2 Wash (PBS) quenching->wash2 permeabilization Permeabilization (e.g., Triton X-100) wash2->permeabilization wash3 Wash (PBS) permeabilization->wash3 blocking Blocking (e.g., 5% BSA) wash3->blocking tco_incubation Incubate with TCO-modified molecule blocking->tco_incubation wash4 Wash tco_incubation->wash4 tetrazine_incubation Incubate with Tetrazine-fluorophore wash4->tetrazine_incubation wash5 Extensive Washing tetrazine_incubation->wash5 post_quenching Autofluorescence Quenching (Optional: Sudan Black B / TrueBlack®) wash5->post_quenching wash6 Wash (PBS) post_quenching->wash6 mounting Mounting wash6->mounting imaging Imaging mounting->imaging

Caption: Experimental workflow for TCO labeling with optional steps for background fluorescence reduction.

troubleshooting_workflow cluster_characterize Characterize Background cluster_troubleshoot_autofluorescence Troubleshoot Autofluorescence cluster_troubleshoot_nonspecific Troubleshoot Non-Specific Binding start High Background Observed unstained_control Run Unstained Control start->unstained_control is_autofluorescence Is background present? unstained_control->is_autofluorescence quench_fixation Quench Fixation Artifacts (Sodium Borohydride) is_autofluorescence->quench_fixation Yes optimize_blocking Optimize Blocking Buffer is_autofluorescence->optimize_blocking No quench_lipofuscin Quench Lipofuscin (Sudan Black B / TrueBlack®) quench_fixation->quench_lipofuscin photobleach Photobleaching quench_lipofuscin->photobleach end Improved Signal-to-Noise photobleach->end titrate_probe Titrate TCO/Tetrazine Probe optimize_blocking->titrate_probe optimize_washing Optimize Washing Steps titrate_probe->optimize_washing optimize_washing->end

Caption: Troubleshooting workflow for identifying and reducing sources of high background fluorescence in TCO labeling.

References

stability of (R)-TCO-OH in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-TCO-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous buffers and to offer troubleshooting for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous buffers?

This compound, also known as (R)-trans-cyclooct-4-enol, is generally stable in standard aqueous buffers such as phosphate-buffered saline (PBS) at neutral pH.[1] However, its stability can be influenced by several factors including pH, temperature, buffer composition, and the presence of certain biological molecules. The primary mechanism of degradation is the isomerization of the reactive trans-isomer to the much less reactive cis-isomer.

Q2: What is the main cause of this compound instability?

The principal cause of instability and loss of reactivity for this compound is the isomerization from the strained, reactive trans-conformation to the more stable, unreactive cis-conformation. This process can be accelerated by factors such as exposure to thiols and copper-containing proteins.[1]

Q3: How does pH affect the stability of this compound?

While detailed quantitative data on the effect of a wide range of pH values specifically on this compound is not extensively published, the TCO moiety is generally more stable at neutral to slightly acidic pH. Highly basic conditions can potentially increase the rate of isomerization. For instance, studies on NHS-ester reactions involving TCO moieties suggest that while the amine reaction is more efficient at a pH of 8.0-8.5, the half-life of the NHS ester decreases significantly at higher pH, and similar trends could influence the stability of the TCO ring itself.[2]

Q4: Are there any specific buffer components I should avoid when working with this compound?

Yes, you should be cautious with buffers containing high concentrations of thiols (e.g., dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), glutathione (B108866) (GSH)). Thiols have been shown to promote the isomerization of TCOs to their inactive cis-form, potentially through a radical-mediated pathway.[3]

Q5: My TCO-conjugated antibody has lost reactivity, but I don't suspect isomerization. What else could be the cause?

In some cases, particularly with antibody conjugations, a loss of reactivity may not be due to isomerization. The hydrophobic TCO moiety can interact with and become "masked" by the hydrophobic domains of the antibody, rendering it inaccessible for reaction with tetrazine.[4][5] This issue can often be mitigated by introducing a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), between the TCO and the antibody.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal in TCO-tetrazine ligation 1. Isomerization of this compound: The TCO moiety may have isomerized to its inactive cis-form due to improper storage or handling, or exposure to destabilizing agents.1. Confirm the integrity of your this compound stock solution using ¹H NMR (see protocol below). Store stock solutions at -20°C or -80°C. For TCO-conjugated biomolecules, prepare fresh or store for limited periods at 4°C.
2. Presence of thiols in the buffer: Thiols from reducing agents (e.g., DTT, TCEP) or in cell lysates can accelerate isomerization.2. If possible, remove thiols before the ligation step using a desalting column. If thiols are necessary, consider adding a radical inhibitor like Trolox (a water-soluble vitamin E analog) to the reaction mixture to suppress isomerization.[3]
3. "Masking" of the TCO group: When conjugated to proteins like antibodies, the hydrophobic TCO can be buried within the protein structure.[4][5]3. Use a TCO derivative with a hydrophilic PEG linker to increase its exposure and accessibility.
Inconsistent reaction kinetics 1. Batch-to-batch variability of this compound: The purity and isomeric ratio of this compound can vary between suppliers or batches.1. Characterize each new batch of this compound by NMR or another suitable analytical method to ensure consistency.
2. Presence of copper ions: Copper-containing proteins, such as those in serum, have been shown to catalyze TCO isomerization.[1]2. If working in serum-containing media, minimize the incubation time of the TCO-conjugated molecule. Consider using a copper chelator if compatible with your experimental system.
Precipitation of TCO-conjugated molecule 1. Hydrophobicity of the TCO moiety: The addition of the hydrophobic TCO group can decrease the solubility of some biomolecules.1. Use a TCO derivative with a hydrophilic PEG linker. Optimize the degree of labeling to avoid over-modification.

Stability Data Summary

TCO DerivativeConditionStabilityCitation
TCO-conjugated antibodyIn serum25% deactivation (isomerization) after 24 hours.[1]
s-TCO-conjugated antibodyIn vivoHalf-life of 0.67 days.[1]
d-TCOPhosphate-buffered D₂ONo degradation or isomerization observed for up to 14 days.[1]
d-TCOHuman serum at room temperature>97% remained as the trans-isomer after 4 days.[1]
d-TCOpH 7.4 with thiols43% isomerization after 5 hours.[6]
s-TCO30 mM mercaptoethanol in D₂O-PBS (pD 7.4)100% isomerization after 18.5 hours.[3]
s-TCO with Trolox30 mM mercaptoethanol and 30 mM Trolox in D₂O-PBS<5% isomerization after 29.5 hours.[3]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer using ¹H NMR

This protocol allows for the direct monitoring of the potential isomerization of this compound to its cis-isomer.

Materials:

  • This compound

  • Deuterated aqueous buffer of choice (e.g., PBS in D₂O, pD 7.4)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in a compatible deuterated organic solvent (e.g., DMSO-d₆).

  • Prepare the desired deuterated aqueous buffer (e.g., 100 mM phosphate (B84403) buffer in D₂O). Adjust the pD if necessary.

  • Accurately weigh a known amount of the internal standard and dissolve it in the deuterated buffer.

  • In an NMR tube, combine the deuterated buffer with the internal standard and a known concentration of the this compound stock solution.

  • Acquire a ¹H NMR spectrum at time zero (t=0). The vinylic protons of trans-cyclooctene (B1233481) typically appear around 5.5-5.7 ppm, while those of the cis-isomer appear at slightly different chemical shifts.

  • Incubate the NMR tube under the desired experimental conditions (e.g., 37°C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 12, 24 hours).

  • Calculate the ratio of the trans- to cis-isomer at each time point by integrating the respective vinylic proton signals relative to the integral of the internal standard.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis prep1 Prepare this compound stock in DMSO-d6 prep3 Combine in NMR tube prep1->prep3 prep2 Prepare deuterated buffer with internal standard prep2->prep3 nmr1 Acquire spectrum at t=0 prep3->nmr1 Start experiment nmr2 Incubate under test conditions (e.g., 37°C) nmr1->nmr2 nmr3 Acquire spectra at time intervals nmr2->nmr3 Monitor over time nmr4 Integrate signals and calculate trans:cis ratio nmr3->nmr4

Workflow for ¹H NMR stability assessment of this compound.

Protocol 2: General Procedure for TCO-Tetrazine Ligation

This protocol provides a general workflow for the bioorthogonal reaction between a TCO-functionalized molecule and a tetrazine-labeled molecule.

Materials:

  • TCO-functionalized molecule (e.g., this compound conjugated to a protein)

  • Tetrazine-labeled molecule (e.g., a fluorescent probe)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF (for dissolving reagents)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-functionalized molecule in the desired reaction buffer to the final working concentration.

    • Dissolve the tetrazine-labeled molecule in a minimal amount of an organic solvent like DMSO or DMF to create a concentrated stock solution.

  • Ligation Reaction:

    • Add the tetrazine stock solution to the solution containing the TCO-functionalized molecule. A 1.5 to 5-fold molar excess of the tetrazine is often used to ensure complete reaction with the TCO.

    • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from a few minutes to a couple of hours depending on the concentrations and the specific reactivity of the TCO and tetrazine derivatives.

  • Analysis/Purification:

    • The reaction can be monitored by following the disappearance of the characteristic color of the tetrazine (if it has a visible absorbance).

    • If necessary, the final conjugate can be purified from excess tetrazine reagent using methods appropriate for the biomolecule, such as size exclusion chromatography or dialysis.

G cluster_prep Reactant Preparation cluster_reaction Ligation cluster_analysis Analysis & Purification prep1 Dissolve TCO-molecule in reaction buffer react1 Add tetrazine stock to TCO-molecule solution prep1->react1 prep2 Prepare concentrated tetrazine stock in DMSO prep2->react1 react2 Incubate at RT or 37°C react1->react2 analysis1 Monitor reaction progress react2->analysis1 analysis2 Purify conjugate (e.g., SEC, dialysis) analysis1->analysis2 Optional

General workflow for TCO-tetrazine ligation.

Logical Relationships in TCO Stability Troubleshooting

The following diagram illustrates the logical flow for troubleshooting issues related to this compound stability.

G cluster_protein Protein-Specific Issues cluster_isomerization Isomerization Risk start Low Ligation Efficiency q1 Is the TCO-molecule a protein/antibody? start->q1 q2 Are thiols or copper present in the buffer? q1->q2 No a1 Potential 'masking' of TCO q1->a1 Yes a2 High risk of isomerization q2->a2 Yes q3 Check TCO reagent integrity with NMR q2->q3 No s1 Use TCO with PEG linker a1->s1 s2 Remove interferents or add Trolox inhibitor a2->s2

Troubleshooting logic for this compound stability issues.

References

common side reactions of (R)-TCO-OH in biological media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-TCO-OH

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in biological media for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, also known as tetrazine ligations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical reagent featuring a trans-cyclooctene (B1233481) (TCO) group. TCOs are highly strained alkenes used in bioorthogonal chemistry.[1][2] Specifically, they react with tetrazine-containing molecules in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, often referred to as the tetrazine ligation.[3][4][5] This reaction is notable for its biocompatibility, as it proceeds rapidly in aqueous media without the need for catalysts, making it ideal for labeling and conjugating biomolecules in complex biological systems, including live cells.[3][4][5]

Q2: What are the most common side reactions of this compound in a biological setting?

A2: The primary side reactions for TCO derivatives in biological media include:

  • Isomerization: The highly reactive trans-isomer can convert to the much less reactive cis-cyclooctene (CCO) isomer. This process can be promoted by the presence of thiols (e.g., glutathione (B108866), cysteine) and certain metal ions.[6][7]

  • Reaction with Thiols: Although generally considered bioorthogonal, under certain conditions, especially at high concentrations, TCOs can react with free thiols.[8][9] More reactive derivatives like s-TCO are particularly susceptible to thiol-promoted isomerization.[1]

  • Hydrophobic Interactions: The TCO moiety is lipophilic, which can lead to non-specific binding to proteins or cell membranes, potentially causing background signal or masking the TCO group from its intended tetrazine partner.[10][11]

Q3: How stable is this compound in typical experimental buffers and cell culture media?

A3: The stability of TCO derivatives is a critical factor. While some TCOs are stable in aqueous buffers for days, their stability can be compromised in complex biological media like cell culture medium or serum.[1][8][9] For instance, one study noted a 25% deactivation of a TCO-antibody conjugate in serum after 24 hours.[1] Another study found that TCO can almost completely convert to its inactive cis-isomer within 7 hours in 50% fresh mouse serum at 37°C.[6] The presence of thiamine (B1217682) degradation products in cell culture media has also been shown to catalyze isomerization.[6]

Q4: Does the orientation of the -OH group (axial vs. equatorial) affect reactivity?

A4: Yes. For 5-hydroxy-TCO derivatives, the axial diastereomer is significantly more reactive in tetrazine ligations than the equatorial diastereomer.[9] This is an important consideration for ensuring optimal reaction kinetics.

Q5: Can this compound react with biomolecules other than tetrazines?

A5: While the TCO-tetrazine reaction is highly specific, TCOs are not completely inert to all other biological functional groups.[4] At sub-millimolar concentrations, TCOs generally do not covalently modify thiols and show minimal background labeling.[12] However, they can form covalent adducts with highly reactive species like sulfenic acids, though the reaction rates are typically modest compared to the tetrazine ligation.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling Efficiency 1. Isomerization of TCO: The active trans-isomer has converted to the inactive cis-isomer.• Prepare TCO solutions fresh. • Minimize incubation time in thiol-containing media (e.g., high glutathione or cysteine concentrations).[6] • Consider using radical inhibitors like Trolox to suppress thiol-promoted isomerization.[6][7]
2. TCO Masking: The hydrophobic TCO group is non-specifically binding to the target protein or other components, preventing access for the tetrazine probe.[10]• Introduce a hydrophilic linker (e.g., PEG) between the TCO moiety and the biomolecule to improve solubility and prevent hydrophobic collapse.[10]
3. Degradation of Tetrazine Partner: The tetrazine probe may be unstable under your experimental conditions.• Verify the stability of your tetrazine reagent. Some tetrazines have limited stability in aqueous solutions.[13]
4. Sub-optimal Reaction Conditions: Incorrect pH, temperature, or reagent concentrations.• Ensure the reaction buffer is within a pH range of 6-9.[4] • Confirm the molar ratio of TCO to tetrazine. A slight excess (1.1-2.0 equivalents) of the more abundant reagent is often recommended.[14]
High Background Signal / Non-Specific Binding 1. Hydrophobicity of TCO: The lipophilic nature of TCO can cause it to non-specifically associate with cell membranes or proteins.[11]• Use TCO derivatives with hydrophilic linkers (e.g., PEG) to increase aqueous solubility.[10] • Include blocking agents (e.g., BSA) in your buffers. • Ensure adequate washing steps to remove unbound TCO-labeled molecules.
2. Excess Reagents: Too much TCO or tetrazine reagent remaining in the system.• Purify the TCO-labeled biomolecule to remove unreacted TCO before adding the tetrazine probe using methods like spin desalting columns or dialysis.[3][14] • Optimize reagent concentrations to use the minimum amount required for efficient labeling.

Data Summary

Table 1: Comparison of Second-Order Rate Constants (k₂) for TCO Derivatives with Tetrazines

TCO DerivativeTetrazine PartnerRate Constant (k₂) M⁻¹s⁻¹Conditions
s-TCO3,6-diphenyl-s-tetrazine3,100MeOH, 25°C
Axial 5-hydroxy-TCOWater-soluble tetrazine80,200Aqueous, 25°C[9]
Equatorial 5-hydroxy-TCOWater-soluble tetrazine22,600Aqueous, 25°C[9]
d-TCO (syn-diastereomer)Water-soluble 3,6-dipyridyl-s-tetrazine366,000Water, 25°C[8][9]
s-TCOWater-soluble 3,6-dipyridyl-s-tetrazine3,300,000Water, 25°C[8][9]
TCO-PEG₄Methyl-phenyl-tetrazine990DPBS, 37°C[13]
TCO-PEG₄Methyl-2-pyridyl-tetrazine5,120DPBS, 37°C[13]

Note: Reactivity is highly dependent on the specific TCO structure, the tetrazine partner, and the solvent system.

Key Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound via NHS Ester Chemistry

This protocol assumes you are using an amine-reactive TCO variant, such as (R)-TCO-NHS ester, to label a protein.

  • Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. Use a spin desalting column for efficient buffer exchange.[3]

  • Prepare TCO Reagent: Immediately before use, dissolve the TCO-NHS ester in an anhydrous solvent like DMSO or DMF to a stock concentration of 10 mM.[3][14]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein sample. The required excess depends on the protein concentration.[3][14]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[14]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-15 minutes.[3][14]

  • Purification: Remove excess, unreacted TCO reagent by dialysis or using a spin desalting column equilibrated with the desired buffer (e.g., PBS).[3][14] The TCO-labeled protein is now ready for ligation with a tetrazine probe.

Protocol 2: Assessing TCO Stability in Biological Media via HPLC
  • Preparation: Prepare a stock solution of this compound in DMSO.

  • Incubation: Spike the this compound into the biological medium of interest (e.g., cell culture medium + 10% FBS, human serum) to a final concentration of 100 µM. Prepare a control sample in a stable buffer (e.g., PBS).

  • Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Sample Quenching: Immediately quench any potential reactions and precipitate proteins by adding 3 volumes of ice-cold acetonitrile (B52724) to the aliquot.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC (e.g., C18 column). Monitor the disappearance of the this compound peak (trans-isomer) and the potential appearance of the CCO peak (cis-isomer) over time by integrating the peak areas at an appropriate UV wavelength (e.g., ~220 nm).

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its half-life in the tested medium.

Visualizations

cluster_OnTarget On-Target Reaction (Desired) cluster_OffTarget Side Reactions (Undesired) TCO This compound Product Stable Dihydropyridazine (Covalent Label) TCO->Product IEDDA k > 1000 M⁻¹s⁻¹ Tetrazine Tetrazine Probe Tetrazine->Product Thiol Thiol (e.g., GSH) Adduct Thiol Adduct Thiol->Adduct CCO cis-Cyclooctene (Inactive Isomer) TCO2 This compound TCO2->CCO Isomerization (Thiol-promoted) TCO2->Adduct Michael Addition (Minor Pathway)

Caption: On-target TCO-tetrazine ligation versus common off-target side reactions.

Start Problem: Low Labeling Efficiency Check1 Is TCO reagent fresh? Was it stored properly? Start->Check1 Check2 Is the TCO moiety masked by hydrophobicity? Check1->Check2 Yes Sol1 Solution: Use fresh TCO. Consider radical inhibitors. Check1->Sol1 No Check3 Was unreacted TCO removed before adding tetrazine? Check2->Check3 No Sol2 Solution: Use TCO with a hydrophilic PEG linker. Check2->Sol2 Possibly Check4 Are reaction conditions (pH, temp, ratio) optimal? Check3->Check4 Yes Sol3 Solution: Purify TCO-conjugate using a desalting column. Check3->Sol3 No Sol4 Solution: Adjust buffer to pH 6-9. Optimize reagent molar ratio. Check4->Sol4 No

Caption: Troubleshooting workflow for low TCO-tetrazine labeling efficiency.

References

Technical Support Center: Improving the Efficiency of (R)-TCO-OH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to optimize bioconjugation reactions involving (R)-TCO-OH. The information is presented in a user-friendly question-and-answer format to directly address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during bioconjugation experiments with this compound.

Question 1: Why is my bioconjugation yield low or non-existent?

Answer: Low or no yield in a TCO-tetrazine ligation can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Inefficient Labeling of the Biomolecule with this compound:

    • Hydrolysis of NHS ester: If you are using an N-hydroxysuccinimide (NHS) ester of this compound to label a primary amine on your biomolecule, the NHS ester is highly susceptible to hydrolysis.

      • Solution: Always allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and avoid buffers containing primary amines like Tris or glycine, which will compete for the labeling reaction.[1]

    • Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent.

      • Solution: Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate (B1201080) buffer.[1]

    • Low Biomolecule Concentration: Dilute solutions can lead to inefficient labeling due to the competing hydrolysis reaction.

      • Solution: If possible, increase the concentration of your protein or other biomolecule during the labeling step.

  • Issues with the TCO-Tetrazine Click Reaction:

    • Suboptimal Stoichiometry: An incorrect molar ratio of the TCO-labeled molecule to the tetrazine-labeled molecule can result in an incomplete reaction.

      • Solution: It is generally recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule.[2] However, the optimal ratio may vary and should be determined empirically for your specific system.

    • Isomerization of this compound: Trans-cyclooctenes can isomerize to their unreactive cis-isomers, especially in the presence of thiols or copper-containing serum proteins.[2][3]

      • Solution: Avoid prolonged incubation times, especially in complex biological media.[3] If your buffer contains thiols, consider using a more stable TCO derivative or performing the reaction under thiol-free conditions if possible. The stability of TCO-OH is considered to be comparable to other TCO derivatives with a half-life of 20 days.[2]

    • Degradation of Tetrazine: Some tetrazine derivatives can be unstable in aqueous solutions.

      • Solution: Use a highly stable and water-soluble tetrazine derivative. Prepare tetrazine solutions fresh before use.

Question 2: My this compound-labeled biomolecule has poor solubility. What can I do?

Answer: Poor solubility of the labeled biomolecule can be a significant issue, especially for those intended for in vivo applications.

  • Hydrophobicity of the TCO Moiety: The TCO group is hydrophobic and can lead to aggregation and poor solubility of the labeled biomolecule.

    • Solution: Incorporate a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), between the this compound and the biomolecule. PEG linkers can improve solubility and reduce aggregation.[4]

  • Precipitation During Reaction: The reaction solution may appear cloudy due to the low aqueous solubility of some TCO reagents.

    • Solution: The solution often becomes clearer as the reaction proceeds. If protein solubility is not an issue, there is no limit to the DMF or DMSO concentration that may be used.[5]

Question 3: I am observing unexpected side products in my reaction. What could be the cause?

Answer: The appearance of unexpected side products can complicate purification and analysis.

  • Reaction with Non-target Functional Groups: At higher pH values (>7.5), maleimide (B117702) groups (if used for labeling) can react with primary amines, and NHS esters can have reduced specificity.

    • Solution: Carefully control the pH of your reaction. For maleimide-thiol reactions, a pH of 6.5-7.5 is recommended. For NHS ester reactions, maintain the pH between 7.2 and 9.0.[1][5]

  • Oxidation of the Tetrazine: Some tetrazines are susceptible to oxidation.

    • Solution: Degas your buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound bioconjugation? A1: For the initial labeling of a biomolecule with an this compound-NHS ester, an amine-free buffer such as PBS (phosphate-buffered saline) at a pH of 7.2-9.0 is recommended. For the subsequent TCO-tetrazine click reaction, a variety of aqueous buffers like PBS are suitable, with a pH range of 6 to 9 being effective.[2]

Q2: How stable is this compound in aqueous solutions? A2: TCO-OH derivatives are reasonably stable, with a reported half-life of 20 days.[2] However, like other TCOs, they can undergo isomerization to the unreactive cis-isomer, a process that can be accelerated by the presence of thiols and certain metal ions.[2][3] For long-term storage, it is best to keep this compound and its derivatives in an anhydrous organic solvent at a low temperature.

Q3: Does the (R) stereochemistry of this compound affect its reactivity? A3: The stereochemistry of TCO derivatives is known to influence their reactivity. Specifically, the axial isomer of a functionalized TCO is generally more reactive than the corresponding equatorial isomer.[2] While specific kinetic data for the (R)-enantiomer of TCO-OH is not readily available in the literature, it is plausible that the (R) or (S) configuration could influence the preferred conformation (axial vs. equatorial) of the hydroxyl group, thereby affecting the reaction rate.

Q4: How can I monitor the progress of my this compound bioconjugation reaction? A4: The progress of the TCO-tetrazine ligation can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine. For a more quantitative analysis, you can use techniques like LC-MS to track the consumption of starting materials and the formation of the product, or SDS-PAGE if you are labeling a protein, which will show a shift in the molecular weight.

Data Presentation

Table 1: Second-Order Rate Constants for Selected TCO-Tetrazine Reactions

Note: This table provides a general reference for the kinetics of TCO-tetrazine ligations. The exact rate will depend on the specific structures of the TCO and tetrazine, as well as the reaction conditions. Data specific to this compound is not available in the cited literature.

TCO DerivativeTetrazine DerivativeRate Constant (k₂) (M⁻¹s⁻¹)Conditions
TCO-OH3,6-di(2-pyridyl)-s-tetrazine~2,0009:1 MeOH:water
TCO conjugated to CC49 antibody[¹¹¹In]In-labeled-Tz(13 ± 0.08) x 10³PBS, 37°C
s-TCO3,6-di(2-pyridyl)-tetrazine22,000MeOH, 25°C
d-TCO (syn-diastereomer)Water-soluble 3,6-dipyridyl-s-tetrazine366,000 ± 15,000Water, 25°C
d-TCO (anti-diastereomer)Water-soluble 3,6-dipyridyl-s-tetrazine318,000 ± 2,900Water, 25°C
Table 2: Recommended Reaction Parameters for this compound Bioconjugation
ParameterAmine Labeling with this compound-NHS EsterTCO-Tetrazine Ligation
pH 7.2 - 9.06.0 - 9.0
Buffer Amine-free (e.g., PBS, HEPES)PBS or other aqueous buffers
Temperature Room TemperatureRoom Temperature or 37°C
Stoichiometry 10-20 fold molar excess of NHS ester1.05-1.5 fold molar excess of tetrazine
Reaction Time 30 - 60 minutes5 - 60 minutes

Experimental Protocols

Protocol 1: Labeling a Protein with this compound-NHS Ester

Objective: To introduce the TCO functional group onto a protein via reaction with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous DMSO or DMF

  • Desalting column

Methodology:

  • Prepare Protein Solution: Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange using a desalting column. The protein concentration should ideally be 1-5 mg/mL.

  • Prepare this compound-NHS Ester Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted this compound-NHS ester using a desalting column equilibrated with the desired buffer for the subsequent click reaction (e.g., PBS, pH 7.4).

Protocol 2: TCO-Tetrazine Bioconjugation

Objective: To conjugate the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare Reactants: Have the TCO-labeled protein and the tetrazine-functionalized molecule in a compatible reaction buffer.

  • Conjugation Reaction: Add a 1.05- to 1.5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein.

  • Incubation: Incubate the reaction for 5-60 minutes at room temperature or 37°C. The reaction is often very fast and may be complete within minutes.[6][7]

  • Analysis and Purification: Analyze the reaction mixture by SDS-PAGE and/or LC-MS to confirm the formation of the conjugate. If necessary, purify the conjugate from unreacted starting materials using size-exclusion chromatography or another suitable purification method.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Biomolecule Preparation cluster_step2 Step 2: TCO Labeling cluster_step3 Step 3: Tetrazine Ligation biomolecule Biomolecule (e.g., Protein) buffer_exchange Buffer Exchange (Amine-free buffer, pH 7.2-9.0) biomolecule->buffer_exchange labeling Labeling Reaction (30-60 min, RT) buffer_exchange->labeling r_tco_nhs This compound-NHS Ester (in anhydrous DMSO/DMF) r_tco_nhs->labeling purify_tco Purification (Desalting column) labeling->purify_tco tco_labeled TCO-labeled Biomolecule purify_tco->tco_labeled ligation Click Reaction (5-60 min, RT/37°C) tco_labeled->ligation tetrazine Tetrazine-functionalized Molecule tetrazine->ligation purify_conjugate Purification (e.g., SEC) ligation->purify_conjugate final_conjugate Final Bioconjugate purify_conjugate->final_conjugate

Caption: A generalized experimental workflow for this compound bioconjugation.

troubleshooting_workflow decision decision solution solution start Low/No Bioconjugation Yield check_tco_labeling Is TCO labeling confirmed? start->check_tco_labeling check_ligation Are ligation conditions optimal? check_tco_labeling->check_ligation Yes solution_hydrolysis Use anhydrous solvent for NHS ester. Equilibrate to RT before opening. check_tco_labeling->solution_hydrolysis No solution_ph Adjust labeling buffer pH to 7.2-9.0. check_tco_labeling->solution_ph No solution_stoichiometry Optimize TCO:Tetrazine ratio (start with 1:1.1). check_ligation->solution_stoichiometry No solution_isomerization Minimize incubation time. Avoid thiols/copper. check_ligation->solution_isomerization No solution_tetrazine_stability Use fresh, stable tetrazine. check_ligation->solution_tetrazine_stability No

Caption: A decision tree for troubleshooting low bioconjugation yield.

reactivity_relationship reactivity TCO Reactivity ring_strain Increased Ring Strain (e.g., s-TCO, d-TCO) ring_strain->reactivity stereochemistry Stereochemistry axial Axial Isomer stereochemistry->axial equatorial Equatorial Isomer stereochemistry->equatorial axial->reactivity Increases equatorial->reactivity Decreases

Caption: Relationship between TCO structure and reactivity.

References

Technical Support Center: trans-Cyclooctene (TCO) Reagent Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-cyclooctene (B1233481) (TCO) reagents. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the isomerization of TCO reagents to their unreactive cis-isomers, ensuring the success of your bioorthogonal labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is trans-cyclooctene (TCO) isomerization and why is it a concern?

A: trans-cyclooctene (TCO) is a strained alkene that readily reacts with tetrazines in bioorthogonal chemistry. However, it can isomerize to the more stable and unreactive cis-cyclooctene (CCO) isomer. This isomerization prevents the desired "click" reaction with tetrazines, leading to failed experiments and inaccurate results.

Q2: What are the primary causes of TCO isomerization?

A: Several factors can promote the isomerization of TCO to CCO:

  • Presence of Thiols: High concentrations of thiols, which are common in biological systems and cell culture media, can induce isomerization, likely through a radical-mediated pathway.[1][2]

  • Copper-Containing Proteins: Certain proteins, particularly those containing copper, found in serum can catalyze the isomerization of TCO.[2][3][4]

  • Cell Culture Media Components: Degradation products of components in cell culture media, such as thiamine (B1217682) in DMEM, have been shown to cause rapid isomerization of TCOs.[5]

  • Elevated Temperatures and Prolonged Storage: Some highly reactive TCO derivatives are prone to isomerization or polymerization if not stored correctly, especially at room temperature over extended periods.[3][6]

Q3: How can I prevent TCO isomerization during storage?

A: Proper storage is crucial for maintaining the integrity of your TCO reagents.

  • Silver(I) Complexation: For long-term storage, especially for highly reactive TCOs, complexation with silver nitrate (B79036) (AgNO₃) is highly effective.[1][2][7] These complexes are stable for over a month when stored in the freezer.[1] The active TCO can be readily regenerated by the addition of a sodium chloride (NaCl) solution.[1][2][7]

  • Cold Storage: To prevent polymerization and isomerization, it is recommended to store TCO derivatives in cold solutions.[3][6]

  • Structural Variants: Consider using more stable TCO derivatives like dioxolane-fused trans-cyclooctene (d-TCO), which exhibit enhanced stability in various conditions.[3][6]

Q4: Are there any additives that can prevent isomerization during my experiment?

A: Yes, in specific situations, additives can be beneficial.

  • Radical Inhibitors: The use of a radical inhibitor, such as Trolox (a water-soluble vitamin E analog), can effectively suppress thiol-promoted isomerization.[1][2][7]

Troubleshooting Guides

Issue 1: My TCO-tetrazine reaction is not working, and I suspect TCO isomerization.

Potential Cause Troubleshooting Step
Improper Storage Verify that the TCO reagent has been stored at the recommended temperature and protected from light. For highly reactive TCOs, consider if silver complexation was necessary for the storage duration.
Thiol-Containing Buffers If your reaction buffer contains high concentrations of thiols (e.g., DTT, TCEP), this may be the cause. Consider adding a radical inhibitor like Trolox to your reaction mixture.[1]
Reaction in Serum or Cell Culture Media Components in serum (copper-containing proteins) or cell culture media (thiamine degradation products) can cause isomerization.[2][3][4][5] Use fresh media where possible. For endpoint assays, you can "quench" the reaction by adding a small-molecule tetrazine to react with any remaining active TCO, thus preventing post-incubation isomerization before analysis.[5]
Reagent Age Over time, even with proper storage, some degradation can occur. Test the reactivity of your TCO with a known tetrazine standard.

Issue 2: I am observing unexpected isomerization in my in vitro DMPK assays.

Potential Cause Troubleshooting Step
Cell Culture Medium Certain media, like DMEM, contain components that can degrade and catalyze TCO isomerization.[5] If possible, test alternative media formulations.
"Aged" Plasma Isomerization has been observed in "aged" plasma, potentially due to the degradation of endogenous substances.[5] Use fresh plasma for your assays whenever feasible.
Post-Incubation Isomerization To ensure that the observed isomerization is not an artifact of sample processing and analysis, quench the remaining TCO with a small-molecule tetrazine immediately after the incubation period.[5] This will "lock" the TCO in its reacted state.

Quantitative Data on TCO Stability

The stability of trans-cyclooctene derivatives can vary significantly based on their structure and the experimental conditions. The following table summarizes quantitative data from various studies.

TCO DerivativeConditionStability/Half-life
oxoTCO•AgNO₃ complexStored neat at 30 °C for 3 days≥95% stability[1]
s-TCO•AgNO₃ complexStored neat or in solution at 30 °C for 3 days≥95% purity[1]
TCO•AgNO₃ complexesStored in the freezerStable for >1 month[1]
d-TCOIn human serum at room temperature for 4 days>97% remained as the trans-isomer[3][6]
d-TCOIn phosphate-buffered D₂O for up to 14 daysNo degradation or isomerization observed[3]
TCOIn 50% fresh mouse serum at 37 °CAlmost complete conversion to cis-isomer within 7 hours[2]
s-TCO conjugated to a monoclonal antibodyin vivoHalf-life of 0.67 days[3]
TCO bound to CC49 antibodyin vivo25% deactivation in 24 hours[3]

Experimental Protocols & Workflows

Protocol: Stabilization of TCO Reagents via Silver(I) Complexation

This protocol describes the formation of a silver nitrate complex for the long-term storage of TCO reagents.

  • Dissolve TCO: Dissolve the trans-cyclooctene derivative in acetonitrile (B52724) or methanol.

  • Add Silver Nitrate: Add a solution of silver nitrate (AgNO₃) in the same solvent to the TCO solution. A 1:1 molar ratio is typically sufficient.

  • Incubate: Allow the mixture to react for 15 minutes at room temperature.

  • Concentrate: Remove the solvent under reduced pressure to obtain the TCO•AgNO₃ complex.

  • Storage: Store the complex in a freezer for long-term stability.[1]

Protocol: Liberation of Free TCO from a Silver(I) Complex

This protocol details the release of the active TCO from its silver complex for use in experiments.

  • Dissolve Complex: Dissolve the TCO•AgNO₃ complex in an appropriate solvent for your experiment.

  • Add NaCl: Add an aqueous solution of sodium chloride (NaCl). The chloride ions will react with the silver ions, causing the immediate dissociation of the complex and liberation of the free TCO.[1][2] The TCO solution is now ready for use.

TCO_Stabilization_Workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use TCO Active TCO Reagent AgNO3 Add AgNO3 TCO->AgNO3 Complex TCO-AgNO3 Complex AgNO3->Complex Freezer Store in Freezer (>1 month) Complex->Freezer NaCl Add NaCl Complex->NaCl Ready for Experiment Free_TCO Free, Active TCO NaCl->Free_TCO Experiment Bioorthogonal Reaction Free_TCO->Experiment

Workflow for TCO stabilization and release.
Troubleshooting Isomerization

The following diagram outlines a logical workflow for troubleshooting experiments where TCO isomerization is suspected.

Troubleshooting_Isomerization Start Reaction Failure Suspected (TCO Isomerization?) CheckStorage 1. Verify Proper Reagent Storage Start->CheckStorage CheckConditions 2. Analyze Experimental Conditions CheckStorage->CheckConditions Thiol_Present High Thiol Concentration? CheckConditions->Thiol_Present Serum_Media Reaction in Serum or Cell Culture Media? CheckConditions->Serum_Media Thiol_Present->Serum_Media No Add_Inhibitor Add Radical Inhibitor (e.g., Trolox) Thiol_Present->Add_Inhibitor Yes Quench Use 'Quenching' Protocol with Tetrazine Serum_Media->Quench Yes Use_Stable_TCO Consider More Stable TCO Derivative (e.g., d-TCO) Serum_Media->Use_Stable_TCO No Success Problem Resolved Add_Inhibitor->Success Quench->Success Use_Stable_TCO->Success

Troubleshooting workflow for TCO isomerization.

References

Technical Support Center: Purification of (R)-TCO-OH Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (R)-TCO-OH labeled proteins. Our aim is to help you navigate common challenges and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for labeling and purifying a protein with this compound?

A1: The process typically involves two main stages: the labeling reaction, where the this compound moiety is attached to the protein, and the purification step, to remove excess, unreacted labeling reagent and other impurities. The labeling is commonly achieved by reacting the primary amines on the protein surface (e.g., lysine (B10760008) residues) with an N-hydroxysuccinimide (NHS) ester of TCO.[1] Following the labeling reaction, purification is essential to ensure the quality of the final product.

Q2: Which purification methods are recommended for this compound labeled proteins?

A2: The most frequently recommended methods for removing excess, unreacted this compound reagent are size-exclusion chromatography (SEC) and dialysis.[1][2] These techniques separate molecules based on size, effectively removing the small molecular weight labeling reagent from the much larger labeled protein. Affinity chromatography using resins functionalized with tetrazine can also be employed to specifically capture TCO-labeled proteins.[3]

Q3: How can I confirm that my protein has been successfully labeled with this compound?

A3: Successful labeling can be confirmed using several methods. A common approach is to perform a subsequent "click" reaction with a tetrazine-functionalized fluorescent dye. The presence of fluorescence in the purified protein sample, detectable by SDS-PAGE with a fluorescence scanner or spectrophotometry, indicates successful TCO labeling. Mass spectrometry can also be used to detect the mass shift corresponding to the addition of the TCO-OH group to the protein.

Q4: What is the stability of the TCO functional group on a protein?

A4: The TCO functional group is generally stable in aqueous buffered media for weeks at 4°C and a pH of 7.5.[2] However, some highly reactive TCO derivatives can be prone to isomerization or degradation, especially in the presence of thiols.[4] For long-term storage, it is advisable to store the labeled protein at -20°C or -80°C and protect it from light if a fluorescent tag is present.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound labeled proteins.

Problem Possible Cause Recommended Solution
Low or No Protein Labeling NHS-ester of this compound was hydrolyzed and inactive.Ensure the NHS-ester reagent is fresh and stored under anhydrous conditions. Allow the reagent to warm to room temperature before opening to prevent moisture condensation.[1][2]
Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.Buffer exchange the protein into an amine-free buffer such as phosphate-buffered saline (PBS) before the labeling reaction.[1][2]
Insufficient molar excess of the this compound labeling reagent.Optimize the labeling conditions by increasing the molar excess of the TCO reagent.[1][2]
Protein Aggregation During or After Labeling High degree of labeling leading to changes in protein properties.Reduce the molar excess of the labeling reagent or decrease the reaction time to lower the degree of labeling.[1]
Unfavorable buffer conditions (pH, ionic strength).Optimize the buffer composition. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer in the TCO reagent can also improve water solubility and reduce aggregation.[2]
Presence of Free this compound Reagent in Final Product Inadequate purification.Repeat the purification step. If using size-exclusion chromatography, ensure the column has the appropriate separation range. For dialysis, increase the dialysis time or the number of buffer changes.[1]
Loss of Labeled Protein During Purification Protein is precipitating on the column or during dialysis.Screen for optimal buffer conditions to maintain protein solubility, varying pH, ionic strength, and additives. Consider performing purification at a different temperature (e.g., room temperature instead of 4°C to reduce viscosity).[5]
Non-specific binding to the chromatography resin.If using affinity chromatography, ensure the binding and wash conditions are optimized. Adding a non-ionic detergent to the buffers may help reduce non-specific interactions.[5]

Experimental Protocols

Protocol 1: General Protein Labeling with TCO-NHS Ester

This protocol outlines the basic steps for labeling a protein with a TCO-NHS ester.

  • Protein Preparation :

    • Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2 - 8.0) to a concentration of 1-5 mg/mL.[1] Higher protein concentrations can improve labeling efficiency.[1]

  • Labeling Reaction :

    • Prepare a stock solution of the TCO-NHS ester in an anhydrous solvent like DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[1] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[1]

  • Quenching the Reaction :

    • To stop the labeling reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM.[1][2]

    • Incubate for 5-15 minutes at room temperature.

Protocol 2: Purification of TCO-Labeled Protein using Size-Exclusion Chromatography (SEC)

This protocol is for the removal of excess, unreacted TCO reagent after the labeling reaction.

  • Column Equilibration :

    • Equilibrate a desalting or SEC column with the desired storage buffer for your protein (e.g., PBS, pH 7.4).

  • Sample Loading :

    • Load the quenched reaction mixture onto the equilibrated column.

  • Elution :

    • Elute the protein with the storage buffer. The larger, labeled protein will elute first, while the smaller, unreacted TCO reagent will be retained longer on the column.

  • Fraction Collection and Analysis :

    • Collect fractions and monitor the protein concentration using a method such as measuring absorbance at 280 nm.

    • Pool the fractions containing the purified, labeled protein.

Visualizations

experimental_workflow cluster_labeling Labeling Stage cluster_purification Purification Stage protein Protein in Amine-Free Buffer reaction Labeling Reaction (1 hr, RT) protein->reaction tco_nhs This compound NHS Ester tco_nhs->reaction quench Quench Reaction (Tris Buffer) reaction->quench sec Size-Exclusion Chromatography quench->sec labeled_protein Purified this compound Labeled Protein sec->labeled_protein High MW Fractions excess_reagent Excess Reagent (Removed) sec->excess_reagent Low MW Fractions

Caption: Workflow for labeling and purifying this compound proteins.

troubleshooting_logic start Low Labeling Efficiency? cause1 Hydrolyzed NHS Ester? start->cause1 Yes cause2 Amines in Buffer? start->cause2 No sol1 Use fresh, anhydrous reagent. cause1->sol1 Yes cause1->cause2 No sol2 Buffer exchange to PBS. cause2->sol2 Yes cause3 Insufficient Molar Excess? cause2->cause3 No sol3 Increase TCO reagent concentration. cause3->sol3 Yes

Caption: Troubleshooting logic for low protein labeling efficiency.

References

Technical Support Center: Dealing with Steric Hindrance in TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in trans-cyclooctene (B1233481) (TCO) ligation reactions.

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments, focusing on identifying and resolving problems related to steric hindrance.

???+ question "Q1: My TCO ligation is showing low or no yield. Could steric hindrance be the cause?"

???+ question "Q2: How can I determine if steric hindrance is the primary issue in my reaction?"

???+ question "Q3: I suspect steric hindrance is an issue. What are the first parameters I should adjust in my experimental setup?"

???+ question "Q4: My biomolecule is large and complex. How do I choose the right TCO and tetrazine reagents to minimize steric clashes?"

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of TCO-tetrazine ligation?

A1: In TCO-tetrazine ligation, steric hindrance refers to the spatial arrangement of atoms in the reacting molecules that impedes the reaction. The ligation proceeds through an inverse-electron-demand Diels-Alder (IEDDA) reaction, where the tetrazine (diene) and TCO (dienophile) must approach each other in a specific orientation to form a transition state.[1][2][3] If bulky substituents are present near the tetrazine ring or the TCO double bond, they can physically block this approach, thereby reducing the reaction rate.[1][4]

Q2: How does the structure of the TCO molecule affect steric hindrance and reaction kinetics?

A2: The structure of the TCO molecule is a key determinant of its reactivity. The high reactivity of TCOs is due to the ring strain in the trans-double bond.[5][6] Introducing additional conformational strain, for example by fusing a cyclopropane (B1198618) (s-TCO) or dioxolane (d-TCO) ring, can further increase this strain and enhance reaction rates dramatically.[7][8] These more reactive TCOs can often overcome the kinetic penalties imposed by steric hindrance. For instance, d-TCO shows a 27-fold rate enhancement compared to the parent TCO.[8]

Q3: What is the role of a linker in overcoming steric hindrance?

A3: A linker is a chemical chain that connects the TCO or tetrazine moiety to a larger molecule of interest (e.g., a protein or antibody). By physically separating the reactive group from the bulk of the molecule, a linker makes the TCO or tetrazine more accessible to its reaction partner.[6] Longer, flexible linkers, such as polyethylene (B3416737) glycol (PEG), are often used to minimize steric clashes and improve ligation efficiency, especially in the context of large biomolecules.[9][10][11] Shortening the linker distance can, counterintuitively, sometimes prevent unwanted interactions by increasing steric hindrance with other molecules, such as serum proteins.[6]

Q4: Are there any catalysts that can help overcome steric hindrance in TCO ligation?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that is prized for being catalyst-free.[12][13] Unlike copper-catalyzed click chemistry, it does not require any metal catalysts, which can be cytotoxic.[12][13] The reaction is driven by the high strain of the TCO and the favorable electronics of the inverse-electron-demand Diels-Alder reaction.[2][3] Overcoming steric hindrance relies on optimizing reaction conditions and the design of the reactants rather than catalysis.

Q5: How do reaction conditions like temperature and solvent affect sterically hindered ligations?

A5: The TCO-ligation is generally tolerant of a wide range of conditions, including a pH of 6-9 and aqueous buffers.[4][11] For sterically hindered reactions, increasing the temperature can sometimes provide sufficient energy to overcome the activation barrier, but this must be balanced with the stability of the biomolecules involved.[2] The reaction is known to be accelerated in water.[1] However, the use of organic co-solvents like DMSO or DMF may be necessary to solubilize reagents and could potentially alter the conformation of biomolecules in a way that reduces steric clashes.[14]

Quantitative Data Summary

The tables below provide quantitative data to help guide the selection of reagents and optimization of reaction conditions.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Various TCO Derivatives

TCO DerivativeTetrazine Partnerk₂ (M⁻¹s⁻¹)SolventReference
trans-Cyclooctene3,6-diphenyl-s-tetrazine19.1Methanol[7]
s-TCO (cyclopropane-fused)3,6-diphenyl-s-tetrazine3,100Methanol[7]
d-TCO (cis-dioxolane-fused)3,6-diphenyl-s-tetrazine520Methanol[7]
d-TCO (cis-dioxolane-fused)Water-soluble 3,6-dipyridyl-s-tetrazine366,000Water[7][15]
s-TCO (water-soluble)Water-soluble 3,6-dipyridyl-s-tetrazine3,300,000Water[7][15]
axial-TCO-OH3,6-dipyridyl-s-tetrazine70,000Not specified[6]

This table illustrates how modifications to the TCO core structure to increase ring strain lead to significantly faster reaction kinetics, which can be leveraged to overcome steric hindrance.

Table 2: Conceptual Impact of Linker Length on Ligation Efficiency

Linker LengthAccessibility of Reactive GroupPotential for Steric HindranceRelative Ligation Yield
No LinkerLowHighLow
Short LinkerModerateModerateModerate
Long, Flexible LinkerHighLowHigh

This conceptual table shows the general principle that increasing linker length can improve reaction yields by reducing steric hindrance between bulky conjugation partners.[9][10][16]

Detailed Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a TCO-NHS Ester

This protocol is adapted from general methods for NHS ester labeling.[14][11]

Materials:

  • Protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS pH 7.2-8.0)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Spin desalting column

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS or HEPES) at a pH between 7.2 and 8.0.

  • Prepare TCO Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[14]

  • Calculate Reagent Volumes: Determine the volume of TCO-NHS ester stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).

  • Reaction Incubation: Add the calculated volume of the TCO-NHS ester stock solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or 4°C, with gentle mixing.

  • Purification: Remove unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[12][14] The TCO-labeled protein is now ready for ligation.

Protocol 2: General TCO-Tetrazine Ligation Protocol for Protein-Protein Conjugation

This protocol provides a general workflow for conjugating a TCO-labeled protein with a tetrazine-labeled protein.[12][11]

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein

  • Reaction buffer (e.g., PBS, pH 6-9)[11]

Procedure:

  • Combine Reactants: Mix the TCO-labeled protein and the tetrazine-labeled protein in the desired reaction buffer. A 1:1 molar ratio is a good starting point, but may need optimization if one partner is significantly larger or if steric hindrance is expected.[12][11]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[12][14] For sterically hindered systems, this time may need to be extended. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.[11]

  • Analysis/Purification (Optional): The resulting conjugate can be analyzed by SDS-PAGE to confirm the formation of a higher molecular weight product. If necessary, any unreacted material can be removed using size-exclusion chromatography.[12]

  • Storage: Store the final conjugate at 4°C or as appropriate for the specific proteins involved.[12]

Diagrams and Visualizations

TCO_Ligation_Mechanism cluster_reactants Reactants cluster_transition [4+2] Cycloaddition cluster_products Products TCO TCO (Dienophile) (Electron-Rich) Intermediate Bicyclic Intermediate TCO->Intermediate IEDDA Tetrazine Tetrazine (Diene) (Electron-Poor) Tetrazine->Intermediate Conjugate Stable Dihydropyridazine Conjugate Intermediate->Conjugate Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism for TCO-tetrazine ligation.[14][5]

Troubleshooting_Workflow Start Low or No Ligation Yield Check1 Verify Reagent Quality and Stoichiometry Start->Check1 Check2 Isolate Steric Hindrance: - Use small molecule controls - Test different linker lengths Check1->Check2 IsSteric Is Steric Hindrance the Likely Cause? Check2->IsSteric Optimize Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Adjust stoichiometry IsSteric->Optimize Yes Failure Re-evaluate System IsSteric->Failure No Redesign Redesign Reactants: - Use more reactive TCO (s-TCO, d-TCO) - Introduce longer, flexible linkers Optimize->Redesign Success Improved Yield Optimize->Success Redesign->Success

Caption: A troubleshooting workflow for diagnosing and resolving low yield in TCO ligation experiments.

Steric_Hindrance_Solutions cluster_solutions Mitigation Strategies cluster_structure Structural Modifications cluster_conditions Condition Optimization Problem Steric Hindrance Impairs Ligation Strategy1 Modify Reactant Structure Problem->Strategy1 Strategy2 Optimize Reaction Conditions Problem->Strategy2 Sol1A Increase TCO Reactivity (e.g., s-TCO, d-TCO) Strategy1->Sol1A Sol1B Incorporate Long, Flexible Linkers (e.g., PEG) Strategy1->Sol1B Sol2A Increase Reaction Time Strategy2->Sol2A Sol2B Increase Reactant Concentration (Adjust Stoichiometry) Strategy2->Sol2B Sol2C Increase Temperature Strategy2->Sol2C

Caption: Key strategies for overcoming steric hindrance in TCO-tetrazine ligation reactions.

References

Technical Support Center: Optimizing TCO-Tetrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction stoichiometry and troubleshooting common experimental issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your TCO-tetrazine conjugation experiments.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Product Incorrect Stoichiometry: Molar ratio of TCO to tetrazine is not optimal.Empirically optimize the reactant ratio. A good starting point is a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule[1][2].
Reactant Instability/Degradation: Tetrazines, especially those with strong electron-withdrawing groups, can be unstable in aqueous buffers. NHS esters used for labeling are moisture-sensitive and can hydrolyze.Prepare tetrazine solutions fresh. For NHS ester labeling, allow vials to equilibrate to room temperature before opening to prevent condensation and use anhydrous solvents like DMSO or DMF for stock solutions[3][4]. Avoid prolonged storage of reactants in aqueous buffers[5].
Suboptimal Reaction Conditions: Temperature, pH, or solvent may not be ideal for your specific reactants.The optimal pH range is generally 6 to 9[5][6]. While many reactions proceed quickly at room temperature, incubating at 37°C can accelerate slower reactions[2][5]. Polar solvents like PBS often accelerate the reaction compared to non-polar organic solvents[5].
Inactive Labeling Reagents: The TCO or tetrazine moiety was not successfully conjugated to the molecule of interest (e.g., protein).Confirm successful labeling of each component molecule using techniques like LC-MS before proceeding with the ligation reaction. Use amine-free buffers (e.g., phosphate (B84403) buffer) for NHS ester labeling reactions to avoid competing side reactions[1][2].
Slow or Incomplete Reaction Low Reactivity of TCO/Tetrazine Pair: The intrinsic reactivity of the chosen TCO and tetrazine derivatives is low.Select more reactive partners. Highly strained TCOs react faster[5]. Tetrazines with electron-withdrawing groups and minimal steric hindrance are generally more reactive[7][8]. For example, monosubstituted H-tetrazines are typically much more reactive than methyl- or phenyl-substituted tetrazines[7].
Low Reactant Concentration: Reactions at very low concentrations can be slow, even with fast kinetics.While the reaction is efficient at low concentrations, if the reaction is too slow, increasing the concentration of the reactants may be necessary if the application allows[9].
Suboptimal Temperature: The reaction is being performed at a low temperature (e.g., 4°C).Increase the temperature to room temperature or 37°C to enhance the reaction rate[1][5]. However, be mindful of the thermal stability of your biomolecules[5].
Formation of Undesired Byproducts Side Reactions: Highly reactive tetrazines can be prone to nucleophilic attack, leading to the formation of byproducts[7].Ensure the purity of your starting materials. If byproducts are a significant issue, consider using a slightly less reactive but more stable tetrazine derivative. Purification of the final conjugate via methods like size-exclusion chromatography may be required[2].

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent[1][2]. However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your system.

Q2: What factors influence the speed of the TCO-tetrazine reaction?

A2: The reaction kinetics are primarily influenced by the intrinsic reactivity of the specific TCO and tetrazine derivatives used. Key factors include:

  • Electronics: Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate[3][7].

  • Sterics: Smaller substituents on the tetrazine generally lead to higher reactivity[7].

  • Strain: Highly strained TCOs, such as those with additional ring fusion, exhibit significantly faster kinetics[10].

  • Solvent: Polar, aqueous solvents can accelerate the reaction compared to non-polar organic solvents[5].

  • Temperature: Increasing the temperature (e.g., from room temperature to 37°C) will increase the reaction rate[5].

Q3: How can I monitor the progress of my reaction?

A3: The progress of the TCO-tetrazine reaction can be conveniently monitored using a UV-Vis spectrophotometer. Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm). As the reaction proceeds and the tetrazine is consumed, this absorbance will decrease, allowing for real-time tracking of the conjugation[2][3][6]. Aliquots can also be analyzed by LC-MS to confirm product formation and consumption of reactants[5].

Q4: What are the recommended reaction buffers and pH?

A4: The TCO-tetrazine ligation is robust and works well in a variety of buffers. Phosphate-buffered saline (PBS) is a common choice. The reaction is typically performed in a pH range of 6 to 9[5][6]. When labeling proteins or other molecules with amine-reactive NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent the NHS ester from reacting with the buffer components[1][2].

Q5: Is a catalyst required for this reaction?

A5: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic[2]. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging[2].

Quantitative Data on Reaction Kinetics

The second-order rate constants for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available. The kinetics are influenced by the specific structures of the reactants and the solvent.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
3-phenyl-1,2,4,5-tetrazineTCO2,0009:1 Methanol/Water
3,6-dipyridyl-s-tetrazineaxial-TCO-diol(150 ± 8) x 10³Not specified
[¹¹¹In]In-labeled-TzTCO-conjugated CC49 antibody(13 ± 0.08) x 10³PBS, 37°C
Hydrogen-substituted tetrazine (9)TCO30,000PBS, 37°C
Hydrogen-substituted tetrazine (1)TCO26,000PBS, 37°C
General RangeTCO1 - 1x10⁶Various

Note: Rate constants are highly dependent on the specific substituents on both the tetrazine and TCO rings and the reaction conditions.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines a typical workflow for a TCO-tetrazine ligation experiment.

G General Experimental Workflow for TCO-Tetrazine Ligation cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction Setup cluster_2 Step 3: Reaction Monitoring cluster_3 Step 4: Product Analysis & Purification A Dissolve TCO-modified molecule in reaction buffer (e.g., PBS, pH 7.4) C Combine reagents at desired stoichiometry (e.g., 1:1.1 TCO:Tetrazine) A->C B Dissolve Tetrazine-modified molecule in compatible solvent (e.g., DMSO), then dilute in reaction buffer B->C D Incubate at optimal temperature (e.g., Room Temp or 37°C) with gentle mixing C->D E Monitor disappearance of tetrazine absorbance (~520 nm) via UV-Vis D->E F Analyze aliquots by LC-MS to confirm product formation D->F G Purify conjugate if necessary (e.g., SEC, HPLC) E->G F->G

Caption: General experimental workflow for TCO-tetrazine ligation.

Protocol 1: Protein-Protein Ligation

This protocol provides an example for conjugating a TCO-modified protein to a tetrazine-modified protein.

1. Reagent Preparation:

  • Prepare a stock solution of the TCO-modified protein (Protein 1-TCO) in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare a stock solution of the tetrazine-modified protein (Protein 2-Tz) in the same buffer. If the tetrazine is first dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction is minimal (<5%)[5].

2. Reaction Setup:

  • In a microcentrifuge tube, combine Protein 1-TCO and Protein 2-Tz. A slight molar excess (e.g., 1.1 to 2-fold) of the more abundant or less critical protein is often used to ensure complete conjugation of the limiting protein[4].

3. Incubation:

  • Allow the reaction to proceed for 30-60 minutes at room temperature or for up to 2 hours at 4°C[1][2]. For less reactive pairs, incubation can be extended or performed at 37°C[5].

4. Purification and Storage:

  • If necessary, remove any unreacted starting material or excess reagents using size-exclusion chromatography (SEC) or a spin desalting column[2].

  • Store the final protein-protein conjugate at 4°C until ready for use[2].

Signaling Pathways and Logical Relationships

The reactivity in TCO-tetrazine ligations is governed by the principles of inverse-electron-demand Diels-Alder (IEDDA) reactions, where the electronic properties of the dienophile (TCO) and diene (tetrazine) are key.

G Factors Influencing TCO-Tetrazine Reaction Rate cluster_TCO TCO Modifications cluster_Tetrazine Tetrazine Modifications TCO TCO (Dienophile) ReactionRate Increased Reaction Rate TCO->ReactionRate Tetrazine Tetrazine (Diene) Tetrazine->ReactionRate EDG Electron-Donating Groups (EDGs) EDG->TCO increase electron density Strain Increased Ring Strain Strain->TCO destabilize ground state EWG Electron-Withdrawing Groups (EWGs) EWG->Tetrazine decrease electron density Sterics Reduced Steric Hindrance Sterics->Tetrazine improve accessibility

Caption: Factors influencing the rate of TCO-tetrazine reactions.

References

strategies to minimize non-specific binding of TCO probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of trans-cyclooctene (B1233481) (TCO) probes during their experiments.

Troubleshooting Guide: High Background and Non-Specific Binding

High background or non-specific binding is a common issue that can obscure specific signals and lead to inaccurate results. This guide addresses potential causes and provides systematic solutions to troubleshoot these problems.

Issue: High background fluorescence across the entire sample.

Potential Cause Recommended Solution
Probe concentration is too high. Titrate the TCO probe to determine the optimal concentration that maximizes the signal-to-noise ratio. Test a range of dilutions (e.g., 1:100, 1:200, 1:500, 1:1000) to find the ideal balance.[1][2]
Inadequate washing. Increase the number and/or duration of washing steps after probe incubation to more effectively remove unbound probes.[2][3][4] Consider increasing the stringency of the wash buffer.
Ineffective blocking. Optimize the blocking step by testing different blocking agents (e.g., 5% Bovine Serum Albumin (BSA), 5% non-fat dry milk, or commercial blocking solutions).[1][5] The blocking time can also be extended, for instance, to 3 hours or even overnight at 4°C.[1]
Hydrophobic interactions. The inherent hydrophobicity of the TCO group or the attached dye can lead to non-specific binding.[6][7] Including a non-ionic detergent, such as Tween-20 (0.05-0.1%), in the probe dilution and wash buffers can help disrupt these interactions.[1][2][8]

Issue: Non-specific binding in particular anatomical structures or cellular compartments.

Potential Cause Recommended Solution
Electrostatic interactions. High background in areas like connective tissue may be due to charge-based interactions.[1] To counteract this, increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffers.[1][8][9][10] Additives like heparin (100-500 µg/mL) can also be included in the incubation buffer to compete for these charge-based binding sites.[1]
Endogenous factors. Tissues may contain endogenous components that interact non-specifically with the probe.[1] Pre-clearing the probe by incubating the diluted probe solution with a tissue homogenate from an unrelated sample for an hour can help to adsorb these non-specifically binding components. After incubation, centrifuge the solution and use the supernatant for staining.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with TCO probes?

A1: The main reasons for non-specific binding of TCO probes include:

  • Suboptimal Probe Concentration: Using a probe concentration that is too high can lead to increased non-specific interactions after the specific binding sites are saturated.[1]

  • Ineffective Blocking: Failure to adequately block reactive sites in the tissue or cells before adding the probe is a frequent cause of background signal.[1][5]

  • Inadequate Washing: Insufficient or overly gentle washing may not effectively remove all unbound probes.[1][2][3]

  • Probe Properties: The physicochemical properties of the TCO probe, such as hydrophobicity, can contribute to non-specific adhesion to cellular components or substrates.[6][7][11]

  • Electrostatic Interactions: Charged regions of the probe can interact non-specifically with oppositely charged molecules in the sample.[8][10]

Q2: How can I optimize my washing protocol to reduce background?

A2: A rigorous and well-optimized washing protocol is crucial. Consider the following adjustments:

  • Increase Wash Steps: Perform more washes (e.g., 3 to 5 times) after incubating with the TCO probe.[2][4]

  • Increase Wash Duration: Extend the duration of each wash (e.g., 5-10 minutes) to allow for more effective removal of unbound probes.[2][12]

  • Modify Wash Buffer Composition:

    • Detergents: Add a non-ionic detergent like Tween-20 (0.05% to 0.2%) to your wash buffer to reduce hydrophobic interactions.[1][2][8]

    • Salt Concentration: Increase the salt concentration (e.g., up to 500 mM NaCl) to disrupt electrostatic interactions.[1][9][10]

Q3: What role do blocking agents play, and how do I choose the right one?

A3: Blocking agents are used to saturate non-specific binding sites on the sample, thereby preventing the TCO probe from binding indiscriminately.[5] Commonly used blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. The choice of blocking agent can be empirical, and it is often recommended to test a few to see which one performs best for your specific application.[1] Commercial blocking solutions are also available.

Q4: Can the linker attached to the TCO moiety affect non-specific binding?

A4: Yes, the linker can have a significant impact. Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can create a hydration shell around the probe.[1] This can help to shield the hydrophobic TCO group and reduce non-specific interactions with the biological sample.[13] While shorter linkers like PEG2 may offer some benefit, longer PEG chains are generally more effective at minimizing non-specific binding.[1]

Q5: How do I perform a probe titration experiment?

A5: To find the optimal probe concentration, you should perform a serial dilution of your TCO probe. For example, you can prepare dilutions of 1:100, 1:200, 1:500, and 1:1000 in your probe dilution buffer.[1] Then, test each dilution on a separate, identical sample while keeping all other experimental parameters constant. The ideal concentration will be the one that provides a strong specific signal with the lowest possible background.[1]

Experimental Protocols

General Protocol for TCO Probe Staining of Cells
  • Cell Preparation: Culture cells on coverslips or in appropriate imaging dishes.

  • (Optional) Fixation and Permeabilization: If targeting intracellular molecules, fix the cells (e.g., with 4% paraformaldehyde for 15 minutes) and then permeabilize them (e.g., with a permeabilization buffer for 10-15 minutes). Wash three times with PBS after each step.[2]

  • Blocking: To block non-specific binding sites, incubate the cells with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour at room temperature.[2]

  • TCO Probe Incubation: Dilute the TCO probe to its optimal concentration in a suitable reaction buffer. Remove the blocking buffer and add the diluted TCO probe solution to the cells. Incubate for 30-60 minutes at room temperature, protected from light.[2]

  • Washing: Remove the TCO probe solution. Wash the cells three to five times with a wash buffer (e.g., PBS with 0.1% Tween-20), with each wash lasting at least 5 minutes. A final wash with PBS can be performed to remove any residual detergent.[2]

  • Imaging: Mount the coverslips with an appropriate mounting medium for microscopy or resuspend the cells in a suitable buffer for flow cytometry analysis.[2]

Visual Guides

cluster_0 Troubleshooting Workflow for High Background Start High Background Observed Check_Concentration Is Probe Concentration Optimized? Start->Check_Concentration Titrate_Probe Perform Probe Titration Check_Concentration->Titrate_Probe No Check_Washing Are Washing Steps Sufficient? Check_Concentration->Check_Washing Yes Titrate_Probe->Check_Washing Optimize_Washing Optimize Wash Protocol (More steps, longer duration, higher stringency) Check_Washing->Optimize_Washing No Check_Blocking Is Blocking Effective? Check_Washing->Check_Blocking Yes Optimize_Washing->Check_Blocking Optimize_Blocking Optimize Blocking Protocol (Different agent, longer time) Check_Blocking->Optimize_Blocking No End Reduced Background Check_Blocking->End Yes Optimize_Blocking->End

Caption: A flowchart for troubleshooting high background signals.

cluster_1 Factors Contributing to Non-Specific Binding NSB Non-Specific Binding Concentration High Probe Concentration NSB->Concentration Washing Inadequate Washing NSB->Washing Blocking Ineffective Blocking NSB->Blocking Hydrophobicity Probe Hydrophobicity NSB->Hydrophobicity Charge Electrostatic Interactions NSB->Charge

Caption: Key factors that can lead to non-specific binding.

References

long-term storage and stability of (R)-TCO-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of (R)-TCO-OH.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at –20°C, protected from light and moisture.[1][2][3][4] When stored under these conditions in a tightly sealed vial, the product can be stored for up to three years.[2]

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared in anhydrous solvents such as DMSO or DMF.[1][5] For long-term storage, it is recommended to store aliquots in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[2] It is best to make up solutions and use them on the same day whenever possible.

Q3: Is this compound stable in aqueous solutions?

A3: While some highly stable TCO derivatives have shown no isomerization or decomposition in aqueous buffers for up to 14 days, the stability of this compound in aqueous solutions can be concentration-dependent and may be influenced by other components in the buffer.[6] For critical applications, it is advisable to prepare aqueous solutions fresh and use them promptly.

Q4: What factors can lead to the degradation of this compound?

A4: The primary degradation pathway for trans-cyclooctenes is isomerization to the unreactive cis-isomer.[7] This can be promoted by several factors, including:

  • Exposure to light: TCOs are sensitive to light and should be protected from it.[1][4]

  • Presence of thiols: High concentrations of thiols, such as dithiothreitol (B142953) (DTT) or mercaptoethanol, can promote isomerization, potentially through a radical-mediated pathway.[6][7]

  • Copper-containing proteins: Some serum proteins that contain copper can catalyze the isomerization of TCO to its cis-form.[8]

  • Prolonged storage as a neat material: Some more reactive TCO derivatives can be prone to deactivation upon long-term storage as neat materials.[7]

Q5: Can I use this compound for in vivo applications?

A5: Yes, this compound and other TCO derivatives are widely used for in vivo applications due to their high reactivity in bioorthogonal reactions with tetrazines under physiological conditions.[1][6] However, the stability of the specific TCO conjugate in the biological environment should be considered, as isomerization can occur.[8][9]

Troubleshooting Guide

Issue 1: Low or no yield in my tetrazine ligation reaction.

  • Question: I am not getting the expected product yield in my reaction between this compound and a tetrazine-labeled molecule. What could be the cause?

  • Answer: Low reaction yields can stem from several factors related to the stability and handling of this compound:

    • Degradation of this compound: Your this compound may have isomerized to the unreactive cis-isomer. Ensure that it has been stored correctly at -20°C in a dry, dark environment.[1][2] If you are using a stock solution, verify its age and storage conditions. Consider preparing a fresh stock solution from solid material.

    • Incompatible Buffer Components: If your reaction buffer contains high concentrations of thiols (e.g., >1 mM DTT), this can accelerate the isomerization of this compound.[6] If possible, remove or reduce the concentration of thiols prior to the ligation reaction.

    • Impure Reagents: Ensure the purity of both your this compound and your tetrazine-labeled molecule. Impurities can interfere with the reaction.[10]

    • Incorrect Reaction Conditions: Verify the pH and temperature of your reaction. While the reaction is generally robust, extreme pH or temperature could affect the stability of your reactants.

Issue 2: Inconsistent results between experiments.

  • Question: I am observing significant variability in my results when repeating the same experiment. Why might this be happening?

  • Answer: Inconsistent results are often linked to subtle variations in reagent handling and experimental setup:

    • Age and Handling of Stock Solutions: The stability of this compound in solution decreases over time.[2] Using stock solutions of different ages or that have undergone multiple freeze-thaw cycles can lead to variability. It is best practice to use freshly prepared or recently aliquoted solutions.

    • Exposure to Light: Inconsistent exposure of your this compound solutions to light can lead to varying degrees of degradation.[1][4] Always handle TCO-containing reagents in an environment shielded from direct light.

    • Oxygen Exposure: While not as critical as for other reagents, minimizing oxygen exposure by using degassed solvents for your stock solutions can contribute to better reproducibility, as radical-mediated isomerization can be influenced by dissolved oxygen.[7]

Quantitative Stability Data

CompoundConditionTimeStabilityReference
This compound (pure form)-20°C3 yearsStable
This compound (in solvent)-80°C6 monthsStable[2]
This compound (in solvent)-20°C1 monthStable[2]
d-TCO derivative (syn-3a)Phosphate buffered D₂O (pD 7.4), 20 mM14 daysNo isomerization or decomposition[6]
d-TCO derivative (syn-3a)0.5 M in CD₃OD, room temperature3 days5% isomerization[6]
s-TCO30 mM mercaptoethanol in D₂O-PBS (pD 7.4)18.5 hours100% isomerization to cis-isomer

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with this compound and Tetrazine-Fluorophore Ligation

This protocol describes the modification of an antibody with this compound via an NHS ester and subsequent ligation with a tetrazine-conjugated fluorophore.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • (R)-TCO-PEG₄-NHS ester

  • Anhydrous DMSO

  • Tetrazine-fluorophore conjugate

  • Size-exclusion chromatography resin (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer or fluorometer for analysis

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 1-5 mg/mL. Ensure the buffer is amine-free (e.g., no Tris).

  • Preparation of (R)-TCO-PEG₄-NHS Ester Stock Solution:

    • Immediately before use, dissolve the (R)-TCO-PEG₄-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Antibody Modification with this compound:

    • Add a 10-20 fold molar excess of the dissolved (R)-TCO-PEG₄-NHS ester to the antibody solution.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the TCO-labeled Antibody:

    • Remove the excess, unreacted (R)-TCO-PEG₄-NHS ester by size-exclusion chromatography using a resin pre-equilibrated with PBS.

    • Collect the fractions containing the antibody. The successful conjugation can be confirmed by MALDI-TOF mass spectrometry if desired.

  • Tetrazine Ligation:

    • Add a 2-5 fold molar excess of the tetrazine-fluorophore conjugate to the purified TCO-labeled antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Analysis:

    • The successful ligation can be analyzed by SDS-PAGE, observing the fluorescence of the antibody band, or by UV-Vis spectroscopy to detect the absorbance of the fluorophore.

Visualizations

G Degradation Pathway of this compound TCO This compound (reactive trans-isomer) CIS cis-cyclooctenol (unreactive cis-isomer) TCO->CIS Isomerization Factors Promoting Factors Factors->TCO Light Light Light->Factors Thiols Thiols (e.g., DTT) Thiols->Factors Copper Cu-containing proteins Copper->Factors

Caption: Degradation pathway of this compound to its unreactive cis-isomer.

G Experimental Workflow for Antibody Bioconjugation cluster_prep Reagent Preparation cluster_reaction Conjugation & Ligation cluster_analysis Analysis Antibody 1. Prepare Antibody in Amine-Free Buffer Modification 3. Modify Antibody with (R)-TCO-NHS Ester Antibody->Modification TCO_NHS 2. Prepare Fresh (R)-TCO-NHS Ester Stock in DMSO TCO_NHS->Modification Purification 4. Purify TCO-Antibody (Size-Exclusion Chromatography) Modification->Purification Ligation 5. React with Tetrazine-Fluorophore Purification->Ligation Analysis 6. Analyze Conjugate (SDS-PAGE, Spectroscopy) Ligation->Analysis

Caption: General workflow for antibody labeling using this compound.

References

Validation & Comparative

Validating (R)-TCO-OH Protein Conjugation: A Mass Spectrometry-Focused Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins is paramount. The bioorthogonal reaction between (R)-trans-cyclooctenol-hydroxylamine ((R)-TCO-OH) and tetrazine-functionalized molecules stands out for its exceptional kinetics and selectivity.[1][2] Mass spectrometry is an indispensable tool for validating these conjugations, providing detailed insights into the reaction's success and the structural integrity of the resulting bioconjugate.[3][4] This guide provides a comprehensive overview of validating this compound protein conjugation by mass spectrometry, compares it with alternative methods, and offers detailed experimental protocols.

Introduction to this compound Protein Conjugation

The inverse-electron demand Diels-Alder cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its rapid reaction rates (k > 800 M⁻¹s⁻¹) and the ability to proceed in complex biological environments without the need for a catalyst.[2][5] This makes it ideal for labeling sensitive biological molecules.[5] this compound, an amine-reactive TCO derivative, can be readily attached to proteins, typically at lysine (B10760008) residues, preparing them for rapid and specific conjugation with tetrazine-labeled molecules of interest, such as fluorophores, drugs, or other proteins.

Mass Spectrometry for Validation

Mass spectrometry (MS) is a powerful analytical technique for characterizing protein conjugates.[4] It allows for:

  • Confirmation of Conjugation: Detecting the mass shift corresponding to the addition of the TCO linker and the subsequent tetrazine-labeled molecule.[6]

  • Determination of Labeling Stoichiometry: Quantifying the average number of conjugated molecules per protein, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).[7]

  • Identification of Conjugation Sites: Pinpointing the specific amino acid residues that have been modified.

  • Assessment of Structural Integrity: Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal changes in protein conformation upon conjugation.[8]

Experimental Workflow and Protocols

The overall process involves functionalizing the protein with this compound, reacting it with a tetrazine-labeled molecule, and then analyzing the product by mass spectrometry.

experimental_workflow cluster_conjugation Protein Conjugation cluster_validation Mass Spectrometry Validation Protein Protein of Interest TCO_Protein This compound Functionalized Protein Protein->TCO_Protein this compound-NHS ester Conjugate Protein Conjugate TCO_Protein->Conjugate Diels-Alder Cycloaddition Tetrazine_Molecule Tetrazine-Labeled Molecule Tetrazine_Molecule->Conjugate MS_Analysis Mass Spectrometry Analysis (e.g., LC-MS, MALDI-TOF) Conjugate->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis Validation Validated Conjugate Data_Analysis->Validation ms_validation_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_output Data Output & Interpretation Conjugate Protein Conjugate Intact Intact Protein Sample Conjugate->Intact Digested Digested Peptides Conjugate->Digested Protease Digestion Intact_MS Intact Mass Analysis (e.g., ESI-TOF, MALDI-TOF) Intact->Intact_MS Peptide_MS Peptide Mapping (LC-MS/MS) Digested->Peptide_MS DOL Degree of Labeling Intact_MS->DOL Mass_Confirmation Mass Confirmation Intact_MS->Mass_Confirmation Site_ID Site Identification Peptide_MS->Site_ID

References

Confirming TCO Labeling: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging the power of bioorthogonal chemistry, confirming the successful labeling of biomolecules with trans-cyclooctene (B1233481) (TCO) is a critical step. This guide provides a comparative overview of common analytical techniques used for this purpose, with a focus on gel electrophoresis. We present experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

Gel Electrophoresis: A Visual Confirmation of Labeling

Gel electrophoresis, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), offers a straightforward and widely accessible method for visually confirming TCO labeling. The principle lies in the mobility shift of the labeled protein. When a protein is successfully conjugated to a TCO-containing moiety, such as a PEGylated TCO, its molecular weight increases. This increase in mass results in a slower migration through the gel matrix compared to the unlabeled protein, appearing as a distinct band at a higher molecular weight.

Quantitative Analysis with Densitometry

While primarily qualitative, SDS-PAGE can provide semi-quantitative data through densitometry. By measuring the intensity of the protein bands corresponding to the labeled and unlabeled species, one can estimate the labeling efficiency.[1][2][3]

Table 1: Comparison of Analytical Techniques for TCO Labeling Confirmation

FeatureSDS-PAGE with DensitometryMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation by molecular weight, visualized by staining.Measurement of mass-to-charge ratio of ionized molecules.Separation based on physicochemical properties (e.g., hydrophobicity).
Information Provided Visual confirmation of labeling (band shift), estimation of labeling efficiency.Precise mass of labeled and unlabeled protein, confirmation of site-specific labeling, determination of labeling stoichiometry.[4]Separation and quantification of labeled and unlabeled species, assessment of purity.[5][6][7]
Sensitivity Nanogram range, dependent on staining method.[8]High (attomole to femtomole range).[4]High, dependent on the detector.
Quantitative Accuracy Semi-quantitative, can be influenced by staining inconsistencies.[8]Highly accurate and quantitative, especially with internal standards.[4][9]Highly accurate and reproducible for quantification.
Throughput High, multiple samples can be run on a single gel.Lower, sample preparation can be extensive.[10]Moderate to high, depending on the run time and autosampler capacity.
Cost Low initial equipment cost.High initial equipment cost.Moderate to high initial equipment cost.
Expertise Required Basic laboratory skills.Specialized training required for operation and data analysis.Moderate expertise required for method development and operation.

Alternative Confirmation Methods

While gel electrophoresis is a valuable tool, other techniques offer more precise and quantitative data.

  • Mass Spectrometry (MS): Provides unambiguous confirmation of labeling by detecting the precise mass increase corresponding to the TCO label. It can also identify the specific site of labeling and determine the distribution of singly and multiply labeled species.[4]

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), can separate the labeled protein from the unlabeled protein and other reaction components. The peak areas can be used for accurate quantification of labeling efficiency and assessment of product purity.[5][6][7]

Experimental Protocols

Protocol 1: SDS-PAGE Mobility Shift Assay for TCO-PEG Labeling Confirmation

This protocol describes the confirmation of TCO labeling of a protein with a TCO-PEG derivative.

Materials:

  • TCO-labeled protein sample

  • Unlabeled protein control

  • Laemmli sample buffer (2X)

  • Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other suitable protein stain

  • Destaining solution

  • Gel imaging system

Procedure:

  • Sample Preparation:

    • In separate microcentrifuge tubes, mix equal amounts of the TCO-labeled protein and the unlabeled control protein with 2X Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus according to the manufacturer's instructions.

    • Load the protein molecular weight standards, the unlabeled protein control, and the TCO-labeled protein sample into separate wells of the polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.

  • Staining and Destaining:

    • Carefully remove the gel from the cassette and place it in a staining tray.

    • Add Coomassie Brilliant Blue stain and incubate with gentle agitation for 1 hour.

    • Remove the stain and add destaining solution. Gently agitate until the protein bands are clearly visible against a clear background.

  • Imaging and Analysis:

    • Image the gel using a gel documentation system.

    • Compare the migration of the TCO-labeled protein to the unlabeled control. A band shift to a higher molecular weight in the labeled sample lane confirms successful conjugation.

    • For semi-quantitative analysis, use densitometry software (e.g., ImageJ) to measure the intensity of the labeled and unlabeled protein bands.[1][2][3]

Protocol 2: Mass Spectrometry Analysis of TCO-Labeled Protein

This protocol provides a general workflow for confirming TCO labeling by mass spectrometry.

Materials:

  • TCO-labeled protein sample, purified from excess labeling reagents

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Appropriate solvents and matrices for the chosen mass spectrometer

Procedure:

  • Sample Preparation:

    • Ensure the TCO-labeled protein sample is desalted and in a buffer compatible with mass spectrometry (e.g., ammonium (B1175870) bicarbonate or water).

  • Mass Spectrometry Analysis:

    • Prepare the sample for analysis according to the instrument manufacturer's instructions. For ESI-MS, the sample is typically infused directly. For MALDI-MS, the sample is co-crystallized with a matrix on a target plate.

    • Acquire the mass spectrum of the labeled protein.

  • Data Analysis:

    • Determine the molecular weight of the major species in the spectrum.

    • Compare the observed molecular weight to the theoretical molecular weight of the unlabeled protein.

    • The mass difference should correspond to the mass of the TCO-label that was added. Multiple additions of the label can also be identified.

Protocol 3: HPLC Analysis of TCO-Labeled Protein

This protocol outlines the use of reverse-phase HPLC to analyze a TCO-labeled protein.

Materials:

  • TCO-labeled protein reaction mixture

  • Unlabeled protein control

  • HPLC system with a UV detector and a C4 or C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Method Setup:

    • Equilibrate the HPLC column with a low percentage of Mobile Phase B.

    • Set the UV detector to monitor at 280 nm (for protein) and potentially a wavelength corresponding to the TCO-label if it has a chromophore.

  • Sample Analysis:

    • Inject the unlabeled protein control to determine its retention time.

    • Inject the TCO-labeled protein reaction mixture.

    • Run a linear gradient of increasing Mobile Phase B to elute the proteins. A typical gradient might be 5% to 95% B over 30 minutes.

  • Data Analysis:

    • Analyze the resulting chromatogram. The labeled protein should have a different retention time (typically eluting later due to increased hydrophobicity) than the unlabeled protein.

    • Integrate the peak areas of the labeled and unlabeled protein to calculate the labeling efficiency.

Visualizing the Workflow and Comparison

To better illustrate the experimental processes and their relationships, the following diagrams were generated using Graphviz.

G cluster_0 TCO Labeling Confirmation Workflow Protein Protein of Interest Reaction Bioorthogonal Reaction Protein->Reaction TCO_Label TCO Labeling Reagent TCO_Label->Reaction Labeled_Protein TCO-Labeled Protein Reaction->Labeled_Protein Purification Purification Labeled_Protein->Purification Analysis Analysis Method Purification->Analysis G cluster_1 Comparison of Confirmation Methods Analysis TCO-Labeled Protein Sample SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Visual Confirmation (Mobility Shift) Mass_Spec Mass Spectrometry Analysis->Mass_Spec Precise Mass Determination HPLC HPLC Analysis->HPLC Quantitative Separation

References

A Head-to-Head Comparison: (R)-TCO-OH vs. DBCO for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of click chemistry reagents is paramount. This guide provides an objective, data-driven comparison of two prominent bioorthogonal ligation partners: (R)-TCO-OH, which participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, and Dibenzocyclooctyne (DBCO), a key player in strain-promoted alkyne-azide cycloaddition (SPAAC).

The selection of a bioorthogonal pair is a critical decision that influences reaction efficiency, conjugate stability, and ultimately, the success of applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs). This guide delves into the key performance metrics of the this compound/tetrazine and DBCO/azide systems, presenting quantitative data, detailed experimental protocols, and visual workflows to inform your selection process.

At a Glance: Key Performance Metrics

FeatureThis compound with TetrazineDBCO with AzideKey Considerations
**Reaction Kinetics (k₂) **Extremely Fast (up to 10⁶ M⁻¹s⁻¹)[1][2]Fast (0.31 - 2.1 M⁻¹s⁻¹)[1][3]TCO-tetrazine ligation is orders of magnitude faster, enabling rapid labeling at low concentrations.
Reagent Stability TCO can isomerize; Tetrazines can degrade with reducing agents.[4][5]DBCO can react with thiols (e.g., GSH).[5]Stability is context-dependent; choice of reagents and buffer conditions are critical.
Conjugate Stability Dihydropyridazine product can be susceptible to oxidation/rearrangement.[4]Triazole product is exceptionally stable.[6][7]The triazole linkage from SPAAC is generally considered more robust for long-term applications.
Solubility Generally requires organic co-solvents or PEGylation for aqueous solubility.[4][8]Sparingly soluble in water; often requires organic co-solvents or PEGylation.[9][10][11]Both reagents can present solubility challenges that may necessitate formulation optimization.
Hydrophobicity (cLogP) TCO-OH cLogP ≈ 1.95[4]DBCO-acid cLogP ≈ 2.80[12]The higher hydrophobicity of DBCO may influence the properties of the final bioconjugate.

Reaction Kinetics: A Tale of Two Speeds

The most striking difference between the two systems lies in their reaction kinetics. The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][2] In contrast, the SPAAC reaction of DBCO with azides, while still fast, is significantly slower, with rate constants typically in the range of 0.31 to 2.1 M⁻¹s⁻¹.[1][3]

This vast difference in reaction speed has significant practical implications. The ultra-fast kinetics of the TCO-tetrazine ligation allow for efficient conjugation at very low reactant concentrations, which is highly advantageous for in vivo applications and for labeling low-abundance biomolecules.

Reaction Kinetics Comparison cluster_kinetics Second-Order Rate Constants TCO_Tetrazine TCO + Tetrazine Product_TCO Dihydropyridazine TCO_Tetrazine->Product_TCO IEDDA DBCO_Azide DBCO + Azide Product_DBCO Triazole DBCO_Azide->Product_DBCO SPAAC Kinetics_TCO k₂ ≈ 10³ - 10⁶ M⁻¹s⁻¹ Kinetics_DBCO k₂ ≈ 1 M⁻¹s⁻¹ Antibody Conjugation Workflow cluster_tco This compound / Tetrazine Pathway cluster_dbco DBCO / Azide Pathway mAb_Tz 1. Introduce Tetrazine to mAb TCO_Probe 2. Prepare this compound Probe mAb_Tz->TCO_Probe React_Tco 3. IEDDA Reaction TCO_Probe->React_Tco Purify_Tco 4. Purify Conjugate React_Tco->Purify_Tco mAb_Azide 1. Introduce Azide to mAb DBCO_Probe 2. Prepare DBCO Probe mAb_Azide->DBCO_Probe React_Dbco 3. SPAAC Reaction DBCO_Probe->React_Dbco Purify_Dbco 4. Purify Conjugate React_Dbco->Purify_Dbco

References

A Comparative Guide to the Reaction Kinetics of Trans-Cyclooctene (TCO) Derivatives in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine derivatives stands as a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and high specificity in complex biological environments.[1][2] The continuous development of novel TCO derivatives has pushed the boundaries of this powerful ligation chemistry, offering a spectrum of reactivities and stabilities tailored for diverse applications, from in vivo imaging to targeted drug release.[3] This guide provides a comparative analysis of the reaction kinetics of various TCO derivatives, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.

The reactivity of TCO derivatives is primarily governed by the degree of ring strain.[4][5] Modifications that increase this strain, such as the introduction of cis-fused rings, lead to a pre-distorted conformation of the dienophile that more closely resembles the transition state of the IEDDA reaction, thereby accelerating the kinetics.[3] Stereochemistry and the inclusion of heteroatoms also play a significant role in modulating reactivity and stability.[4]

Kinetic Data Comparison

The following table summarizes the second-order rate constants (k₂) for the reaction of various TCO derivatives with different tetrazine partners. It is important to note that reaction conditions, such as solvent and temperature, can influence the observed kinetics.

TCO DerivativeTetrazine Derivativek₂ (M⁻¹s⁻¹)Reaction Conditions
TCO3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine26,000PBS, 37°C[6]
TCO3,6-di-(2-pyridyl)-s-tetrazine2,0009:1 Methanol/Water[6]
TCO-OH5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine (Tz)210PBS, pH 7.4, 37°C[7]
sTCO (anti)Water-soluble diphenyl-s-tetrazine analog2.86 x 10⁵Water[8]
sTCO (anti)Di-2-pyridyl-s-tetrazine analog3.3 x 10⁶Water[8]
d-TCO-(27-fold rate enhancement vs. TCO)-[3]
Axial TCO-carbamateDipyridyl-tetrazine57.7Not specified[6]
Equatorial TCO-carbamateDipyridyl-tetrazine(4 times less reactive than axial)-[3]
a-TCO-(Faster kinetics than TCO, oxo-TCO, and d-TCO)-[3]

Experimental Protocols

General Protocol for Determining Reaction Kinetics via Stopped-Flow Spectrophotometry

This protocol outlines a common method for measuring the second-order rate constants of TCO-tetrazine ligations by monitoring the disappearance of the characteristic tetrazine absorbance.

1. Materials and Reagents:

  • TCO derivative of interest

  • Tetrazine derivative of interest (e.g., a derivative with a strong absorbance in the visible region, around 510-550 nm)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Organic Solvent (e.g., DMSO or DMF for preparing stock solutions)

  • Stopped-flow spectrophotometer

2. Preparation of Stock Solutions:

  • Prepare a concentrated stock solution of the TCO derivative in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Prepare a concentrated stock solution of the tetrazine derivative in the same organic solvent (e.g., 1 mM in DMSO).

  • Note: The precise concentrations should be determined based on the expected reaction rate and the extinction coefficient of the tetrazine.

3. Kinetic Measurement:

  • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[6][9]

  • Dilute the TCO and tetrazine stock solutions in the reaction buffer to their final working concentrations. To ensure pseudo-first-order conditions, the TCO derivative should be in at least a 10-fold excess.

  • Load the TCO solution into one syringe of the stopped-flow instrument and the tetrazine solution into the other.

  • Rapidly mix the two solutions and monitor the decrease in absorbance of the tetrazine at its λmax (typically 510-550 nm) over time.[1][9]

  • Collect the absorbance data until the reaction is complete.

4. Data Analysis:

  • Fit the absorbance versus time data to a pseudo-first-order exponential decay equation to obtain the observed rate constant (k_obs).

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO derivative (the reactant in excess).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis prep_tco Prepare TCO Stock Solution dilute Dilute Reactants in Buffer prep_tco->dilute prep_tz Prepare Tetrazine Stock Solution prep_tz->dilute mix Mix in Stopped-Flow Spectrophotometer dilute->mix monitor Monitor Absorbance Decrease mix->monitor fit_data Fit to Pseudo-First-Order Decay monitor->fit_data calc_k2 Calculate Second-Order Rate Constant (k₂) fit_data->calc_k2

Caption: Workflow for determining TCO-tetrazine reaction kinetics.

reactivity_factors cluster_structural Structural Factors cluster_electronic Electronic Factors reactivity TCO Reactivity ring_strain Increased Ring Strain (e.g., sTCO, d-TCO) ring_strain->reactivity Increases stereochem Stereochemistry (Axial vs. Equatorial) stereochem->reactivity Modulates substituents Electron-Donating/ Withdrawing Groups substituents->reactivity Influences heteroatoms Inclusion of Heteroatoms heteroatoms->reactivity Affects

Caption: Key factors influencing the reactivity of TCO derivatives.

References

A Researcher's Guide to Click Chemistry Reagents for Live-Cell Imaging: (R)-TCO-OH in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to visualize molecular processes within living cells is paramount. Bioorthogonal click chemistry has emerged as a powerful tool for this purpose, enabling the precise labeling of biomolecules with fluorescent probes in their native environment. Among the diverse array of click chemistry reagents, (R)-TCO-OH, a trans-cyclooctene (B1233481) derivative, has garnered significant attention. This guide provides an objective comparison of this compound with other commonly used click chemistry reagents for live-cell imaging, supported by experimental data and detailed protocols.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained trans-cyclooctene (TCO) is one of the fastest bioorthogonal reactions known, making it highly suitable for dynamic studies in living systems.[1][2] This reaction, along with the strain-promoted azide-alkyne cycloaddition (SPAAC), forms the cornerstone of modern live-cell imaging techniques that rely on click chemistry.[3][4] Reagents like this compound, dibenzocyclooctyne (DBCO), and bicyclo[6.1.0]nonyne (BCN) are key players in these reactions, each with its own set of advantages and disadvantages.[3][5][6]

Comparative Analysis of Leading Click Chemistry Reagents

The choice of a click chemistry reagent for live-cell imaging hinges on several factors, including reaction kinetics, stability, cell permeability, and potential for non-specific background staining. The following tables provide a quantitative comparison of this compound with other popular reagents.

ReagentReaction PartnerReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
This compound TetrazineiEDDA~210 - 30,000[7][8]High reactivity, good aqueous solubility due to the hydroxyl group, but potential for isomerization to the less reactive cis-isomer.[2][9][10]
DBCO Azide (B81097)SPAAC~0.1[3]Good stability, widely used for SPAAC reactions, but slower kinetics compared to iEDDA reactions.[3][11]
BCN AzideSPAACVariable, can be slower than DBCOAnother common SPAAC reagent, its reactivity can be influenced by its specific structure.[5][6]
BCN TetrazineiEDDANearly as fast as TCO with some tetrazines[12]Can participate in iEDDA reactions, offering versatility.
Norbornene TetrazineiEDDASlower than TCO[13][14]One of the earliest strained alkenes used in iEDDA, but generally superseded by the faster TCOs.

Table 1: Comparison of Reaction Kinetics and Key Features. The rate constants can vary depending on the specific tetrazine or azide partner and reaction conditions.

ReagentStability in Biological MediaPotential for Side Reactions/BackgroundCell Permeability
This compound Susceptible to isomerization to the unreactive cis-isomer, especially in the presence of thiols or serum components.[2][10] This can be mitigated by using more stable derivatives or silver complexes.[10][15]Low intrinsic background fluorescence.The hydroxyl group enhances hydrophilicity, which can be beneficial for solubility but may affect membrane permeability depending on the overall molecule.
DBCO Generally stable.Low background.Good cell permeability.
BCN Generally stable.Low background.Good cell permeability.
Norbornene Stable.Low background.Good cell permeability.

Table 2: Stability, Background, and Permeability Profile.

Experimental Workflows and Signaling Pathways

The application of these reagents in live-cell imaging typically follows a pre-targeting strategy. A biomolecule of interest is first labeled with one of the click chemistry handles (e.g., TCO, DBCO, or BCN) through metabolic labeling, genetic incorporation of unnatural amino acids, or antibody conjugation. Subsequently, a fluorescent probe carrying the complementary reactive group (e.g., tetrazine or azide) is introduced, leading to a rapid and specific "click" reaction at the target site.

experimental_workflow cluster_step1 Step 1: Introducing the Bioorthogonal Handle cluster_step2 Step 2: Labeling the Target cluster_step3 Step 3: Click Reaction cluster_step4 Step 4: Imaging Metabolic_Labeling Metabolic Labeling Target Target Biomolecule (Protein, Glycan, etc.) Metabolic_Labeling->Target UAA Unnatural Amino Acid Incorporation UAA->Target Antibody_Conjugation Antibody Conjugation Antibody_Conjugation->Target Reaction Bioorthogonal Click Reaction Target->Reaction Click_Reagent Add Fluorescent Probe (e.g., Tetrazine-Fluorophore) Click_Reagent->Reaction Imaging Live-Cell Imaging (Confocal, STED, etc.) Reaction->Imaging

Caption: A generalized experimental workflow for live-cell imaging using click chemistry.

The choice between iEDDA and SPAAC pathways depends on the specific experimental requirements, with the TCO-tetrazine ligation offering superior speed for capturing rapid biological processes.

reaction_pathways cluster_iEDDA Inverse-Electron-Demand Diels-Alder (iEDDA) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) TCO This compound iEDDA_Product Fluorescently Labeled Product (Dihydropyridazine) TCO->iEDDA_Product [4+2] Cycloaddition (Fast) Tetrazine Tetrazine-Fluorophore Tetrazine->iEDDA_Product DBCO_BCN DBCO or BCN SPAAC_Product Fluorescently Labeled Product (Triazole) DBCO_BCN->SPAAC_Product [3+2] Cycloaddition (Slower) Azide Azide-Fluorophore Azide->SPAAC_Product

Caption: Comparison of iEDDA and SPAAC reaction pathways for bioorthogonal labeling.

Detailed Experimental Protocols

The following are example protocols for live-cell labeling using TCO-tetrazine ligation and DBCO-azide ligation. Researchers should optimize concentrations and incubation times for their specific cell type and target biomolecule.

Protocol 1: Live-Cell Labeling via TCO-Tetrazine Ligation

This protocol describes a pre-targeting approach where cells are first labeled with a TCO-modified molecule, followed by incubation with a tetrazine-conjugated fluorophore.

Materials:

  • Cells expressing the target biomolecule modified with a TCO group.

  • Tetrazine-conjugated fluorophore (e.g., Cy5-tetrazine) stock solution (1 mM in DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Cell Preparation: Culture cells expressing the TCO-modified target biomolecule on a suitable imaging dish (e.g., glass-bottom dish).

  • Staining Solution Preparation: Prepare the tetrazine-fluorophore staining solution by diluting the stock solution in complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[16]

  • Labeling: Remove the culture medium from the cells and add the tetrazine-fluorophore staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[16] Due to the fast kinetics of the TCO-tetrazine reaction, shorter incubation times are often sufficient.[17]

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound fluorophore.[18]

  • Imaging: Add fresh, pre-warmed culture medium to the cells and proceed with live-cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[16] Time-lapse imaging can be initiated immediately to capture dynamic processes.

Protocol 2: Live-Cell Labeling via DBCO-Azide (SPAAC) Ligation

This protocol outlines a similar pre-targeting strategy using the SPAAC reaction between a DBCO-modified target and an azide-conjugated fluorophore.

Materials:

  • Cells expressing the target biomolecule modified with a DBCO group.

  • Azide-conjugated fluorophore (e.g., AF488-azide) stock solution (1-5 mM in DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Cell Preparation: Culture cells expressing the DBCO-modified target biomolecule on an imaging-compatible dish.

  • Staining Solution Preparation: Prepare the azide-fluorophore staining solution by diluting the stock solution in complete cell culture medium to a final concentration of 5-25 µM.

  • Labeling: Remove the existing medium and add the azide-fluorophore staining solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. Longer incubation times may be required compared to the TCO-tetrazine ligation due to the slower kinetics of the SPAAC reaction.[15]

  • Washing: Wash the cells three times with pre-warmed PBS or complete culture medium to minimize background fluorescence from unbound probe.[19]

  • Imaging: Add fresh, pre-warmed culture medium and image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters.

Conclusion

The selection of a click chemistry reagent for live-cell imaging is a critical decision that impacts the quality and feasibility of an experiment. This compound, in partnership with tetrazines, offers exceptionally fast reaction kinetics, making it an excellent choice for capturing dynamic cellular events.[7] However, researchers must consider its potential for isomerization and take steps to mitigate this instability.[10] For applications where reaction speed is less critical and stability is paramount, SPAAC reagents like DBCO and BCN remain robust and reliable alternatives.[3] By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed choice of click chemistry reagents to best suit their live-cell imaging needs.

References

High-Performance Liquid Chromatography (HPLC) for TCO-Tetrazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the HPLC Analysis of TCO-Tetrazine Reaction Products

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid kinetics and high specificity in complex biological environments.[1][2] This "click" reaction is extensively used in drug development, in vivo imaging, and the creation of antibody-drug conjugates (ADCs).[2][3] Given the precise stoichiometric requirements and the need to confirm successful conjugation, robust analytical methods are paramount. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for monitoring reaction progress, quantifying yields, and characterizing the resulting products.

This guide provides an objective comparison of HPLC with alternative analytical techniques for TCO-tetrazine ligation products, supported by experimental data and detailed protocols.

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. In the context of the TCO-tetrazine reaction, it is used to resolve the starting materials (the TCO-functionalized molecule and the tetrazine) from the final conjugate (dihydropyridazine or its oxidized pyridazine (B1198779) form).[4][5]

The reaction can be monitored by observing the disappearance of the reactant peaks and the appearance of a new product peak in the chromatogram.[6] Quantification is achieved by integrating the peak areas, which correspond to the concentration of each species.[5] A significant advantage is the ability to couple HPLC with mass spectrometry (HPLC-MS), which provides mass information to confirm the identity of the product.[5]

Detailed Experimental Protocol: HPLC Analysis

This protocol outlines a general procedure for analyzing the reaction between a TCO-modified peptide and a tetrazine derivative.

1. Materials and Reagents:

  • TCO-modified peptide

  • Tetrazine derivative (e.g., methyltetrazine-NHS ester)

  • Solvent for reaction: Phosphate-buffered saline (PBS), pH 7.4, or an organic solvent like DMSO/water mixture.[5][7]

  • HPLC Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water

  • HPLC Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile (ACN)

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Reaction Setup:

  • Dissolve the TCO-modified peptide in the chosen reaction buffer to a known concentration (e.g., 50 nmol).[4]

  • Dissolve the tetrazine derivative in a compatible solvent (like DMSO) and add it to the peptide solution, typically in a slight molar excess (e.g., 1.5-2 equivalents).[5]

  • Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10 minutes to 1 hour).[4][8] For kinetic analysis, time points are taken at regular intervals.[5]

3. HPLC Instrumentation and Conditions:

  • Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector, and optionally coupled to a Mass Spectrometer (MS).[4][5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-40°C

  • Detection Wavelengths:

    • Monitor the disappearance of the tetrazine at its characteristic wavelength (typically ~520 nm).[7][9]

    • Monitor the appearance of the product and the TCO-peptide at a lower wavelength, such as 254 nm, 280 nm, or ~308 nm.[4][9]

  • Gradient Elution (Example):

    Time (min) % Mobile Phase A (Water/TFA) % Mobile Phase B (ACN/TFA)
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

4. Data Analysis:

  • Identify the peaks corresponding to the TCO-peptide, the tetrazine, and the reaction product based on their retention times.

  • Confirm the identity of the product peak using HPLC-MS if available.[10]

  • Calculate the reaction conversion or yield by comparing the integrated peak area of the product to the initial peak area of the limiting reactant.

Experimental Workflow for HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Interpretation prep_reactants Prepare Reactants (TCO-Molecule, Tetrazine) initiate_reaction Initiate Reaction (e.g., PBS, 37°C) prep_reactants->initiate_reaction quench_sample Quench/Dilute Aliquot (at time points) initiate_reaction->quench_sample inject_sample Inject Sample onto C18 Column quench_sample->inject_sample Transfer to Vial gradient_elution Gradient Elution (ACN/Water) inject_sample->gradient_elution uv_ms_detection UV-Vis & MS Detection gradient_elution->uv_ms_detection get_chromatogram Generate Chromatogram uv_ms_detection->get_chromatogram integrate_peaks Identify & Integrate Peaks (Reactants, Product) get_chromatogram->integrate_peaks quantify Quantify Yield/ Conversion Rate integrate_peaks->quantify G TCO TCO-R1 plus + Intermediate Dihydropyridazine (Unstable Intermediate) TCO->Intermediate Tetrazine Tetrazine-R2 arrow1 IEDDA Cycloaddition (k₂) Tetrazine->Intermediate arrow1->Intermediate arrow2 Oxidation (-N₂) Intermediate->arrow2 Product Pyridazine Product (Stable Conjugate) arrow2->Product

References

The Stability Showdown: A Comparative Guide to TCO and Other Strained Alkynes in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioorthogonal chemistry, the choice of a strained alkyne is critical. This guide provides an objective comparison of the stability of trans-cyclooctene (B1233481) (TCO) and its derivatives against other commonly used strained alkynes, supported by experimental data to inform your selection process.

The advent of strain-promoted azide-alkyne cycloaddition (SPAAC) has revolutionized bioconjugation by enabling catalyst-free ligation in complex biological environments.[1][2] At the heart of this technology are strained alkynes, whose reactivity is driven by the release of ring strain.[1] However, this inherent reactivity can also lead to instability, posing a significant challenge for in vivo applications and long-term storage.[3] This guide focuses on the comparative stability of TCO, a widely used strained alkene in inverse-electron-demand Diels-Alder (IEDDA) reactions, and various strained alkynes, providing a data-driven overview of their performance under physiologically relevant conditions.

Comparative Stability Data

The stability of strained alkynes is often a trade-off with their reactivity.[2] Highly reactive compounds may be more susceptible to degradation or isomerization to less reactive or unreactive forms. The following table summarizes key quantitative data on the stability and reactivity of TCO and other strained alkynes based on published experimental findings.

CompoundClassSecond-Order Rate Constant (k₂) with Tetrazine (M⁻¹s⁻¹)Stability Characteristics
TCO (trans-cyclooctene) Strained Alkene> 1,000Can isomerize to the unreactive cis-isomer in the presence of thiols and copper-containing serum proteins.[3] Almost complete conversion to cis-isomer in 50% fresh mouse serum at 37°C within 7 hours.[3]
s-TCO (cyclopropane-fused TCO) Strained Alkene3,300,000 (with a water-soluble 3,6-dipyridyl-s-tetrazine in H₂O at 25°C)[4]More susceptible to thiol-promoted isomerization than d-TCO and standard TCO.[4] Shelf-life can be extended by protection as stable Ag(I) metal complexes.[3]
d-TCO (cis-dioxolane-fused TCO) Strained Alkene366,000 (with a water-soluble 3,6-dipyridyl-s-tetrazine in H₂O at 25°C)[4]Crystalline, bench-stable solids. Stable in aqueous solution, blood serum, and in the presence of thiols in buffered solution.[4][5] After 4 days in human serum at room temperature, >97% remained as the trans-isomer.[6]
BCN (Bicyclononyne) Strained Alkyne- (Used in SPAAC)Significantly more stable to glutathione (B108866) (GSH) than DBCO, with a half-life of ~6 hours.[2] However, it shows poor long-term stability across several reaction conditions.[2]
DBCO (Dibenzocyclooctyne) Strained Alkyne- (Used in SPAAC)Half-life of 71 minutes in the presence of glutathione (GSH).[2] Also shows instability towards TCEP over a 24-hour period.[2]

Experimental Protocols

The assessment of strained alkyne stability is crucial for predicting their behavior in experimental settings. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Stability Assessment in Serum

This protocol is designed to evaluate the stability of a strained alkyne in a biologically relevant matrix.

Objective: To determine the rate of isomerization or degradation of a strained alkyne in the presence of serum components.

Materials:

  • Strained alkyne of interest (e.g., TCO, s-TCO, d-TCO)

  • Fresh mouse or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of the strained alkyne in a minimal amount of a biocompatible organic solvent (e.g., DMSO) and dilute it to the final desired concentration in 50% fresh serum (v/v in PBS).

  • Incubate the sample at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 7, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench any reaction by adding a protein precipitation agent (e.g., cold acetonitrile).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the remaining amount of the parent strained alkyne and identify any degradation or isomerization products (e.g., cis-cyclooctene).

  • The half-life (t₁/₂) of the strained alkyne can be calculated by plotting the concentration of the parent compound versus time and fitting the data to a first-order decay model.

Protocol 2: Thiol Stability Assay

This protocol assesses the stability of strained alkynes in the presence of reducing agents commonly found in biological systems.

Objective: To quantify the reactivity of a strained alkyne towards thiols.

Materials:

  • Strained alkyne of interest

  • Glutathione (GSH) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Nuclear Magnetic Resonance (NMR) spectrometer or HPLC system

Procedure:

  • Dissolve the strained alkyne in the reaction buffer to a known concentration.

  • Add a solution of the thiol (e.g., GSH or TCEP) to the strained alkyne solution to a final concentration representative of physiological conditions (e.g., 1-10 mM for GSH).

  • Monitor the reaction over time (e.g., 24 hours) at a constant temperature (e.g., 25°C or 37°C).

  • For NMR analysis: Acquire spectra at regular intervals to observe the disappearance of signals corresponding to the parent strained alkyne and the appearance of new signals from the product(s).

  • For HPLC analysis: Follow the procedure outlined in Protocol 1 (steps 3-7) to quantify the remaining strained alkyne.

  • Calculate the kinetic half-life of the compound under these conditions.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental logic, the following diagrams illustrate key processes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Time-Course Analysis cluster_results Data Interpretation StrainedAlkyne Strained Alkyne Stock ReactionMix Reaction Mixture StrainedAlkyne->ReactionMix Buffer Reaction Buffer (e.g., PBS, Serum) Buffer->ReactionMix Stressor Stressor (e.g., Thiol, 37°C) Stressor->ReactionMix Incubation Incubation at Controlled Temperature ReactionMix->Incubation Aliquots Collect Aliquots at Time Points Incubation->Aliquots Quench Quench Reaction Aliquots->Quench Analysis Analytical Separation (e.g., HPLC, NMR) Quench->Analysis Data Data Acquisition Analysis->Data Quantification Quantify Parent Compound Data->Quantification Kinetics Calculate Half-Life (t½) Quantification->Kinetics Comparison Compare Stability of Different Alkynes Kinetics->Comparison

Caption: Workflow for comparative stability analysis of strained alkynes.

Conclusion

The selection of a strained alkyne for bioorthogonal applications requires a careful balance between reactivity and stability. While highly strained compounds like s-TCO offer exceptionally fast kinetics, their stability, particularly in the presence of thiols, can be a limiting factor.[4] In contrast, derivatives such as d-TCO have been engineered to provide enhanced stability in biological media without a drastic compromise in reactivity, making them suitable for a broader range of in vivo experiments.[4][5][6] For SPAAC reactions, the choice between reagents like BCN and DBCO also involves a trade-off, with BCN showing greater stability towards thiols.[2] By understanding the stability profiles of these critical reagents, researchers can make more informed decisions, leading to more robust and reproducible results in drug development and chemical biology.

References

A Quantitative Comparison of TCO Labeling Efficiency for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the way biomolecules are studied and manipulated in complex biological systems. At the forefront of these technologies is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz). This guide provides a quantitative analysis of TCO labeling efficiency, comparing it with other prominent bioorthogonal "click" chemistry alternatives, supported by experimental data and detailed protocols to inform the design of your next groundbreaking experiment.

Unparalleled Reaction Speed: The Kinetic Advantage of TCO

The TCO-tetrazine ligation stands out for its exceptional reaction kinetics, being the fastest bioorthogonal reaction documented to date.[1][2] This rapid reactivity allows for efficient labeling at low concentrations, which is crucial for in vivo applications and for labeling low-abundance biomolecules.[1]

Bioorthogonal ReactionReagentsSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Key Characteristics
iEDDA TCO + Tetrazine > 800 up to 10⁶ [1][2][3][4]Extremely fast, catalyst-free, highly specific, ideal for in vivo and low concentration applications.[1][3]
SPAACDBCO + Azide~0.31 - 2.1[5][6]Copper-free, good biocompatibility, widely used for live-cell imaging.
SPAACBCN + Azide3.6 - 125[7]Copper-free, reactivity can be tuned by modifying the tetrazine.
CuAACTerminal Alkyne + AzideLower than SPAAC and iEDDACopper-catalyzed, which can be toxic to cells, limiting in vivo applications.

Table 1: Comparison of Reaction Kinetics for Common Bioorthogonal Reactions. The TCO-tetrazine iEDDA reaction exhibits significantly faster kinetics compared to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Superior Labeling Efficiency in Complex Environments

Beyond kinetics, the ultimate measure of a labeling technique's utility is its efficiency in a biological context. Studies comparing different click chemistries for target protein enrichment have demonstrated the superior performance of the TCO-tetrazine ligation.

Bioorthogonal MethodTarget Protein Enrichment Efficiency
iEDDA (TCO-tetrazine) 100% [8]
SPAAC (DBCO-azide)45%[8]
CuAAC9%[8]

Table 2: Comparative Efficiency of PARP1 Enrichment. In a study comparing the enrichment of the target protein PARP1, the iEDDA reaction with a TCO-modified probe achieved 100% efficiency, significantly outperforming both SPAAC and CuAAC methods.[8] This highlights the robustness and high yield of the TCO-tetrazine reaction in a complex proteomic sample.[8]

It is important to note, however, that while the reaction kinetics are a primary driver of efficiency, factors such as steric hindrance and the accessibility of the bioorthogonal handle on the biomolecule can also influence the final labeling intensity.[9][10][11]

Experimental Protocols

To facilitate the quantitative assessment of TCO labeling in your own research, detailed experimental protocols for protein labeling and determination of the degree of labeling (DOL) are provided below.

Protocol 1: Protein Modification with TCO-NHS Ester

This protocol describes the initial step of labeling a protein with TCO moieties.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL.[12]

  • TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[12]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[4][12] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[4][12]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[12]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column equilibrated with an appropriate buffer (e.g., PBS).[12]

Protocol 2: TCO-Tetrazine Click Reaction

This protocol outlines the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore)

  • Reaction buffer (e.g., PBS pH 6.5-8.5)

Procedure:

  • Prepare Reactants: Have the purified TCO-labeled protein and the tetrazine-functionalized molecule in a compatible reaction buffer.

  • Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein. A 1.05 to 1.5 molar equivalent of the tetrazine reagent to the TCO-protein is recommended.[12]

  • Incubation: Incubate the reaction for 30-120 minutes at room temperature.[4] The reaction is typically very fast.[4]

  • Purification (if necessary): If the tetrazine reagent was added in excess, purify the final conjugate using a desalting spin column to remove any unreacted tetrazine.

Protocol 3: Determination of Degree of Labeling (DOL)

This protocol allows for the quantification of the average number of TCO molecules per protein.

Materials:

  • Purified TCO-labeled protein

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectrophotometric Measurement: Measure the UV-Vis absorbance spectrum of the purified TCO-labeled protein solution.

  • Data Acquisition: Record the absorbance at 280 nm (A₂₈₀) for the protein and at the absorbance maximum of the TCO group (if it has a distinct absorbance) or by reacting the TCO-protein with an excess of a chromophoric or fluorescent tetrazine and measuring the absorbance of the dye.

  • DOL Calculation: The DOL can be calculated using the Beer-Lambert law. For a fluorescent tetrazine reaction, the formula is:

    DOL = (A_dye × ε_protein) / [(A₂₈₀ - A_dye × CF) × ε_dye]

    Where:

    • A_dye = Absorbance at the dye's maximum wavelength

    • A₂₈₀ = Absorbance at 280 nm

    • ε_protein = Molar extinction coefficient of the protein at 280 nm

    • ε_dye = Molar extinction coefficient of the dye at its maximum wavelength

    • CF = Correction factor for the dye's absorbance at 280 nm

Visualizing the Workflow and Logic

To further clarify the experimental processes and the relationships between different labeling strategies, the following diagrams are provided.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_labeling Bioorthogonal Handle Conjugation cluster_purification Purification cluster_click_reaction Bioorthogonal Reaction cluster_analysis Analysis Protein Protein of Interest Buffer_Exchange Buffer Exchange (Amine-free) Protein->Buffer_Exchange TCO_Labeling TCO-NHS Ester Incubation Buffer_Exchange->TCO_Labeling DBCO_Labeling DBCO-NHS Ester Incubation Buffer_Exchange->DBCO_Labeling Purify_TCO Desalting Column TCO_Labeling->Purify_TCO Purify_DBCO Desalting Column DBCO_Labeling->Purify_DBCO Click_TCO Add Tetrazine-Probe Purify_TCO->Click_TCO Click_DBCO Add Azide-Probe Purify_DBCO->Click_DBCO DOL_Analysis DOL Calculation (UV-Vis) Click_TCO->DOL_Analysis Click_DBCO->DOL_Analysis

A generalized workflow for protein labeling and analysis.

Signaling_Pathway_Labeling cluster_cell Live Cell Receptor Cell Surface Receptor (TCO-labeled) Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Imaging Fluorescence Imaging Receptor->Imaging Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Tetrazine_Probe Tetrazine-Fluorophore (Extracellular) Tetrazine_Probe->Receptor iEDDA Reaction (in vivo)

Labeling a cell surface receptor for imaging.

Conclusion

The quantitative data and experimental evidence overwhelmingly support the use of TCO-tetrazine ligation for applications requiring high efficiency, speed, and biocompatibility. Its superior reaction kinetics translate to a more robust and complete labeling of target biomolecules, particularly in complex biological milieu. While other bioorthogonal reactions have their merits, the TCO-tetrazine pair offers a distinct advantage for researchers, scientists, and drug development professionals seeking to push the boundaries of what is possible in biological labeling and imaging. By providing detailed protocols and a clear quantitative comparison, this guide aims to empower researchers to effectively implement this powerful technology in their work.

References

A Head-to-Head Comparison of PROTAC Linker Conjugation: Validating (R)-TCO-OH Click Chemistry Against Traditional Amide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the seamless and efficient conjugation of linker molecules is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) development. This guide provides an objective comparison of two prominent methodologies: the increasingly adopted bioorthogonal click chemistry, exemplified by (R)-TCO-OH, and the conventional amide bond formation. This comparison is supported by a summary of experimental data and detailed protocols for validation.

The linker in a PROTAC, while often perceived as a simple spacer, is a critical determinant of the final molecule's efficacy. Its composition and the chemistry used for its conjugation to the target protein ligand and the E3 ligase ligand can significantly impact the formation of a stable and productive ternary complex, which is essential for target protein ubiquitination and subsequent degradation.[1][2]

Comparative Analysis of Linker Conjugation Chemistries

The choice between traditional amide linkers and modern click chemistry approaches like the one involving this compound depends on the specific goals of the research. Traditional amide bond formation is a robust and well-understood method, while click chemistry offers advantages in efficiency and versatility.[3]

This compound is a reagent utilized in a specific type of click chemistry known as the inverse electron demand Diels-Alder (iEDDA) reaction. It contains a strained trans-cyclooctene (B1233481) (TCO) group that rapidly and selectively reacts with a tetrazine-functionalized counterpart, forming a stable conjugate.[3][4] This bioorthogonal reaction can even be performed in living systems, opening avenues for in-situ PROTAC assembly.[5]

FeatureThis compound (Click Chemistry)Traditional Amide Linker
Reaction Type Inverse Electron Demand Diels-Alder (iEDDA)Amide bond formation
Reaction Conditions Mild, aqueous or organic solvents, room temperatureOften requires coupling reagents (e.g., HATU, HOBt), can have byproducts
Efficiency & Speed High yields, very fast reaction ratesVariable yields, can be slower
Selectivity Highly selective, bioorthogonalCan have side reactions with other functional groups
Suitability for Libraries Excellent for high-throughput synthesis of PROTAC librariesMore suitable for synthesis of a specific, well-defined PROTAC
In-situ Synthesis Can be used for intracellular self-assembly of PROTACs (CLIPTACs)[4]Not bioorthogonal, cannot be performed in living systems[3]
Resulting Linkage Stable dihydropyridazine (B8628806) linkageStable amide bond, mimics a peptide bond
Purification Generally cleaner reactions, simplifying purificationCan be challenging due to byproducts from coupling reagents

Quantitative Performance Data

Direct head-to-head comparisons of PROTACs synthesized with this compound versus traditional linkers targeting the same protein and E3 ligase are not always publicly available. However, we can analyze representative data for different linker classes to understand the impact on degradation performance, typically measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

The following table summarizes representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[1]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
Clickable (e.g., TCO)TCO-based (in-situ assembly)BRD4VHLPotent degradation observedNot specified
Alkyl/EtherAlkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85
PEGPEG3BRD4VHL5585
PEGPEG4BRD4VHL2095
PEGPEG5BRD4VHL15>98
RigidPiperidine/Piperazine-basedBET DegraderNot specifiedNot specified>240 min (t½)

Experimental Protocols

Protocol 1: Validation of PROTAC Conjugation using LC-MS/MS

This protocol outlines a general procedure for confirming the successful synthesis of a PROTAC and assessing its purity using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Synthesized PROTAC

  • High-purity solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 1 µg/mL) with the mobile phase.

  • LC Separation: Inject the sample onto the C18 column. Use a gradient of acetonitrile and water (both with 0.1% formic acid) to separate the PROTAC from any unreacted starting materials or byproducts.

  • MS Detection: Analyze the eluent using mass spectrometry in positive electrospray ionization (ESI) mode.

  • Data Analysis:

    • Confirm the presence of the desired PROTAC by identifying its molecular ion peak ([M+H]+ or other adducts).

    • Assess the purity of the sample by integrating the peak area of the PROTAC relative to other detected peaks.

    • For further confirmation, perform tandem mass spectrometry (MS/MS) to fragment the molecular ion and match the fragmentation pattern to the expected structure.[6][7]

Protocol 2: Characterization of PROTAC Conjugation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information to confirm the covalent linkage between the ligands and the linker.

Materials:

  • Purified PROTAC sample (1-5 mg)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the PROTAC sample in the deuterated solvent.

  • Data Acquisition: Acquire 1H and 13C NMR spectra. For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary.

  • Data Analysis:

    • Assign the peaks in the spectra to the corresponding protons and carbons in the PROTAC structure.

    • Confirm the presence of signals corresponding to the newly formed covalent bond (e.g., the dihydropyridazine ring from the iEDDA reaction or the amide bond).

    • The disappearance of signals from the reactive functional groups of the starting materials (e.g., the TCO or tetrazine protons, the carboxylic acid proton) provides further evidence of successful conjugation.[][9]

Protocol 3: In Vitro PROTAC-Mediated Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Relevant cell line

  • PROTAC stock solution

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control to determine the DC50 and Dmax values.[2]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental workflows.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Conjugation Validation cluster_evaluation Functional Evaluation Amide Traditional Amide Coupling LCMS LC-MS/MS Amide->LCMS Click This compound Click Chemistry Click->LCMS NMR NMR Spectroscopy LCMS->NMR Degradation Protein Degradation (Western Blot) NMR->Degradation Stability Metabolic Stability Assay Degradation->Stability

References

Axial vs. Equatorial TCO Isomers: A Comparative Guide to Reactivity in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between axial and equatorial isomers of trans-cyclooctene (B1233481) (TCO) is a critical decision in the design of bioorthogonal reactions. This guide provides an objective comparison of their reactivity, supported by experimental data, to inform the selection of the optimal isomer for specific applications.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and a tetrazine partner is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1] Within this framework, the stereochemistry of substituents on the TCO ring plays a pivotal role in modulating reaction rates. It is now well-established that axial TCO isomers generally exhibit significantly higher reactivity compared to their equatorial counterparts.[1][2] This enhanced reactivity is attributed to the higher ground-state energy of the axial conformer, which is a consequence of increased ring strain.[3][4] This inherent strain is relieved during the [4+2] cycloaddition with a tetrazine, providing a greater thermodynamic driving force for the reaction.[1]

Quantitative Comparison of Reaction Kinetics

Experimental data consistently demonstrates the superior reactivity of axial TCO isomers. The second-order rate constants (k₂) for the IEDDA reaction of various axial and equatorial TCO derivatives with 3,6-dipyridyl-s-tetrazine are summarized in the table below. The data reveals a significant rate enhancement for the axial isomers, often by a factor of four or more.[3][5]

TCO DerivativeIsomerSecond-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹)SolventReference
5-hydroxy-trans-cycloocteneAxial80,000 ± 200Aqueous Media[3]
5-hydroxy-trans-cycloocteneEquatorial22,000 ± 40Aqueous Media[3]
5-hydroxy-trans-cycloocteneAxial70,000 ± 1,80095:5 PBS:MeOH[6]
5-hydroxy-trans-cycloocteneEquatorial22,400 ± 4095:5 PBS:MeOH[6]
a-TCO derivativeAxial150,000 ± 8,00095:5 PBS:MeOH[6]

Experimental Protocols

The kinetic data presented above are typically determined using stopped-flow fluorescence spectroscopy. A brief outline of the experimental protocol is as follows:

  • Reagent Preparation: Solutions of the TCO isomer and the tetrazine derivative are prepared in the desired reaction buffer (e.g., PBS, pH 7.4). The tetrazine is often fluorescent, and its fluorescence is quenched upon reaction with the TCO.

  • Stopped-Flow Measurement: Equal volumes of the TCO and tetrazine solutions are rapidly mixed in a stopped-flow instrument.

  • Fluorescence Monitoring: The change in fluorescence intensity over time is monitored. The rate of fluorescence decay corresponds to the rate of the reaction.

  • Data Analysis: The observed rate constants (k_obs) are determined by fitting the fluorescence decay curves to a pseudo-first-order kinetic model. The second-order rate constant (k₂) is then calculated by plotting k_obs against the concentration of the TCO isomer that was in excess.

Reactivity and Stability Relationship

The relationship between the isomeric configuration of TCO and its reactivity can be visualized as a direct consequence of its ground-state energy. The axial isomer, being in a higher energy state due to greater ring strain, requires less activation energy to reach the transition state of the IEDDA reaction, thus leading to a faster reaction rate.

G cluster_0 TCO Isomers cluster_1 Properties cluster_2 Reactivity Outcome Axial Axial TCO Isomer HighStrain Higher Ring Strain Higher Ground-State Energy Axial->HighStrain Equatorial Equatorial TCO Isomer LowStrain Lower Ring Strain Lower Ground-State Energy Equatorial->LowStrain Fast Faster Reaction Rate HighStrain->Fast Lower Activation Energy Slow Slower Reaction Rate LowStrain->Slow Higher Activation Energy

Caption: Relationship between TCO isomerism and reactivity.

Conclusion

References

A Comparative Review of TCO-Based Bioorthogonal Reactions for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of trans-cyclooctene (B1233481) (TCO) derivatives for bioorthogonal chemistry, comparing their reaction kinetics, stability, and providing detailed experimental protocols for their application in biological systems.

Trans-cyclooctene (TCO)-tetrazine ligation has emerged as a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction rates and high specificity, enabling the precise labeling and manipulation of biomolecules in complex biological environments.[1][2] This guide provides a comprehensive comparison of various TCO derivatives, offering researchers, scientists, and drug development professionals the critical data and methodologies needed to select the optimal TCO for their specific application, from in vitro studies to in vivo imaging and therapeutic delivery.

Performance Comparison of TCO Derivatives

The reactivity of TCO derivatives in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines is primarily governed by the ring strain of the TCO.[3] Generally, increased ring strain leads to faster reaction kinetics.[3] However, this enhanced reactivity often comes at the cost of reduced stability.[4][5] The choice of a TCO derivative, therefore, represents a trade-off between reaction speed and stability in biological media.

Reaction Kinetics

The second-order rate constant (k₂) is a key metric for comparing the reactivity of different TCO derivatives. The following table summarizes the k₂ values for various TCOs with commonly used tetrazine partners, providing a quantitative basis for comparison.

TCO DerivativeAbbreviationSecond-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹)Key Features
trans-CycloocteneTCO~2,000[5]The foundational TCO structure.
axial-5-hydroxy-trans-cyclooctenea-TCO~150,000[5]Increased reactivity due to steric effects.
Dioxolane-fused trans-cyclooctened-TCO~366,000[5][6][7]Offers a good balance of high reactivity, enhanced stability, and improved hydrophilicity.[5][6]
(1S,2S,3E,5R,6R)-bicyclo[4.1.0]hept-3-enes-TCO~3,300,000[4][5][7]Currently the fastest TCO derivative, but exhibits reduced stability.[4][5]

Note: Reaction rates are dependent on experimental conditions such as solvent and temperature.

Stability

A crucial factor for in vivo applications is the stability of the TCO group, which can isomerize to its less reactive cis-cyclooctene (CCO) form.[5] This isomerization is notably catalyzed by the presence of thiols and copper-containing proteins in serum.[5][8] The stability of different TCO derivatives varies, with more strained, highly reactive TCOs generally being less stable.

TCO DerivativeStability Profile
TCOCan isomerize in the presence of high thiol concentrations and in serum over time.[5] About 25% of TCO conjugated to an antibody was deactivated in serum within 24 hours.[4]
d-TCODemonstrates improved stability in aqueous solutions, blood serum, and in the presence of thiols compared to more strained derivatives like s-TCO.[5][6] In the presence of 30 mM mercaptoethanol at pH 7.4, 43% isomerization was observed after 5 hours.[6]
s-TCORapidly isomerizes in the presence of high thiol concentrations.[4][5] When conjugated to an antibody in vivo, s-TCO exhibited a half-life of approximately 0.67 days.[4]

Experimental Protocols

Detailed methodologies for the successful application of TCO-based bioorthogonal reactions are provided below. These protocols are intended as a starting point and may require optimization for specific biomolecules and experimental contexts.

Protocol 1: TCO-NHS Ester Conjugation to a Protein (e.g., Antibody)

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEG-NHS ester (or other desired TCO-NHS derivative)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into an amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[5]

    • Adjust the protein concentration to 1-5 mg/mL.[5]

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[5]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[5] The optimal molar ratio may need to be determined empirically for each specific protein.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 5-15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: TCO-Tetrazine Ligation

This protocol details the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified protein in the reaction buffer.

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction:

    • Mix the TCO-modified protein and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.[5]

    • The reaction is typically complete within 10-60 minutes at room temperature.[5] The disappearance of the characteristic pink/purple color of the tetrazine can be used to visually monitor the reaction's progress.[5]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from the excess tetrazine reagent by methods such as size exclusion chromatography or dialysis.

Visualizing TCO-Based Bioorthogonal Chemistry Workflows

Graphviz diagrams are provided below to illustrate key mechanisms and experimental workflows involving TCO-based bioorthogonal reactions.

TCO_Tetrazine_Ligation_Mechanism Mechanism of TCO-Tetrazine Ligation cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_product Stable Product TCO TCO (trans-cyclooctene) Intermediate Unstable Intermediate TCO->Intermediate + Tetrazine Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Intermediate->Dihydropyridazine - N₂ N2 N₂ Gas

Mechanism of TCO-Tetrazine Ligation.

Pretargeted_PET_Imaging_Workflow Workflow for Pretargeted PET Imaging cluster_step1 Step 1: Administration of TCO-Antibody Conjugate cluster_step2 Step 2: Administration of Radiolabeled Tetrazine cluster_step3 Step 3: Imaging Inject_Antibody Inject TCO-conjugated monoclonal antibody (mAb) Antibody_Accumulation mAb-TCO accumulates at tumor site and unbound mAb clears from circulation Inject_Antibody->Antibody_Accumulation 24-72 hours Inject_Tetrazine Inject radiolabeled tetrazine (e.g., ¹⁸F-Tz) Bioorthogonal_Reaction In vivo 'click' reaction: TCO on mAb reacts with radiolabeled tetrazine Inject_Tetrazine->Bioorthogonal_Reaction Clearance Unbound radiolabeled tetrazine clears rapidly PET_Imaging PET imaging to visualize tumor-localized radioactivity Clearance->PET_Imaging

Workflow for Pretargeted PET Imaging.

References

(R)-TCO-OH: A Comparative Guide to a Leading Bioorthogonal Tool

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioorthogonal chemistry, (R)-TCO-OH has emerged as a key player, enabling researchers to probe complex biological systems with high precision. This guide provides an objective comparison of this compound's performance against other bioorthogonal tools, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.

Performance Comparison: Reaction Kinetics and Stability

The efficacy of a bioorthogonal reaction is largely determined by its kinetics and the stability of the reacting partners in a biological environment. The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines (Tz) is renowned for its exceptionally fast reaction rates, often orders of magnitude higher than other bioorthogonal reactions like the Staudinger ligation or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]

The reactivity of TCO derivatives is significantly influenced by their conformation. The axial isomer of functionalized TCOs, such as this compound, is reported to be more reactive than its equatorial counterpart.[4][5][6] This enhanced reactivity is attributed to the higher ground-state energy of the axial conformer, which lowers the activation energy of the cycloaddition reaction.

Bioorthogonal ReactionReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
IEDDA Ligation This compound (axial) + Methyltetrazine ~10³ - 10⁵ [7][8]Extremely fast kinetics, catalyst-free, forms a stable dihydropyridazine (B8628806) bond.[9] The axial isomer of TCO-OH is more reactive than the equatorial isomer.[4][6]
IEDDA Ligations-TCO + TetrazineUp to 3.3 x 10⁶[8][10]Highly reactive due to significant ring strain, but can exhibit lower stability in the presence of thiols.[4][10]
IEDDA Ligationd-TCO + Tetrazine~3.66 x 10⁵[4][10]Designed for improved stability and hydrophilicity while maintaining high reactivity.[4][10]
SPAACDBCO + Benzyl Azide~0.6 - 1.0[11]Widely used, good kinetics, but generally slower than IEDDA with TCOs.
SPAACDIBO + Benzyl Azide~0.3 - 0.7[11]Robust reactivity, comparable to DBCO.
SPAACBCN + Benzyl Azide~0.06 - 0.1[11]Slower kinetics, but smaller size and lower lipophilicity can be advantageous.
Staudinger LigationAzide + Phosphine~10⁻³[1]One of the earliest bioorthogonal reactions, but suffers from slow kinetics.[3][12]

Table 1: Comparative Reaction Kinetics of Bioorthogonal Tools. Rate constants can vary depending on the specific tetrazine derivative, solvent, and temperature.

While high reactivity is desirable, the stability of the bioorthogonal handle in a physiological environment is equally critical for successful in vivo applications. TCO derivatives can be susceptible to isomerization to their less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols.[4][10] However, modifications to the TCO core, such as the introduction of a cis-fused dioxolane in d-TCO, have been shown to improve stability without significantly compromising reactivity.[4][10] Methyl-substituted tetrazines also exhibit greater stability in aqueous media compared to unsubstituted tetrazines.[8]

Experimental Protocols

General Protocol for TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the general steps for conjugating two proteins using TCO-NHS ester and methyl-tetrazine-NHS ester.

  • Protein Preparation:

    • Dissolve the proteins to be conjugated in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) at a concentration of 1-5 mg/mL.[13]

  • Activation of Protein 1 with TCO-NHS Ester:

    • Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.[13][14]

    • Add a 20-fold molar excess of the TCO-NHS ester solution to the solution of Protein 1.[13]

    • Incubate the reaction mixture for 60 minutes at room temperature.[9]

  • Activation of Protein 2 with Methyl-Tetrazine-NHS Ester:

    • Prepare a stock solution of methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[9]

    • Add a 20-fold molar excess of the methyl-tetrazine-NHS ester solution to the solution of Protein 2.[9]

    • Incubate the reaction mixture for 60 minutes at room temperature.[9]

  • Purification of Activated Proteins:

    • Remove unreacted NHS esters from both protein solutions using spin desalting columns or size-exclusion chromatography.[14]

  • Conjugation Reaction:

    • Mix the activated TCO-Protein 1 and Tz-Protein 2 in a 1:1 molar ratio.[9]

    • Allow the reaction to proceed for 30-120 minutes at room temperature or 4°C.[13] The reaction progress can be monitored by the disappearance of the characteristic pink/magenta color of the tetrazine.[14]

  • Analysis and Storage:

    • Analyze the resulting protein-protein conjugate by SDS-PAGE, where a shift in molecular weight should be observed.[14]

    • Confirm the conjugation using UV-Vis spectroscopy, looking for the absorbance peaks of both the protein (~280 nm) and the tetrazine-TCO adduct, and/or mass spectrometry for precise mass determination.[14]

    • Store the purified conjugate at 4°C or for long-term storage at -20°C or -80°C with a cryoprotectant.[14]

Protocol for Stopped-Flow Kinetic Analysis of TCO-Tetrazine Ligation

This protocol describes the determination of second-order rate constants for the TCO-tetrazine reaction using stopped-flow spectrophotometry.

  • Reagent Preparation:

    • Prepare stock solutions of the TCO derivative and the tetrazine derivative in DMSO.[15]

    • Dilute the stock solutions in the desired reaction buffer (e.g., PBS pH 7.4) to the final working concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize solvent effects.[15]

  • Stopped-Flow Measurement:

    • Load the TCO and tetrazine solutions into separate syringes of the stopped-flow instrument.

    • Equilibrate the solutions to the desired temperature (e.g., 37°C) for at least 10 minutes.[15]

    • Initiate the reaction by rapidly mixing equal volumes of the two solutions.

    • Monitor the reaction by following the decrease in absorbance of the tetrazine at its λmax (typically between 510 and 550 nm) over time.[9][15]

  • Data Analysis:

    • Fit the absorbance decay curve to a pseudo-first-order exponential decay function to obtain the observed rate constant (k_obs). This is typically done with one reagent in large excess over the other.[8]

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reagent in excess.[8]

Visualizing Bioorthogonal Workflows and Pathways

The following diagrams illustrate common experimental workflows and signaling pathways where this compound and other bioorthogonal tools are employed.

Caption: Workflow for protein-protein conjugation using TCO-tetrazine ligation.

Pretargeted_Imaging_Pathway cluster_step1 Step 1: Targeting cluster_step3 Step 3: In Vivo Ligation & Imaging Antibody_TCO Antibody-(R)-TCO-OH Tumor_Cell Tumor Cell Antibody_TCO->Tumor_Cell Binds to Tumor Antigen Imaging_Signal Fluorescence Signal at Tumor Site Tumor_Cell->Imaging_Signal Accumulation Tetrazine_Probe Tetrazine-Fluorophore Tetrazine_Probe->Imaging_Signal IEDDA Reaction

Caption: Pre-targeted in vivo imaging using TCO-tetrazine bioorthogonal chemistry.[7][16]

References

Validating Site-Specificity in (R)-TCO-OH Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, the precise and site-specific labeling of proteins is paramount for the development of targeted therapeutics, advanced imaging agents, and sophisticated research tools. The inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (B1233481) (TCO) derivatives, such as (R)-TCO-OH, and tetrazines stands out for its exceptional speed and bioorthogonality.[1][2] This guide provides a comprehensive comparison of this compound labeling with other common site-specific modification techniques, focusing on the validation of labeling specificity. It is intended for researchers, scientists, and drug development professionals seeking to employ robust and reliable protein labeling strategies.

Comparison of Site-Specific Labeling Methods

The choice of a site-specific labeling method depends on various factors, including the nature of the protein, the desired label, and the experimental context. Below is a comparative summary of key performance indicators for this compound labeling and its alternatives.

Labeling MethodTypical Second-Order Rate Constant (M⁻¹s⁻¹)Labeling EfficiencySpecificity DeterminantKey AdvantagesKey Limitations
This compound + Tetrazine 10³ - 10⁶[1][3][4]High to Quantitative[5][6]Bioorthogonal reactionExtremely fast kinetics, high specificity, in vivo compatibility.[2][3]Requires prior introduction of TCO moiety.
SNAP-tag® ~10⁵ (kapp)[7]High to QuantitativeEnzyme-substrate reactionHigh specificity, variety of commercially available labels.[7][8]Requires genetic fusion of a ~20 kDa tag.[7]
Enzymatic Labeling (e.g., Sortase A) Varies by enzyme and substrateHighEnzyme recognition sequenceHigh specificity, small recognition tag.[9]May require specific reaction conditions (e.g., Ca²⁺).
Unnatural Amino Acid (UAA) Incorporation Varies by UAA and reactionModerate to HighCodon reassignmentPrecise control over labeling site, minimal perturbation.[10]Can result in lower protein expression yields.[9]
Cysteine-Maleimide Chemistry ~10² - 10³Moderate to HighThiol reactivityWell-established, relatively simple.Potential for off-target labeling of other cysteines.

Experimental Protocols for Validation of Site-Specificity

The validation of site-specificity is crucial to ensure that the label is attached to the intended location on the protein. The following are detailed protocols for key validation experiments.

Mass Spectrometry for Precise Site Identification

Mass spectrometry (MS) is the gold standard for confirming the exact location of a modification.

Protocol:

  • Sample Preparation:

    • Take two aliquots of the protein of interest: one unlabeled (control) and one labeled with the this compound and tetrazine-probe conjugate.

    • Reduce and alkylate the cysteine residues to ensure complete denaturation and prevent disulfide bond formation.

    • Digest both protein samples into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The liquid chromatography step separates the peptides based on their physicochemical properties.

    • The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the masses of the fragments (MS2 scan).

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Mascot) to identify the peptides from the MS/MS data by matching the fragmentation patterns to a protein sequence database.[11]

    • Compare the peptide maps of the labeled and unlabeled samples. The labeled peptide will have a mass shift corresponding to the mass of the TCO-tetrazine-probe adduct.

    • The MS/MS fragmentation data for the modified peptide will pinpoint the exact amino acid residue where the label is attached.

SDS-PAGE for Confirmation of Labeling

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to confirm the successful conjugation of a label to the target protein.

Protocol:

  • Sample Preparation:

    • Prepare samples of the unlabeled protein and the labeled protein.

    • Mix the protein samples with an equal volume of 2X SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).[12]

    • Heat the samples at 95°C for 5 minutes to denature the proteins.[12]

  • Electrophoresis:

    • Load the samples into the wells of a polyacrylamide gel along with a molecular weight marker.

    • Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.[13]

  • Visualization and Analysis:

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.[14]

    • The labeled protein should exhibit a noticeable upward shift in molecular weight compared to the unlabeled protein, corresponding to the mass of the attached label.

    • If the label is fluorescent, the gel can be imaged using a fluorescence scanner before Coomassie staining to confirm that the fluorescence co-localizes with the shifted protein band.

Visualizing Workflows and Concepts

Diagrams created using the DOT language provide clear visual representations of the experimental processes and underlying principles.

Workflow for Mass Spectrometry Validation cluster_sample_prep Sample Preparation cluster_analysis Analysis Unlabeled Unlabeled Protein Reduce_Alkykate_Unlabeled Reduce_Alkykate_Unlabeled Unlabeled->Reduce_Alkykate_Unlabeled Reduce & Alkylate Labeled Labeled Protein Reduce_Alkykate_Labeled Reduce_Alkykate_Labeled Labeled->Reduce_Alkykate_Labeled Reduce & Alkylate Digest_Unlabeled Peptide Mixture Reduce_Alkykate_Unlabeled->Digest_Unlabeled Trypsin Digestion Digest_Labeled Labeled Peptide Mixture Reduce_Alkykate_Labeled->Digest_Labeled Trypsin Digestion LC_MS LC-MS/MS Digest_Unlabeled->LC_MS Digest_Labeled->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Result Confirmation of Site-Specificity Data_Analysis->Result Identify Modified Peptide & Site

Caption: Mass spectrometry workflow for validating site-specific labeling.

Principle of this compound Labeling Protein_TCO Protein-(R)-TCO-OH Labeled_Protein Labeled Protein Protein_TCO->Labeled_Protein iEDDA Reaction Tetrazine_Probe Tetrazine-Probe Tetrazine_Probe->Labeled_Protein +

Caption: The bioorthogonal iEDDA reaction for protein labeling.

Comparison of Labeling Strategies cluster_bioorthogonal Bioorthogonal Chemistry cluster_enzymatic Enzymatic/Tag-Based cluster_chemical Chemical Modification TCO_Labeling This compound + Tetrazine UAA_Labeling UAA Incorporation SNAP_Tag SNAP-tag Enzymatic Enzymatic Labeling Cysteine_Labeling Cysteine-Maleimide

Caption: Categories of site-specific protein labeling methods.

References

Safety Operating Guide

Proper Disposal Procedures for (R)-TCO-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal of (R)-TCO-OH, a trans-cyclooctene (B1233481) derivative commonly used as a PROTAC linker in click chemistry. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes information from general laboratory safety protocols, data on similar chemical compounds, and supplier recommendations to ensure safe disposal.

Understanding the Hazard Profile

This compound is a strained alkene, a class of compounds known for their high reactivity. This reactivity is essential for its function in click chemistry but also necessitates careful handling and disposal. Based on information for similar trans-cyclooctene derivatives and general knowledge of alkenes, the following potential hazards should be considered:

  • Reactivity: Strained alkenes can be highly reactive and may react with oxidizing agents. Some alkenes can also undergo polymerization, which can sometimes be energetic.[1][2]

  • Toxicity: While specific toxicity data for this compound is unavailable, it is prudent to treat it as a potentially harmful substance. Alkenes can be toxic if inhaled, ingested, or absorbed through the skin, causing irritation or more severe health effects.[1][3][4]

  • Flammability: Many organic solvents used to dissolve this compound are flammable. While the flammability of this compound itself is not documented, it should be handled away from ignition sources.[1][5]

  • Environmental Hazards: As with many synthetic organic molecules, the environmental impact of this compound is not well-characterized. Therefore, it should not be disposed of down the drain or in regular trash to prevent potential aquatic toxicity and long-term environmental effects.[5][6]

Personal Protective Equipment (PPE) and Handling

Before handling or preparing this compound for disposal, ensure you are wearing the appropriate personal protective equipment.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A standard laboratory coat should be worn to protect from splashes.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[1][7]

Handling Precautions:

  • Avoid generating dust or aerosols.

  • Prevent contact with skin and eyes.[7]

  • Keep away from heat, sparks, and open flames.[5]

  • Store in a cool, dry, and dark place as recommended by suppliers, typically at -20°C, to prevent degradation.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to your institution's specific waste disposal protocols and local regulations is mandatory.

Step 1: Waste Identification and Segregation

  • Waste Characterization: this compound waste should be classified as "flammable organic waste" or "non-halogenated organic solvent waste," depending on the solvent used. If it is in solid form, it should be classified as "solid chemical waste."

  • Segregation: Do not mix this compound waste with incompatible materials. It should be collected separately from:

    • Aqueous waste

    • Halogenated organic waste

    • Strong oxidizing or reducing agents

    • Acids and bases

Step 2: Containerization

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for organic waste.[8][9]

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents present.

    • The approximate concentration or quantity of the waste.

    • The date the waste was first added to the container.

    • Appropriate hazard symbols (e.g., flammable, irritant).

Step 3: Waste Collection and Storage

  • Collection: Collect all waste containing this compound, including unused or expired reagent, contaminated materials (e.g., pipette tips, weighing paper), and solutions from experiments.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:

    • Well-ventilated.

    • Away from heat sources and direct sunlight.

    • In secondary containment to prevent spills.

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and EHS.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated items. Place them in a sealed container and label it as hazardous waste for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Experimental Workflow for Disposal

Below is a visual representation of the logical workflow for the proper disposal of this compound.

DisposalWorkflow Workflow for this compound Disposal cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Location Identify Identify Waste as Hazardous Chemical Waste FumeHood->Identify Action Segregate Segregate from Incompatible Waste Identify->Segregate Containerize Use a Labeled, Compatible Waste Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Document Complete Waste Disposal Forms ContactEHS->Document

Workflow for this compound Disposal

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistics for Handling (R)-TCO-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (R)-TCO-OH in their work, a comprehensive understanding of its handling, storage, and disposal is paramount for ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and value beyond the product itself.

This compound , a trans-cyclooctene (B1233481) derivative, is a valuable reagent in bioorthogonal chemistry, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. Its strained ring system, which imparts high reactivity, also necessitates careful handling to prevent isomerization to its unreactive cis-cyclooctene form and to mitigate potential hazards.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE based on safety data sheets for similar trans-cyclooctene and cyclooctene (B146475) compounds.[1][2][3]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and potential vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact with the chemical.
Body Protection Laboratory coat.Protects clothing and skin from accidental spills.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes inhalation of any potential vapors.

Operational Plan: Handling and Storage

Proper operational procedures are critical to maintain the stability and reactivity of this compound and to ensure the safety of laboratory personnel.

Handling
  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[1][2][3]

  • Inert Atmosphere: For prolonged storage or when handling the pure compound, an inert atmosphere (e.g., argon or nitrogen) can help prevent degradation.[2]

  • Solvent Choice: When preparing solutions, use anhydrous solvents such as DMSO, DMF, or acetonitrile (B52724) to maintain the stability of the TCO moiety.[4]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents.[2]

  • Light and Heat Sensitivity: Avoid prolonged exposure to light and heat.[4]

Storage

This compound is known to have a limited shelf life due to its potential to isomerize.[5] Adherence to recommended storage conditions is crucial for preserving its chemical integrity.

Parameter Condition Reason
Temperature -20°CTo slow down potential degradation and isomerization.[4][5]
Atmosphere DryTo prevent hydrolysis and other moisture-mediated reactions.[4]
Light In a light-protected containerTo prevent light-induced degradation.[4]

Disposal Plan

The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations for hazardous waste. As a reactive chemical, specific precautions should be taken.

Waste Type Disposal Procedure
Unused/Expired this compound Treat as hazardous chemical waste. Do not attempt to quench the material.[6] Label the container clearly and arrange for pickup by an authorized chemical waste disposal service.
Reaction Mixtures Reaction mixtures containing this compound should be fully quenched as part of the experimental procedure before being collected as hazardous waste.[6] The quenched mixture should be collected in a designated, labeled waste container.
Contaminated Labware Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated with an appropriate solvent before washing.
Empty Containers Empty containers of this compound should be treated as hazardous waste and not be rinsed or reused.[6]

Experimental Protocol: TCO-Tetrazine Ligation for Protein Labeling

This protocol outlines a general procedure for the bioorthogonal labeling of a protein with a tetrazine-functionalized probe using this compound.

Materials
  • This compound

  • Protein of interest with a reactive handle for TCO conjugation (e.g., NHS ester-reactive amine)

  • Tetrazine-functionalized probe (e.g., a fluorescent dye)

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spin desalting column

Procedure
  • Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).

  • Protein Modification with this compound:

    • Dissolve the protein in PBS at a concentration of 1-5 mg/mL.

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted this compound using a spin desalting column equilibrated with PBS.

  • TCO-Tetrazine Ligation:

    • To the solution of the TCO-modified protein, add the tetrazine-functionalized probe at a 1.5-2 fold molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by a color change, as the characteristic color of the tetrazine disappears upon reaction.

    • The labeled protein is now ready for downstream applications. If necessary, excess tetrazine probe can be removed via a spin desalting column.

TCO_Tetrazine_Ligation_Workflow cluster_prep Preparation cluster_modification Protein Modification cluster_ligation TCO-Tetrazine Ligation TCO_stock This compound Stock (in anhydrous DMSO) Incubate_TCO Incubate Protein with this compound TCO_stock->Incubate_TCO Protein_sol Protein Solution (in PBS) Protein_sol->Incubate_TCO Purify_TCO_Protein Purify TCO-Protein (Spin Desalting) Incubate_TCO->Purify_TCO_Protein Add_Tetrazine Add Tetrazine Probe Purify_TCO_Protein->Add_Tetrazine Incubate_Ligation Incubate for Ligation Add_Tetrazine->Incubate_Ligation Labeled_Protein Labeled Protein Incubate_Ligation->Labeled_Protein

Caption: Experimental workflow for protein labeling via TCO-tetrazine ligation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.